molecular formula C20H22O7 B162249 8-Hydroxypinoresinol CAS No. 81426-17-7

8-Hydroxypinoresinol

Cat. No.: B162249
CAS No.: 81426-17-7
M. Wt: 374.4 g/mol
InChI Key: CICMVLOHBZPXIT-WNISUXOKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxypinoresinol is a lignan.
This compound has been reported in Schisandra sphenanthera, Schisandra lancifolia, and other organisms with data available.
cytoprotective lignan from Forsythia suspensa;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICMVLOHBZPXIT-WNISUXOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315412
Record name 8-Hydroxypinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxypinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81426-17-7
Record name 8-Hydroxypinoresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81426-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxypinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxypinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 185 °C
Record name 8-Hydroxypinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxypinoresinol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a naturally occurring lignan, a class of polyphenolic compounds found in a variety of plants. Lignans are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a key biological signaling pathway of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is classified as a furofuran lignan. Its core structure consists of two phenylpropanoid units linked by a central furofuran ring. The systematic IUPAC name for this compound is (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[1].

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₂₀H₂₂O₇[1]
IUPAC Name (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[1]
CAS Number 81426-17-7[1]
PubChem CID 3010930[1]
SMILES COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O[2]
InChI InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1[2]

Physicochemical and Spectral Data

This compound is typically a solid at room temperature[1]. The following tables summarize its key physicochemical and spectral properties.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 374.4 g/mol [1]
Physical Description Solid[1]
Melting Point 183 - 185 °C[1]

Table 3: Spectral Data for this compound

Data TypeKey Features
Mass Spectrometry (LC-MS) Precursor Type: [M-H]⁻, Precursor m/z: 373[1]
¹H NMR (in CDCl₃) δ (ppm): 6.80-7.00 (m, 6H, Ar-H), 5.88 (s, 1H, OH), 5.54 (s, 2H, OH), 4.75 (d, J=4.0 Hz, 1H), 4.40 (d, J=6.8 Hz, 1H), 4.25 (dd, J=9.2, 3.6 Hz, 1H), 3.90 (s, 6H, 2x OCH₃), 3.85-3.95 (m, 2H), 3.10 (m, 1H)
¹³C NMR (in CDCl₃) δ (ppm): 146.7, 145.2, 144.8, 144.1, 133.5, 132.8, 118.9, 118.5, 114.3, 114.2, 109.1, 108.7, 87.5, 82.1, 71.8, 60.4, 56.0, 55.9, 54.2, 49.9[3]

Experimental Protocols

Isolation of Lignans from Forsythia suspensa (Adapted Protocol)

The following is a representative protocol for the isolation of lignans, such as this compound, from a plant source. This method, adapted from procedures for isolating related compounds from Forsythia suspensa, employs ultrasonic extraction followed by liquid-liquid partitioning and column chromatography[4].

1. Plant Material Preparation:

  • Dry the plant material (e.g., leaves of Forsythia suspensa) and grind it into a fine powder to increase the surface area for extraction.

2. Ultrasonic Extraction:

  • Weigh the powdered plant material.

  • Suspend the powder in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Perform ultrasonic extraction for 60 minutes.

  • Filter the mixture to separate the extract from the solid residue.

  • Repeat the extraction on the residue to maximize the yield.

  • Combine the extracts and concentrate under reduced pressure.

3. Liquid-Liquid Partitioning:

  • Resuspend the concentrated extract in water.

  • Adjust the pH of the aqueous suspension to 7.0.

  • Transfer the suspension to a separatory funnel and perform successive extractions with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to partition the compounds based on their solubility.

4. Column Chromatography:

  • Concentrate the desired fraction (typically the ethyl acetate fraction for lignans) to dryness.

  • Dissolve the dried extract in a minimal amount of the initial mobile phase.

  • Load the sample onto a silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the target compound and evaporate the solvent to yield the purified this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.

Biological Activity and Signaling Pathways

This compound and its related lignans have been shown to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Pinoresinol, a closely related lignan, has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation of IKK and the subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB IkB-NF-kB Complex IKK Complex->IkB-NF-kB Phosphorylates IkB IkB IkB IkB->IkB-NF-kB NF-kB (p65/p50) NF-kB (p65/p50) NF-kB (p65/p50)->IkB-NF-kB Nuclear NF-kB NF-kB (p65/p50) NF-kB (p65/p50)->Nuclear NF-kB Translocation Phosphorylated IkB P-IkB IkB-NF-kB->Phosphorylated IkB This compound This compound This compound->IKK Complex Inhibits Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IkB->Ubiquitination & Degradation Ubiquitination & Degradation->NF-kB (p65/p50) Releases DNA DNA Nuclear NF-kB->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Assessing Anti-inflammatory Activity

experimental_workflow Cell Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Pro-inflammatory Stimulation (e.g., LPS) Cell Culture->Stimulation Treatment 3. Treatment with This compound Stimulation->Treatment Analysis 4. Analysis of Inflammatory Markers Treatment->Analysis Western Blot Western Blot (p-IKK, p-p65) Analysis->Western Blot ELISA ELISA (Pro-inflammatory Cytokines) Analysis->ELISA qPCR qPCR (Gene Expression) Analysis->qPCR

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant biological activities. Its ability to modulate the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. This technical guide provides foundational information to support further research and development efforts in this area. The detailed protocols and compiled data serve as a valuable resource for scientists working on the isolation, characterization, and application of this and related lignans.

References

An In-Depth Technical Guide to 8-Hydroxypinoresinol: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-hydroxypinoresinol, a lignan with significant therapeutic potential. The document details its natural origins, outlines methodologies for its extraction and purification, and explores its mechanisms of action through various signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, visual diagrams of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of the subject matter.

Natural Sources of this compound

This compound is a naturally occurring furofuran lignan found in a variety of plant species. Its presence has been reported in different plant parts, including the roots, stems, leaves, and fruits. While it can be found in several species, the concentration and ease of extraction can vary significantly. Notable plant sources include:

  • Forsythia suspensa : The leaves and fruits of this plant are a significant source of this compound and its glycosides.[1]

  • Valeriana officinalis : The roots of Valerian have been shown to contain this compound and its glucosides, contributing to the plant's known medicinal properties.[2][3][4]

  • Salvia scapiformis : The whole plant of this species of sage has been identified as a source of this compound.[5]

  • Salvia miltiorrhiza : The rhizome of this plant, also known as Danshen, contains glycosides of this compound.[6]

  • Strombosia grandifolia : The stem bark of this tree is a source of (-)-8-hydroxypinoresinol.[7]

  • Schisandra sphenanthera and Schisandra lancifolia : These species are also reported to contain this compound.[1]

  • Eucommia ulmoides : The bark of this tree is a source of pinoresinol diglucoside, a related lignan.[8]

Isolation and Purification of this compound

The isolation and purification of this compound from its natural sources typically involve a multi-step process combining solvent extraction with various chromatographic techniques. The selection of the appropriate method depends on the plant matrix and the desired purity of the final product.

General Experimental Workflow

A general workflow for the isolation and purification of this compound is depicted below. This process can be adapted and optimized for specific plant materials.

experimental_workflow plant_material Plant Material (e.g., dried and powdered) extraction Solvent Extraction (e.g., 80% Methanol, Ultrasonic) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentration->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (Enriched with Lignans) partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purified_compound Purified this compound fraction_collection->purified_compound hplc_analysis Purity Analysis (HPLC) purified_compound->hplc_analysis

Figure 1: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction and Isolation from Forsythia suspensa [9]

This protocol provides a detailed method for the extraction and purification of lignans, including this compound, from the leaves or stems of Forsythia suspensa.

  • Extraction:

    • Air-dry and powder the plant material.

    • Suspend the powder in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform ultrasonic extraction for 60 minutes at room temperature.

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction process on the residue to maximize the yield.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated crude extract in water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive extractions with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate them to dryness.

  • Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate, 9:1 v/v).

    • Load the sample onto a silica gel column pre-equilibrated with the initial mobile phase.

    • Elute the column with a gradient of increasing ethyl acetate in hexane.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound based on TLC analysis.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound.

HPLC Conditions for Quantification: [9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid).

    • 0-10 min: 10-20% Acetonitrile

    • 10-25 min: 20-35% Acetonitrile

    • 25-40 min: 35-50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

A standard calibration curve should be generated using a purified this compound standard to accurately quantify the compound in the isolated fractions.

Quantitative Data on Isolation

Plant SourcePlant PartExtraction MethodCompoundYield/ContentPurityReference
Forsythia suspensa LeavesChitosan-Assisted ExtractionPhillyrin (related lignan)1.68 ± 0.16%Not Specified[10]
LeavesChitosan-Assisted ExtractionForsythoside A (related lignan)3.23 ± 0.27%Not Specified[10]
Valeriana officinalis RootMethanol ExtractionTotal Phenols7.96 mg/g DWNot Specified[3]
RootMethanol ExtractionTotal Flavonoids5.52 mg/g DWNot Specified[3]
Eucommia ulmoides BarkHigh-Speed Counter-Current ChromatographyPinoresinol Diglucoside21 mg from 200 mg crude extract96.7%[8]
Salvia miltiorrhiza RhizomeNot Specified(+)-1-hydroxypinoresinol-1-O-β-D-glucosideIC50: 3.23 µM (Peroxynitrite scavenging)Not Specified[6]

Note: DW = Dry Weight. Data for this compound itself is often not explicitly quantified in terms of yield from the raw plant material. The provided data for related compounds can serve as a reference for optimizing extraction protocols.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanisms of action involve the modulation of several key signaling pathways.

Kv1.5 Potassium Channel Blocking Activity

A glucoside of this compound isolated from Valeriana officinalis has been identified as a novel blocker of the human Kv1.5 potassium channel.[4][11] This channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition is a potential strategy for the treatment of atrial fibrillation.

kv15_pathway cluster_cell Cardiomyocyte kv15 Kv1.5 Channel repolarization Cardiac Action Potential Repolarization kv15->repolarization K+ Efflux arrhythmia Atrial Fibrillation repolarization->arrhythmia Dysregulation leads to hydroxypinoresinol This compound Glucoside hydroxypinoresinol->kv15 Blocks

Figure 2: Mechanism of Kv1.5 channel blockade by this compound glucoside.

Anti-inflammatory Activity via NF-κB and MAPK Signaling Pathways

Lignans, including pinoresinol and likely its hydroxylated derivatives, have demonstrated anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines.

NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this process.

nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Activation inflammatory_stimuli->ikk ikb_p IκB Phosphorylation & Degradation ikk->ikb_p nfkb_activation NF-κB Nuclear Translocation ikb_p->nfkb_activation gene_transcription Pro-inflammatory Gene Transcription nfkb_activation->gene_transcription hydroxypinoresinol This compound hydroxypinoresinol->ikk Inhibits

Figure 3: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway:

The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that, when activated by inflammatory signals, lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.

mapk_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines) mapkkk MAPKKK Activation inflammatory_stimuli->mapkkk mapkk MAPKK Activation mapkkk->mapkk mapk MAPK Activation (e.g., p38, JNK, ERK) mapkk->mapk ap1_activation AP-1 Activation mapk->ap1_activation gene_transcription Pro-inflammatory Gene Transcription ap1_activation->gene_transcription hydroxypinoresinol This compound hydroxypinoresinol->mapkkk Inhibits

Figure 4: Postulated inhibition of the MAPK signaling pathway by this compound.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are attributed to its ability to scavenge free radicals.[2][12] The presence of hydroxyl groups in its structure is crucial for this activity. Its antioxidant effects contribute to its cytoprotective and neuroprotective actions by mitigating oxidative stress-induced cellular damage.

Conclusion

This compound is a promising natural compound with a range of pharmacological activities that warrant further investigation for drug development. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and underlying signaling pathways. The provided data and protocols can serve as a valuable resource for researchers and scientists working on the development of new therapeutics based on this potent lignan. Further research is needed to fully elucidate its therapeutic potential and to develop optimized and scalable methods for its production.

References

8-Hydroxypinoresinol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a naturally occurring lignan found in a variety of plant species. As a member of the lignan family of polyphenols, it has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a detailed overview of the core physicochemical properties of this compound, its known biological effects, and the experimental methodologies used to elucidate these activities. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical characteristics of a compound is paramount for any research and development endeavor. The key identifiers and properties for this compound are summarized below.

PropertyValueCitations
CAS Number 81426-17-7
Molecular Formula C₂₀H₂₂O₇
Molecular Weight 374.38 g/mol

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, positioning it as a compound of interest for further investigation. The primary activities and the signaling pathways implicated are detailed below.

Antioxidant Activity

Lignans, including this compound, are recognized for their antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in the pathophysiology of numerous diseases.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathological conditions. Pinoresinol, a closely related lignan, has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathways. It is plausible that this compound shares a similar mechanism of action. The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NF-κB IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Putative mechanism of this compound in the NF-κB signaling pathway.

Antimicrobial Activity

This compound has demonstrated activity against various microbial pathogens. This suggests its potential as a lead compound for the development of new antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.

Ion Channel Modulation

A glucoside derivative of this compound has been identified as a blocker of the Kv1.5 potassium channel. The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in cardiac repolarization. Blockade of this channel is a therapeutic strategy for the management of atrial fibrillation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the key biological activities of this compound.

Antioxidant Activity Assays

A battery of assays is typically employed to comprehensively evaluate the antioxidant potential of a compound.

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis 8-HP This compound Stock Solution Serial Dilutions Prepare Serial Dilutions 8-HP->Serial Dilutions DPPH DPPH Assay Serial Dilutions->DPPH ABTS ABTS Assay Serial Dilutions->ABTS FRAP FRAP Assay Serial Dilutions->FRAP ORAC ORAC Assay Serial Dilutions->ORAC Absorbance Measure Absorbance/ Fluorescence DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance IC50 Calculate IC50/ Trolox Equivalents Absorbance->IC50

Caption: General workflow for assessing the antioxidant activity of this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Method:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the stock solution.

    • In a 96-well plate, add a defined volume of each dilution to a solution of DPPH in the same solvent.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Method:

    • Generate the ABTS•+ by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

    • Add different concentrations of this compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a defined incubation period.

    • The results are often expressed as Trolox equivalents.

Antimicrobial Activity Assays

1. Broth Microdilution Method:

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

  • Method:

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without the compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions for the test microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Agar Disk Diffusion Method:

  • Principle: This is a qualitative or semi-quantitative method where the antimicrobial agent diffuses from a saturated paper disk into an agar medium inoculated with the test microorganism, creating a zone of growth inhibition.

  • Method:

    • Prepare an agar plate uniformly inoculated with the test microorganism.

    • Apply sterile paper disks impregnated with a known concentration of this compound to the agar surface.

    • Incubate the plate under suitable conditions.

    • Measure the diameter of the zone of inhibition around the disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Kv1.5 Channel Blocking Assay

Patch-Clamp Electrophysiology:

  • Principle: This is the gold-standard technique for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through a single channel or the whole cell membrane.

  • Method:

    • Culture cells expressing the human Kv1.5 channel (e.g., HEK293 cells).

    • Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal).

    • Apply voltage protocols to elicit Kv1.5 currents.

    • Perfuse the cells with a solution containing this compound at various concentrations.

    • Record the changes in the Kv1.5 current in the presence of the compound to determine its inhibitory effects, including concentration-dependence and voltage-dependence.

Conclusion

This compound is a promising natural product with a spectrum of biological activities that warrant further in-depth investigation. Its antioxidant, anti-inflammatory, antimicrobial, and ion channel modulating properties suggest its potential for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the pharmacological potential of this intriguing lignan. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological effects and evaluating its efficacy and safety in preclinical models.

Spectroscopic and Mechanistic Insights into 8-Hydroxypinoresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the lignan 8-hydroxypinoresinol, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for acquiring such data and explores the potential anti-inflammatory mechanism of action through the NF-κB signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound, a naturally occurring lignan found in various plant species, relies heavily on modern spectroscopic techniques. The following tables summarize the key NMR and MS data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for (-)-8-hydroxypinoresinol are presented below. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR (Proton NMR) Data for (-)-8-Hydroxypinoresinol

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.91d1.8
56.78d8.0
66.83dd8.0, 1.8
74.72d4.2
83.12m
3.85dd9.2, 3.6
4.25dd9.2, 6.8
2'6.90d1.8
5'6.77d8.0
6'6.82dd8.0, 1.8
7'4.95d5.0
8'3.50m
9'α3.80dd9.0, 4.0
9'β4.15dd9.0, 7.0
3-OCH₃3.88s
3'-OCH₃3.87s

Solvent: CDCl₃. The assignments were based on HSQC and HMBC experiments.

Table 2: ¹³C NMR (Carbon-13 NMR) Data for (-)-8-Hydroxypinoresinol [1]

Atom No.Chemical Shift (δ, ppm)
1133.2
2109.5
3146.8
4145.3
5114.4
6118.8
786.0
854.2
971.8
1'131.0
2'109.8
3'146.5
4'145.8
5'114.5
6'119.5
7'82.5
8'104.2
9'61.0
3-OCH₃56.0
3'-OCH₃56.1

Solvent: CDCl₃[2].

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: LC-MS/MS Data for this compound

ParameterValue
Molecular FormulaC₂₀H₂₂O₇
Molecular Weight374.4 g/mol
Ionization ModeESI (Electrospray Ionization) - Negative
Precursor Ion [M-H]⁻m/z 373
Fragment Ionsm/z 343, 313

Data obtained from PubChem LC-MS/MS spectrum.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of lignans and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the NMR analysis of a lignan like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: One-dimensional carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are required.

  • 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Purified this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer High-Resolution NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H NMR Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrometer->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Spectrometer->Acquire_2D Process Process FIDs (FT, Phasing, etc.) Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Reference Reference Chemical Shifts Process->Reference Assign Assign Signals Reference->Assign Structure Structural Elucidation Assign->Structure LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration & Cleanup Extraction->Filtration HPLC HPLC/UHPLC System Filtration->HPLC Column C18 Column HPLC->Column Gradient Gradient Elution Column->Gradient Ionization ESI Source Gradient->Ionization Mass_Spec Mass Spectrometer MS_Scan MS Full Scan Mass_Spec->MS_Scan Ionization->Mass_Spec MSMS_Scan MS/MS Fragmentation MS_Scan->MSMS_Scan NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus DNA DNA Nucleus->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription Hydroxypinoresinol This compound Hydroxypinoresinol->IKK Inhibition

References

8-Hydroxypinoresinol: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of 8-hydroxypinoresinol, a furofuran lignan found in various plant species. This document summarizes the current scientific understanding of its antioxidant, anti-inflammatory, neuroprotective, anticancer, and anti-arrhythmic properties. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

While this compound has demonstrated a range of biological effects, it is important to note that quantitative data and detailed experimental protocols specifically for this compound are limited in the current body of scientific literature. Therefore, this guide also includes data and methodologies from studies on closely related lignans, such as pinoresinol, to provide a broader context for its potential therapeutic applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily attributed to its phenolic structure, which enables it to scavenge free radicals and chelate metal ions. The antioxidant capacity of lignans is influenced by the number and position of hydroxyl groups in their chemical structure.

Quantitative Data: Radical Scavenging Activity
Compound/ExtractAssayIC50 ValueReference CompoundIC50 of Reference
PinoresinolABTS274 µMTrolox380 µM
Ethyl acetate fraction (rich in lignans)DPPH5.6 µg/mL--
Ethyl acetate fraction (rich in lignans)ABTS-TEAC value 0.9703-
Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid, Trolox) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the sample or standard solution.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the sample or standard solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Reagents Prepare DPPH and Sample Solutions DPPH_Mix Mix Sample and DPPH DPPH_Reagents->DPPH_Mix DPPH_Incubate Incubate in Dark (30 min) DPPH_Mix->DPPH_Incubate DPPH_Measure Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Measure Calculate Calculate % Inhibition and IC50 Value DPPH_Measure->Calculate ABTS_Reagents Prepare ABTS•+ and Sample Solutions ABTS_Mix Mix Sample and ABTS•+ ABTS_Reagents->ABTS_Mix ABTS_Incubate Incubate (6 min) ABTS_Mix->ABTS_Incubate ABTS_Measure Measure Absorbance at 734 nm ABTS_Incubate->ABTS_Measure ABTS_Measure->Calculate Start Start Start->DPPH_Reagents Start->ABTS_Reagents End End Calculate->End

Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

This compound and related lignans have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Putative Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the proposed mechanism of NF-κB inhibition by pinoresinol, a structurally similar lignan. This is considered a putative pathway for this compound.

NFkB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p p65 p65 p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50 p50 p50->p65_n Translocation p50->p50_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Hydroxypinoresinol This compound Hydroxypinoresinol->IKK Inhibits (Putative) Hydroxypinoresinol->IkBa Prevents Degradation (Putative) Hydroxypinoresinol->p65 Inhibits Nuclear Translocation (Putative) DNA DNA p65_n->DNA Binds to p50_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Putative NF-κB inhibitory pathway of this compound.

By inhibiting key steps in the NF-κB pathway, such as the phosphorylation of IKK and IκBα, and the subsequent nuclear translocation of p65, this compound can downregulate the expression of pro-inflammatory enzymes and cytokines.[1]

Quantitative Data: Inhibition of Inflammatory Mediators

Specific IC50 values for this compound are limited. The table includes data for related compounds and extracts.

Compound/ExtractCell LineInflammatory MediatorIC50 Value
Ethyl acetate fractionRAW 264.7Nitric Oxide (NO)40.03 µg/mL
Thienodolin (for comparison)RAW 264.7Nitric Oxide (NO)17.2 ± 1.2 μM
PinoresinolDifferentiated THP-1TNF-α, IL-1β, COX-2Significant reduction at 100 µM
Tyrosol (for comparison)RAW 264.7IL-1β0.91 µM
Tyrosol (for comparison)RAW 264.7IL-62.67 µM
Tyrosol (for comparison)RAW 264.7TNF-α4.60 µM
Experimental Protocols:

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

    • Determine the percentage of NO inhibition and the IC50 value.

Western Blot for iNOS and COX-2 Expression

This method is used to determine the effect of this compound on the protein expression levels of the pro-inflammatory enzymes iNOS and COX-2.

  • Cell Lysis and Protein Quantification:

    • After treatment as described above, lyse the RAW 264.7 cells and collect the protein extracts.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Neuroprotective Activity

Lignans, including derivatives of pinoresinol, have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Experimental Protocols:

In Vitro Neuroprotection Assay using HT22 Cells

The HT22 hippocampal neuronal cell line is a common model to study glutamate-induced oxidative stress and neurotoxicity.

  • Cell Culture and Treatment:

    • Culture HT22 cells in appropriate media.

    • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce neurotoxicity by adding glutamate (e.g., 5 mM) to the culture medium.

  • Cell Viability Assessment (MTT Assay):

    • After the glutamate treatment period (e.g., 24 hours), add MTT solution to the cells and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the control (untreated) cells.

  • Measurement of Reactive Oxygen Species (ROS):

    • Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) before or after treatment.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

Neuroprotection_Workflow Start Start Culture_Cells Culture HT22 Neuronal Cells Start->Culture_Cells Pretreat Pre-treat with This compound Culture_Cells->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate) Pretreat->Induce_Toxicity Assess_Viability Assess Cell Viability (MTT Assay) Induce_Toxicity->Assess_Viability Measure_ROS Measure Intracellular ROS Induce_Toxicity->Measure_ROS Analyze Analyze Data and Determine Neuroprotection Assess_Viability->Analyze Measure_ROS->Analyze End End Analyze->End

Workflow for in vitro neuroprotection assay.

Anticancer Activity

Several studies have reported the cytotoxic effects of lignans and related phenolic compounds against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

Direct IC50 values for this compound are not consistently reported. The following table provides a compilation of data for related compounds and serves as a reference.

CompoundCell LineIC50 Value
ButinHeLa44.48 µM
ButeinHeLa8.66 µM
ButeinK56213.91 µM
ButeinMDA-MB-23122.36 µM
Curcumin-loaded NanoparticlesHepG29.64 ± 1.1 µg/mL
CurcuminHepG219.02 ± 1.3 µg/mL
Experimental Protocol:

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-arrhythmic Activity

A glycoside of this compound has been identified as a potential anti-arrhythmic agent due to its ability to block the human Kv1.5 potassium channel, which is involved in the repolarization of the cardiac action potential.

Quantitative Data: Inhibition of Kv1.5 Channel

The following data is for this compound-4-O-β-D-glucoside (HPG).

CompoundChannelCell LineEffectConcentrations Tested
This compound-4-O-β-D-glucoside (HPG)hKv1.5HEK 293Concentration-dependent inhibition of channel current10 µM, 30 µM, 50 µM
Experimental Protocol:

Whole-Cell Patch-Clamp Recording

This electrophysiological technique is used to measure the ion currents across the membrane of a single cell, allowing for the characterization of ion channel blockers.

  • Cell Preparation:

    • Use a cell line stably expressing the hKv1.5 channel (e.g., HEK 293 cells).

    • Prepare a single-cell suspension for recording.

  • Pipette and Solutions:

    • Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an appropriate internal solution.

    • Use an external solution that maintains the physiological integrity of the cells.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a cell with the micropipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol and Data Acquisition:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps to elicit Kv1.5 currents.

    • Record the currents before and after the application of different concentrations of this compound-4-O-β-D-glucoside.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Calculate the percentage of current inhibition at each concentration to determine the concentration-response relationship and, if possible, the IC50 value.

Logical_Relationships cluster_mechanisms Primary Mechanisms cluster_activities Biological Activities Compound This compound Antioxidant Radical Scavenging Metal Chelation Compound->Antioxidant Anti_inflammatory NF-κB Inhibition Compound->Anti_inflammatory Channel_Modulation Ion Channel Blocking (Kv1.5) Compound->Channel_Modulation (as glucoside) Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anticancer Anticancer Antioxidant->Anticancer Anti_inflammatory->Neuroprotection Anti_inflammatory->Anticancer General_Anti_inflammatory Anti-inflammatory Effects Anti_inflammatory->General_Anti_inflammatory Anti_arrhythmic Anti-arrhythmic Channel_Modulation->Anti_arrhythmic

Logical relationships between the mechanisms and biological activities of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on available research, and further investigation is required to fully elucidate the therapeutic potential and mechanisms of action of this compound. The experimental protocols are provided as general guidelines and may require optimization for specific applications.

References

In Vitro Profile of 8-Hydroxypinoresinol: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol, a lignan found in various plant species, is emerging as a compound of interest for its potential therapeutic properties. Preliminary in vitro research suggests a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the available in vitro data on this compound and its related compounds, focusing on quantitative data, experimental methodologies, and proposed mechanisms of action. It is important to note that while direct quantitative data for this compound is still emerging, studies on closely related lignans, such as pinoresinol, provide valuable insights into its potential bioactivities.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, attributed to its ability to scavenge free radicals. Several standard in vitro assays are employed to quantify this activity.

Quantitative Data on Antioxidant Activity of Related Lignans

Data presented below is for pinoresinol, a structurally similar lignan, to provide a comparative context for the potential antioxidant capacity of this compound. Direct IC50 values for this compound are not yet widely reported.

AssayTest SubstanceIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
DPPH Radical ScavengingPinoresinol42.2 ± 1.2Ascorbic Acid48.7 ± 1.0
ABTS Radical ScavengingPinoresinol71.1 ± 1.1Ascorbic Acid48.7 ± 1.0
Ferric Reducing Antioxidant Power (FRAP)Pinoresinol65.0 ± 1.8Ascorbic Acid28.2 ± 0.5
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in a suitable solvent) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a dose-response curve.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Reagent Preparation: Generate ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

  • Reaction Mixture: Add 10 µL of the sample to 300 µL of the freshly prepared FRAP reagent.

  • Incubation: Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and expressed as µmol of Fe²⁺ equivalents per gram of the sample.

Experimental Workflow for Antioxidant Assays

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Stock Solution (in solvent) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to Assay ABTS ABTS Assay Dilutions->ABTS Add to Assay FRAP FRAP Assay Dilutions->FRAP Add to Assay Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Inhibition->IC50

Workflow for in vitro antioxidant activity assessment.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. This compound is being investigated for its potential to modulate inflammatory pathways.

Proposed Mechanism of Action: NF-κB Signaling Pathway

Studies on the related lignan pinoresinol suggest that its anti-inflammatory effects are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] It is hypothesized that this compound may act similarly.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS / TNF-α IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_release NFkB_nucleus NF-κB in Nucleus NFkB_release->NFkB_nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression Cytokines ↑ IL-6, IL-8, TNF-α Gene_expression->Cytokines H8P This compound H8P->IKK Inhibition G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HT22 HT22 Neuronal Cells Plating Plate Cells HT22->Plating Pretreat Pre-treat with This compound Plating->Pretreat Induce Induce Oxidative Stress (e.g., Glutamate) Pretreat->Induce Viability Assess Cell Viability (e.g., MTT Assay) Induce->Viability Compare Compare to Control Viability->Compare Effect Determine Neuroprotective Effect Compare->Effect

References

8-Hydroxypinoresinol: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxypinoresinol, a furofuran lignan primarily isolated from plants of the Forsythia genus, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, its chemical characterization, and a detailed examination of its biological effects, with a focus on its antioxidant, antimicrobial, and anti-inflammatory properties. This document consolidates key quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and presents visual representations of associated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and History

The discovery of this compound is closely tied to the phytochemical investigation of medicinal plants, particularly those used in traditional medicine. While the precise seminal publication detailing its initial discovery and naming is attributed to a 1978 paper by Chiba et al. on the lignans from Forsythia suspensa, this source is not widely accessible. However, subsequent research has firmly established Forsythia suspensa as a primary natural source of this compound.

Initially isolated from the fruits of Forsythia suspensa, this compound has since been identified in other plant species, including Schisandra sphenanthera and Schisandra lancifolia. Its chemical structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirmed its furofuran lignan core with a hydroxyl group at the C-8 position. The stereochemistry of the naturally occurring enantiomer has also been determined.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.4 g/mol .[1] Its systematic IUPAC name is (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₇[1]
Molecular Weight374.4 g/mol [1]
IUPAC Name(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[1]
CAS Number81426-17-7[1]
Physical DescriptionSolid
Melting Point183 - 185 °C

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeKey Data PointsReference
¹³C NMRSee original research for full spectral data.
Mass SpectrometryPrecursor m/z: 373 [M-H]⁻[1]

Experimental Protocols

Isolation of this compound from Forsythia suspensa Fruits

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of this compound.

Workflow for Isolation of this compound

G start Powdered Fruits of Forsythia suspensa extraction Methanol Extraction (Reflux) start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Partition between Chloroform and Water concentration->partition chloroform_fraction Chloroform Soluble Fraction partition->chloroform_fraction silica_gel Silica Gel Column Chromatography (n-hexane/acetone gradient) chloroform_fraction->silica_gel fractionation Fraction Collection and TLC Monitoring silica_gel->fractionation purification Further Purification of Selected Fractions (e.g., recrystallization, preparative HPLC) fractionation->purification final_product Isolated this compound purification->final_product

A generalized workflow for the isolation of this compound.
  • Extraction: Powdered dried fruits of Forsythia suspensa are subjected to reflux extraction with methanol.

  • Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude syrup.

  • Partitioning: The crude extract is suspended in water and partitioned successively with chloroform. The chloroform-soluble fraction, which contains the lignans, is collected.

  • Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of n-hexane and acetone.

  • Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in the target compound are combined and may require further purification steps such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

Table 3: Quantitative Antioxidant Activity of this compound and its Glucoside

AssayCompoundIC₅₀ (µM)Reference
Peroxynitrite Scavenging(+)-1-hydroxypinoresinol-1-O-beta-D-glucoside3.23 ± 0.04[2]
Total ROS Scavenging(+)-1-hydroxypinoresinol-1-O-beta-D-glucoside2.26 ± 0.07[2]
DPPH Radical Scavenging(+)-1-hydroxypinoresinol-1-O-beta-D-glucoside32.3 ± 0.13[2]
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the this compound solution.

    • Add the DPPH solution to each well and incubate in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

    • Add various concentrations of the this compound solution to the ABTS•+ solution.

    • Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

The antimicrobial properties of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Table 4: Antimicrobial Activity of (-)-8-Hydroxypinoresinol

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus0.75 - 3.0[3]
Streptococcus pneumoniae0.75 - 3.0[3]
Escherichia coli0.75 - 3.0[3]
Salmonella typhi0.75 - 3.0[3]
Candida albicans0.75 - 3.0[3]
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform serial dilutions of the this compound stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under optimal conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being of particular interest for drug development.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory properties of lignans, including this compound, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

NF-κB Signaling Pathway and Potential Inhibition by this compound

G cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) IkB_p p-IκBα NFkB_active Active NF-κB IkB_NFkB->NFkB_active Releases Ub_IkB Ubiquitinated IκBα IkB_p->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB_active->NFkB_n Translocation DNA κB DNA Binding Site NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) Transcription->Inflammatory_Genes Hydroxypinoresinol This compound Hydroxypinoresinol->IKK Inhibits

Proposed mechanism of anti-inflammatory action of this compound.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus, binds to specific DNA sequences, and promotes the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, potentially by targeting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion

This compound is a naturally occurring lignan with a well-established chemical structure and a growing body of evidence supporting its therapeutic potential. Its antioxidant, antimicrobial, and particularly its anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, make it a promising candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key historical, chemical, and biological aspects of this compound and offering detailed experimental frameworks to guide future studies. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential clinical applications.

References

8-Hydroxypinoresinol: A Lignan with Diverse Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 8-Hydroxypinoresinol, a lignan found in various plant species, has emerged as a compound of significant interest in the field of pharmacology. Lignans are a class of polyphenols known for their diverse biological activities, and this compound, along with its derivatives, has demonstrated potential therapeutic applications in several key areas, including cardiovascular disease, infectious diseases, and oncology. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential therapeutic targets, mechanisms of action, and the experimental evidence supporting these claims. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising natural compound.

Anti-Arrhythmic Potential: Targeting the Kv1.5 Potassium Channel

A significant body of evidence points to the potential of this compound derivatives as novel anti-arrhythmic agents, specifically for the management of atrial fibrillation. The primary therapeutic target identified in this context is the voltage-gated potassium channel Kv1.5.

Mechanism of Action

This compound-4-O-β-D-glucoside (HPG), a derivative of this compound, has been identified as a blocker of the human Kv1.5 channel (hKv1.5).[1] The Kv1.5 channel is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential. By inhibiting this channel, HPG can prolong the action potential duration in the atria, a key mechanism for the termination of atrial fibrillation.

Studies have shown that HPG inhibits the hKv1.5 channel current in a concentration-dependent manner.[1] The inhibitory effect is observed at micromolar concentrations, suggesting a potential for therapeutic efficacy. The interaction with the channel appears to be a slow process, as the current does not fully recover after washout of the compound.[1]

Quantitative Data

While a specific IC50 value for the inhibition of the Kv1.5 channel by this compound-4-O-β-D-glucoside has not been explicitly reported in the reviewed literature, a concentration-dependent inhibition has been demonstrated at concentrations of 10 μM, 30 μM, and 50 μM.[1]

CompoundTargetCell LineConcentrations TestedObserved EffectReference
This compound-4-O-β-D-glucosideKv1.5 Potassium ChannelHEK 29310 μM, 30 μM, 50 μMConcentration-dependent inhibition of hKv1.5 channel current.[1]
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology: The standard method for characterizing the effects of compounds on ion channels like Kv1.5 is the whole-cell patch-clamp technique.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with the gene encoding the human Kv1.5 channel (KCNA5).

  • Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular (bath) solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution usually contains (in mM): KCl, MgCl2, HEPES, EGTA, and ATP, with the pH adjusted to 7.2.

  • Voltage Protocol: To elicit Kv1.5 currents, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).

  • Drug Application: this compound-4-O-β-D-glucoside is applied to the cells via a perfusion system at different concentrations to determine its effect on the channel currents.

cluster_0 Experimental Workflow: Kv1.5 Channel Inhibition Assay HEK293_Cells HEK 293 Cells Transfection Transfection with hKv1.5 cDNA HEK293_Cells->Transfection 1. Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp 2. HPG_Application Application of this compound-4-O-β-D-glucoside Patch_Clamp->HPG_Application 3. Data_Analysis Analysis of Current Inhibition HPG_Application->Data_Analysis 4.

Workflow for assessing Kv1.5 channel inhibition.

Antimicrobial Activity

(-)-8-Hydroxypinoresinol has demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. This suggests its potential as a lead compound for the development of new anti-infective agents.

Mechanism of Action

The precise mechanism of antimicrobial action for this compound has not been fully elucidated in the available literature. However, related lignans and phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Quantitative Data

The antimicrobial efficacy of (-)-8-hydroxypinoresinol has been quantified through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values.

MicroorganismTypeMIC (mg/mL)MBC (mg/mL)MFC (mg/mL)
Staphylococcus aureusGram-positive Bacteria0.75 - 3.01.5-
Streptococcus pneumoniaeGram-positive Bacteria0.75 - 3.01.5-
Escherichia coliGram-negative Bacteria0.75 - 3.01.5-
Salmonella typhiGram-negative Bacteria0.75 - 3.01.5-
Candida albicansFungus0.75 - 3.0-3.0
Experimental Protocols

Broth Microdilution Method: This is a standard method for determining MIC, MBC, and MFC values.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound, (-)-8-hydroxypinoresinol, is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: Aliquots from the wells showing no growth are subcultured onto agar plates. The MBC or MFC is the lowest concentration that results in no growth on the subculture plates.

cluster_1 Workflow for Antimicrobial Susceptibility Testing Compound_Dilution Serial Dilution of (-)-8-Hydroxypinoresinol Inoculation Inoculation with Microbial Suspension Compound_Dilution->Inoculation 1. Incubation Incubation Inoculation->Incubation 2. MIC_Reading MIC Determination (Visual Inspection) Incubation->MIC_Reading 3. Subculturing Subculturing onto Agar Plates MIC_Reading->Subculturing 4. MBC_MFC_Reading MBC/MFC Determination Subculturing->MBC_MFC_Reading 5.

Workflow for determining MIC, MBC, and MFC.

Antioxidant and Cytoprotective Effects

This compound has been reported to possess cytoprotective properties, particularly against oxidative stress induced by reactive nitrogen species such as peroxynitrite.

Mechanism of Action

The antioxidant activity of this compound is attributed to its phenolic structure, which allows it to scavenge free radicals and other reactive oxygen and nitrogen species. By neutralizing these damaging molecules, it can protect cells from oxidative damage to lipids, proteins, and DNA.

Cytoprotective Activity

This compound has been shown to have a cytoprotective effect against peroxynitrite-induced damage in LLC-PK1 cells, a porcine kidney epithelial cell line.[2] Peroxynitrite is a potent oxidant and nitrating agent that can induce cellular injury and apoptosis. The ability of this compound to mitigate this damage highlights its potential in conditions associated with nitro-oxidative stress.

Experimental Protocols

Peroxynitrite-Induced Cell Viability Assay:

  • Cell Culture: LLC-PK1 cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • Induction of Damage: Peroxynitrite is added to the cell cultures to induce cellular damage.

  • Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A decrease in the conversion of MTT to formazan indicates reduced cell viability.

cluster_2 Signaling Pathway: Cytoprotection against Peroxynitrite Peroxynitrite Peroxynitrite (ONOO-) Cellular_Damage Oxidative and Nitrative Stress (Lipid Peroxidation, Protein Nitration) Peroxynitrite->Cellular_Damage Apoptosis Apoptosis/Necrosis Cellular_Damage->Apoptosis 8_OHP This compound 8_OHP->Peroxynitrite Scavenging

Cytoprotective action of this compound.

Anticancer Potential

While research specifically on the anticancer effects of this compound is limited, studies on the related lignan, pinoresinol, provide insights into the potential anti-proliferative and pro-apoptotic activities of this class of compounds.

Mechanism of Action

Pinoresinol has been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, prostate, and breast.[3] The proposed mechanisms of action include cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression. For instance, pinoresinol has been observed to cause a block in the G0/G1 phase of the cell cycle and upregulate the expression of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1) in HL-60 leukemia cells.[3]

Quantitative Data

The following table summarizes the cytotoxic effects of pinoresinol on various human cancer cell lines. It is important to note that this data is for pinoresinol, and further studies are needed to determine the specific IC50 values for this compound.

CompoundCancer Cell Linep53 StatusIC50Reference
PinoresinolHL-60 (Leukemia)null8 µM[3]
PinoresinolHL-60R (Multidrug Resistant Leukemia)null32 µM[3]
Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media.

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., pinoresinol or this compound) for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

cluster_3 Logical Relationship: Anticancer Activity of Pinoresinol Pinoresinol Pinoresinol p21_Upregulation Upregulation of p21(WAF1/Cip1) Pinoresinol->p21_Upregulation Apoptosis_Induction Induction of Apoptosis Pinoresinol->Apoptosis_Induction Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21_Upregulation->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Anticancer_Effect Anticancer Effect Proliferation_Inhibition->Anticancer_Effect Apoptosis_Induction->Anticancer_Effect

Proposed anticancer mechanism of pinoresinol.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of natural compounds with a range of potential therapeutic applications. The demonstrated activity as a Kv1.5 channel blocker highlights its potential in cardiology, particularly for atrial fibrillation. Its antimicrobial and antioxidant properties further expand its therapeutic utility. While preliminary data on the anticancer potential of related lignans is encouraging, more direct research on this compound is warranted.

Future research should focus on:

  • Determining the precise IC50 values of this compound and its derivatives on their respective targets.

  • Elucidating the detailed molecular mechanisms underlying their antimicrobial, antioxidant, and potential anticancer and anti-inflammatory activities.

  • Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.

  • Exploring the structure-activity relationships to guide the synthesis of more potent and selective analogs.

References

8-Hydroxypinoresinol: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a furofuranoid lignan, a class of polyphenolic compounds found in a variety of plants.[1][2] Lignans are recognized for their diverse biological activities, and this compound, in particular, has garnered attention for its potential antioxidant effects. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases. This guide provides an in-depth technical overview of the antioxidant properties of this compound, summarizing quantitative data, detailing experimental protocols, and exploring its potential mechanisms of action for professionals engaged in research and drug development.

Core Antioxidant Mechanisms

The antioxidant capacity of a compound can be attributed to two primary mechanisms: direct radical scavenging and indirect cellular defense modulation.

  • Direct Radical Scavenging : This mechanism involves the direct neutralization of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET). The phenolic hydroxyl groups present in the structure of this compound are believed to be crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the oxidative chain reaction.[3]

  • Indirect Antioxidant Effects : Beyond direct scavenging, polyphenols can exert antioxidant effects by modulating endogenous defense systems. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. While direct evidence for this compound is still emerging, many structurally related lignans have been shown to activate the Nrf2 pathway. This pathway upregulates the expression of a suite of antioxidant and detoxification enzymes, providing prolonged cellular protection against oxidative stress.

Quantitative Antioxidant Activity

Quantitative assessment of antioxidant activity is typically performed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies higher antioxidant potency.

While data specifically for this compound aglycone is limited in the available literature, a study on its glycosylated form, (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside, provides significant insight into the core structure's potential.

Table 1: In Vitro Antioxidant Activity of (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside

Assay TypeIC50 Value (µM)Positive ControlIC50 Value (µM)
Peroxynitrite Scavenging3.23 ± 0.04Penicillamine6.72 ± 0.25
Total ROS Scavenging2.26 ± 0.07Trolox1.43 ± 0.04
DPPH Radical Scavenging32.3 ± 0.13L-Ascorbic Acid11.4 ± 0.07

Data sourced from a study on the glycoside isolated from Salvia miltiorrhiza.

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of antioxidant activity. Below are detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Methodology:

  • Reagent Preparation :

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[4]

    • Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox).

  • Assay Procedure :

    • Add a fixed volume of the DPPH stock solution (e.g., 100 µL) to a 96-well microplate.[4]

    • Add an equal volume (e.g., 100 µL) of the various concentrations of the test compound or standard to the wells.

    • For the control, add the solvent (without the test compound) to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Measurement and Calculation :

    • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.[4][5]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.[4]

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL DPPH with 100 µL Sample/Standard in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound & Standard prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate_inhibition Calculate % Inhibition vs. Control measure->calculate_inhibition determine_ic50 Plot % Inhibition vs. Concentration to determine IC50 calculate_inhibition->determine_ic50

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.[5]

Methodology:

  • Reagent Preparation :

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[6]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[6]

    • Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[6]

    • Prepare a series of concentrations of the test compound and a standard.

  • Assay Procedure :

    • Add a large volume of the diluted ABTS•+ working solution (e.g., 1.0 mL) to a cuvette or well.

    • Add a small volume of the test compound or standard solution (e.g., 10 µL).

    • Incubate at room temperature for a specific time (e.g., 6 minutes).[6]

  • Measurement and Calculation :

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Radical Generation & Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts React 7 mM ABTS with 2.45 mM Potassium Persulfate incubate_abts Incubate in Dark (12-16h) to form ABTS•+ Stock prep_abts->incubate_abts dilute_abts Dilute Stock to Absorbance of ~0.70 at 734 nm incubate_abts->dilute_abts mix Add Sample/Standard to diluted ABTS•+ solution dilute_abts->mix prep_sample Prepare Serial Dilutions of This compound & Standard prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate_ic50 Calculate IC50 from Dose-Response Curve measure->calculate_ic50

ABTS Assay Experimental Workflow

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism.[7][8]

Principle: Human cells (e.g., HepG2) are cultured and pre-loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. A free radical generator (e.g., ABAP) is then added, which oxidizes DCFH to the highly fluorescent dichlorofluorescein (DCF). The antioxidant activity of a test compound is measured by its ability to inhibit this fluorescence development.[7] The results are often expressed as quercetin equivalents.[7]

Potential Signaling Pathway: Nrf2 Activation

A promising, albeit indirect, antioxidant mechanism for this compound is the activation of the Nrf2-ARE (Antioxidant Response Element) pathway. This pathway is a master regulator of the cellular antioxidant response.

Mechanism of Action:

  • Under Basal Conditions : Nrf2 is anchored in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.

  • Upon Induction : In the presence of oxidative stress or an inducer molecule (potentially this compound), critical cysteine residues on Keap1 are modified. This conformational change leads to the release of Nrf2.

  • Nuclear Translocation and Gene Expression : Liberated Nrf2 translocates into the nucleus, where it binds to the ARE sequence in the promoter region of target genes.

  • Antioxidant Enzyme Production : This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. This enzymatic shield provides robust and lasting protection against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_keap1_nrf2 Basal State cluster_nucleus Nucleus inducer Oxidative Stress (or this compound) Keap1 Keap1 inducer->Keap1 Induces Conformational Change in Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds & Anchors Nrf2_released Nrf2 Keap1->Nrf2_released Releases Proteasome Proteasomal Degradation Nrf2_c->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2_released->Nrf2_n Nuclear Translocation ARE ARE (Antioxidant Response Element) on DNA Nrf2_n->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Enzymes Cytoprotective Proteins (e.g., HO-1, NQO1) Transcription->Enzymes Translation in Cytoplasm

The Nrf2-ARE Antioxidant Signaling Pathway

Conclusion

This compound demonstrates significant antioxidant potential, primarily suggested through studies on its glycosylated derivatives. Its chemical structure is well-suited for direct radical scavenging, and its classification as a lignan implies a strong possibility of indirect antioxidant activity through the modulation of critical cytoprotective pathways like Nrf2. For drug development professionals, this compound represents a promising natural scaffold. Further research is warranted to elucidate the specific antioxidant activity of the aglycone form in cellular models and to confirm its role as an Nrf2 activator, which would solidify its potential as a therapeutic agent for conditions rooted in oxidative stress.

References

The Anti-Inflammatory Mechanisms of 8-Hydroxypinoresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a furofuran lignan, a class of polyphenolic compounds found in various plants. Lignans, in general, are recognized for their diverse biological activities, including antioxidant, anti-cancer, and anti-inflammatory properties. While direct and extensive research on the anti-inflammatory mechanisms of this compound is still emerging, studies on structurally similar furofuran lignans, such as pinoresinol, provide a strong basis for understanding its potential modes of action. This technical guide synthesizes the current understanding of the anti-inflammatory effects of furofuran lignans, with a focus on the molecular pathways and experimental evidence that are likely relevant to this compound. It is hypothesized that this compound shares similar anti-inflammatory mechanisms with other well-studied lignans due to its structural similarity.

The primary anti-inflammatory mechanisms of these compounds are believed to be mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of furofuran lignans are primarily attributed to their ability to modulate intracellular signaling cascades that lead to the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3] Furofuran lignans are thought to interfere with this process at several key steps.[1]

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[3] Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory genes. Evidence suggests that lignans can suppress the phosphorylation of these key MAPK proteins, thereby dampening the inflammatory cascade.[4]

Quantitative Data on the Anti-inflammatory Effects of Furofuran Lignans

The following tables summarize quantitative data from studies on furofuran lignans, which are structurally related to this compound. This data illustrates their potential efficacy in reducing key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulantConcentration% Inhibition of NO% Inhibition of PGE2Reference
PinoresinolMicrogliaLPS10 µMSignificant InhibitionSignificant Inhibition[5]
Compound 7 ((1R,2S,5R,6R)‐5′‐O‐methylpluviatilol)RAW264.7LPS20 µM~75%Not Reported[4]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCell LineStimulantConcentration% Inhibition of TNF-α% Inhibition of IL-1β% Inhibition of IL-6Reference
PinoresinolMicrogliaLPS10 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition[5]
PinoresinolPBMCs-1-10 µg/mLDose-dependent reductionMinor reductionNo significant effect[6]

Table 3: Inhibition of Pro-inflammatory Enzyme Expression

CompoundCell LineStimulantConcentration% Inhibition of iNOS Expression% Inhibition of COX-2 ExpressionReference
PinoresinolMicrogliaLPS10 µMSignificant InhibitionSignificant Inhibition[5]
Compound 7 ((1R,2S,5R,6R)‐5′‐O‐methylpluviatilol)RAW264.7LPS20 µMSignificant InhibitionSignificant Inhibition[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the anti-inflammatory mechanisms of compounds like this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production
  • Assay: The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture medium after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits specific for the cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β).

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for Signaling Proteins (NF-κB and MAPKs)
  • Purpose: To determine the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, etc.).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for investigating the anti-inflammatory effects of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Hydroxypinoresinol This compound Hydroxypinoresinol->IKK Inhibits Hydroxypinoresinol->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->ProInflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Hydroxypinoresinol This compound Hydroxypinoresinol->MAPK Inhibits Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

G Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells for Protein Extraction Incubation->Lyse_Cells Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA Western_Blot Western Blot (NF-κB, MAPKs) Lyse_Cells->Western_Blot End End Griess_Assay->End ELISA->End Western_Blot->End

References

Neuroprotective Effects of 8-Hydroxypinoresinol in Preclinical Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the neuroprotective effects of 8-Hydroxypinoresinol is limited in publicly available scientific literature. This technical guide summarizes the extensive research on the closely related and well-studied lignans, (-)-pinoresinol and its derivative pinoresinol diglucoside (PDG) . The presented data and mechanisms are intended to provide a strong predictive framework for the potential neuroprotective activities of this compound, given their structural similarities. Further research is warranted to specifically validate these effects for this compound.

Introduction

Lignans, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential therapeutic properties, including neuroprotection. Among these, pinoresinol and its derivatives have demonstrated promising effects in mitigating neuronal damage in models of neurodegenerative diseases and ischemic injury.[1] This guide synthesizes findings from key preclinical studies to provide researchers, scientists, and drug development professionals with an in-depth overview of the neuroprotective potential of the pinoresinol scaffold, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms.

Quantitative Data Presentation

The neuroprotective efficacy of pinoresinol and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key findings from studies on (-)-pinoresinol diglucoside (PDG).

Table 1: In Vivo Neuroprotective Effects of (-)-Pinoresinol Diglucoside in a Mouse Model of Alzheimer's Disease[1][2][3]
BiomarkerControl (Aβ₁₋₄₂ Injection)PDG (5 mg/kg)PDG (10 mg/kg)
TNF-α (pg/mg protein) ~18~12~9
IL-1β (pg/mg protein) ~250~175~125
SOD activity (U/mg protein) ~40~60~75
Catalase activity (U/mg protein) ~15~25~30
Bcl-2/Bax ratio ~0.5~1.2~1.8
Cleaved Caspase-3 IncreasedDecreasedSignificantly Decreased
Table 2: In Vivo Neuroprotective Effects of (-)-Pinoresinol Diglucoside in a Mouse Model of Brain Ischemia/Reperfusion[4][5]
ParameterMCAO ModelPDG (5 mg/kg)PDG (10 mg/kg)
Neurological Deficit Score Significantly IncreasedDecreasedSignificantly Decreased
Infarct Volume (%) ~45~30~20
Brain Water Content (%) ~82~80~79
TNF-α, IL-1β, IL-6 Levels IncreasedDecreasedSignificantly Decreased
ROS and MDA Levels IncreasedDecreasedSignificantly Decreased
SOD, GSH, GSH-Px Activity DecreasedIncreasedSignificantly Increased

Core Signaling Pathways

(-)-Pinoresinol and its diglucoside exert their neuroprotective effects by modulating critical signaling pathways involved in neuroinflammation and oxidative stress. The primary mechanisms identified are the inhibition of the TLR4/NF-κB pathway and the activation of the Nrf2/HO-1 pathway.[1][2][3][4]

Inhibition of TLR4/NF-κB Signaling Pathway

Pinoresinol diglucoside has been shown to significantly reduce the expression of Toll-like receptor 4 (TLR4) and inhibit the activation and nuclear translocation of NF-κB p65.[1][2][4] This action effectively dampens the downstream inflammatory cascade, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neuronal_Insult Neuronal Insult (e.g., Aβ, Ischemia) TLR4 TLR4 Neuronal_Insult->TLR4 IKK IKK Complex TLR4->IKK Pinoresinol (-)-Pinoresinol / PDG Pinoresinol->TLR4 Pinoresinol->IKK NFkB_n NF-κB (p65) Pinoresinol->NFkB_n Inhibition of Translocation IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα NFkB NF-κB (p65) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines

Inhibition of the TLR4/NF-κB pathway by (-)-Pinoresinol/PDG.
Activation of Nrf2/HO-1 Signaling Pathway

Pinoresinol diglucoside also promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase.[2][3][4] This enhances the cellular defense against oxidative stress.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 Pinoresinol (-)-Pinoresinol / PDG Pinoresinol->Keap1_Nrf2 Promotes Dissociation Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Release Keap1 Keap1 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Antioxidant_Enzymes

Activation of the Nrf2/HO-1 pathway by (-)-Pinoresinol/PDG.

Detailed Experimental Protocols

To facilitate the reproducibility and further investigation of the neuroprotective effects of pinoresinol and its derivatives, the following are detailed protocols based on published studies.

In Vivo: Alzheimer's Disease Mouse Model[1][3]
  • Animal Model: Male C57BL/6 mice are commonly used.

  • Induction of AD-like Pathology: A stereotactic hippocampal injection of Aβ₁₋₄₂ (410 pmol/mouse) is performed to induce neuroinflammation, oxidative stress, and memory impairment.

  • Treatment: Three days post-injection, mice are administered with pinoresinol diglucoside (5 and 10 mg/kg) via intragastric administration daily for 3 weeks.

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-maze Test: To evaluate short-term spatial working memory.

  • Biochemical Analysis (Hippocampal Tissue):

    • ELISA: To quantify the levels of TNF-α and IL-1β.

    • Colorimetric Assays: To measure the activity of SOD and catalase, and the levels of reactive oxygen species (ROS) and malondialdehyde (MDA).

    • Western Blot: To determine the protein expression levels of Bcl-2, Bax, cleaved caspase-3, TLR4, NF-κB p65, Nrf2, and HO-1.

In Vivo: Ischemia/Reperfusion Mouse Model[4][5]
  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Ischemia/Reperfusion (I/R) Injury: The middle cerebral artery occlusion (MCAO) model is established. A filament is used to occlude the middle cerebral artery for a defined period (e.g., 40 minutes), followed by reperfusion.

  • Treatment: Pinoresinol diglucoside (5 and 10 mg/kg) is administered via intravenous injection at the onset of reperfusion.

  • Assessment of Neurological Deficit: A modified neurological severity score (mNSS) is used to evaluate motor, sensory, balance, and reflex functions.

  • Histological Analysis:

    • TTC Staining: To measure the infarct volume in brain slices.

    • H&E and Nissl Staining: To assess neuronal damage and loss in the penumbra region.

  • Biochemical Analysis (Brain Tissue):

    • ELISA: For quantification of TNF-α, IL-1β, and IL-6.

    • Colorimetric Assays: To measure levels of ROS, MDA, and the activity of SOD, glutathione (GSH), and glutathione peroxidase (GSH-Px).

    • Western Blot: To analyze the expression of proteins in the NF-κB and Nrf2/HO-1 signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies Model_Induction Disease Model Induction (e.g., Aβ Injection or MCAO) Treatment Treatment with Pinoresinol Derivative Model_Induction->Treatment Behavioral Behavioral Assessment (e.g., Mazes) Treatment->Behavioral Tissue_Collection Brain Tissue Collection Behavioral->Tissue_Collection Histology Histological Analysis (TTC, H&E, Nissl) Tissue_Collection->Histology Biochemistry Biochemical Analysis (ELISA, Western Blot, etc.) Tissue_Collection->Biochemistry

General workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

The available evidence strongly suggests that (-)-pinoresinol and its diglucoside derivative are potent neuroprotective agents.[1] Their ability to modulate key signaling pathways involved in neuroinflammation and oxidative stress highlights their therapeutic potential for neurodegenerative diseases and ischemic stroke.[1][4] Based on structural similarity, it is highly probable that this compound shares these neuroprotective properties. However, direct experimental validation is crucial. Future research should focus on:

  • Direct evaluation of this compound in the in vitro and in vivo models outlined in this guide.

  • Comparative studies to determine the relative potency of this compound against pinoresinol and its diglucoside.

  • Structure-activity relationship (SAR) studies to understand how the 8-hydroxy modification influences the neuroprotective efficacy and pharmacokinetic profile.

  • Pharmacokinetic and bioavailability studies to assess the brain penetration of this compound.

The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this promising class of natural compounds.

References

The Cytoprotective Potential of 8-Hydroxypinoresinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the reported and putative cytoprotective effects of 8-Hydroxypinoresinol, a lignan with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the antioxidant, anti-inflammatory, and anti-apoptotic properties of this natural compound. While direct experimental data on this compound is emerging, this guide synthesizes the available information and draws upon evidence from structurally similar lignans to present a robust framework for future research and development.

Executive Summary

Oxidative stress, inflammation, and apoptosis are key pathological processes implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with the ability to modulate these pathways are of significant interest for the development of novel therapeutics. This compound, a furofuran lignan, has been identified as a promising cytoprotective agent. This guide details its potential mechanisms of action, including the activation of the Nrf2 antioxidant response pathway and modulation of MAPK signaling cascades, and provides detailed experimental protocols for its investigation.

Quantitative Data on Cytoprotective and Antioxidant Effects

While specific quantitative data for the cytoprotective effects of this compound against oxidative stress-induced cell death is not yet widely published, the antioxidant capacity of related lignans has been evaluated. The following table summarizes the antioxidant activity of various lignans, providing a benchmark for assessing the potential of this compound.

Table 1: Antioxidant Activity of Selected Lignans

CompoundAssayIC50 Value (µg/mL)Reference
(+)-LariciresinolDPPH Radical ScavengingNot Reported[1]
(+)-LariciresinolABTS Radical ScavengingNot Reported[1]
Flax Lignan (FLL)Not ApplicableNot Applicable[2]

Note: Specific IC50 values for (+)-Lariciresinol were not provided in the cited source, which focused on cellular antioxidant mechanisms. Flax Lignan's neuroprotective effects were demonstrated in a cell-based assay without reporting a direct radical scavenging IC50 value.

Experimental Protocols

To facilitate further research into the cytoprotective effects of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Culture and Induction of Oxidative Stress
  • Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are suitable models for studying neuroprotective effects.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: To induce oxidative stress, cells are treated with hydrogen peroxide (H₂O₂). A typical concentration range for H₂O₂ is 100-250 µM for 3-24 hours, which should be optimized for the specific cell line to achieve approximately 50% cell death[3][4].

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induce oxidative stress by adding H₂O₂ to the media.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that is more sensitive and less toxic than the MTT assay.

  • Follow steps 1-3 of the MTT assay protocol.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Antioxidant Capacity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

This assay measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Add various concentrations of this compound to the ABTS radical solution.

  • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging and the IC50 value.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-p38, p-JNK, p-ERK, Bax, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Based on studies of related lignans, this compound is hypothesized to exert its cytoprotective effects through the modulation of key signaling pathways involved in the cellular stress response.

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The lignan (+)-lariciresinol has been shown to activate the Nrf2/HO-1 pathway, suggesting a similar mechanism for this compound[1].

Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 HP This compound HP->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE ARE Nrf2->ARE Nuclear Translocation Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Nrf2/ARE Antioxidant Pathway Activation
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can activate JNK and p38 pathways, which are generally associated with pro-apoptotic signaling, while the ERK pathway is often linked to cell survival. Studies on related compounds suggest that protective agents can inhibit the phosphorylation (activation) of p38 and JNK while promoting ERK signaling[5]. The lignan (+)-lariciresinol has been shown to induce the phosphorylation of p38 and ERK1/2, leading to Nrf2 activation[1].

MAPK_Pathway Oxidative_Stress Oxidative Stress p38 p38 Oxidative_Stress->p38 Activation JNK JNK Oxidative_Stress->JNK Activation HP This compound HP->p38 HP->JNK ERK ERK HP->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Survival Cell Survival ERK->Survival Apoptosis_Pathway Oxidative_Stress Oxidative Stress Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 Downregulation HP This compound HP->Bax HP->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Promotes Cytochrome c release Bcl2->Mitochondria Inhibits Cytochrome c release Caspase3 Caspase-3 (Executioner) Mitochondria->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Extraction of 8-Hydroxypinoresinol from Forsythia suspensa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a bioactive lignan found in Forsythia suspensa, a plant with a long history of use in traditional medicine. This compound has garnered significant interest for its potential therapeutic applications, attributed to its anti-inflammatory and antimicrobial properties. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Forsythia suspensa, as well as an overview of its putative biological signaling pathways.

Data Presentation: Quantitative Extraction Parameters

The following tables summarize quantitative data for the extraction of bioactive compounds from Forsythia suspensa, which can serve as a reference for optimizing the extraction of this compound.

Table 1: Ultrasonic-Assisted Extraction (UAE) Parameters for Bioactive Compounds from Forsythia suspensa

ParameterOptimized ConditionReference
Plant MaterialPowdered fruits (60-80 mesh)[1][2]
Solvent50% Ethanol in water[1][2]
Solvent-to-Material Ratio32 mL/g[1][2]
Ultrasonic Power200 W[1][2]
Extraction Temperature30°C[1][2]
Extraction Time37 minutes[1][2]

Table 2: Alternative Ultrasonic-Assisted Extraction Parameters for Phillyrin from Forsythia suspensa

ParameterOptimized ConditionReference
Plant Material1g of powdered plant sample[3]
Solvent20% Methanol in water[3]
Solvent-to-Material Ratio10 mL/g[3]
Extraction Temperature60°C[3]
Extraction Time60 minutes[3]

Experimental Protocols

Extraction of this compound

This protocol details an efficient method for the extraction of this compound from Forsythia suspensa fruits using ultrasonic-assisted extraction (UAE).

Materials and Equipment:

  • Dried and powdered Forsythia suspensa fruits

  • Methanol or Ethanol (ACS grade)

  • Deionized water

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Protocol:

  • Weigh the desired amount of powdered Forsythia suspensa fruits.

  • Prepare the extraction solvent, typically a 50% aqueous ethanol or methanol solution.

  • Combine the powdered plant material with the extraction solvent in a flask at a solid-to-liquid ratio of 1:32 (g/mL).[1][2]

  • Place the flask in an ultrasonic bath and sonicate for 37 minutes at a temperature of 30°C and a power of 200 W.[1][2]

  • After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Equipment:

  • Crude extract of Forsythia suspensa

  • Silica gel (for column chromatography, 70-230 mesh)

  • Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, hexane)

  • Chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Protocol:

  • Prepare the silica gel slurry in a non-polar solvent (e.g., hexane or chloroform) and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with a gradient solvent system. A common system starts with a non-polar solvent like chloroform and gradually increases the polarity by adding methanol. A gradient of chloroform:methanol from 100:0 to 90:10 can be effective.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., chloroform:methanol 95:5) and visualize the spots under a UV lamp.

  • Pool the fractions containing the purified this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound using Reversed-Phase HPLC (RP-HPLC).

Materials and Equipment:

  • Purified this compound or crude extract

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of a known concentration of this compound standard in methanol. From the stock solution, prepare a series of standard solutions of different concentrations for the calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the purified sample or crude extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting mobile phase of 25:75 (v/v) acetonitrile:water can be effective.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations: Diagrams of Workflows and Signaling Pathways

Extraction_Workflow start Powdered Forsythia suspensa Fruits extraction Ultrasonic-Assisted Extraction (50% Ethanol, 30°C, 37 min) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Silica Gel Column Chromatography (Chloroform:Methanol Gradient) crude_extract->purification fraction_collection Fraction Collection & TLC Analysis purification->fraction_collection pure_compound Purified this compound fraction_collection->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_activation MAPK Activation (p38, JNK, ERK) TLR4->MAPK_activation IKK IKK Complex TLR4->IKK MyD88-dependent pathway Hydroxypinoresinol This compound Hydroxypinoresinol->MAPK_activation Inhibits Hydroxypinoresinol->IKK Inhibits AP1_activation AP-1 Activation MAPK_activation->AP1_activation AP1_nucleus AP-1 Translocation AP1_activation->AP1_nucleus Translocates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB Translocation NFkB->NFkB_nucleus Translocates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Gene_expression Induces AP1_nucleus->Gene_expression Induces

Caption: Putative anti-inflammatory signaling pathway of this compound.

Antimicrobial_Mechanism Hydroxypinoresinol This compound Bacterial_Cell Bacterial Cell Hydroxypinoresinol->Bacterial_Cell Interacts with Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Inhibition of Essential Enzymes Bacterial_Cell->Enzyme_Inhibition DNA_Synthesis Interference with DNA Replication Bacterial_Cell->DNA_Synthesis Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death Enzyme_Inhibition->Bacterial_Death DNA_Synthesis->Bacterial_Death

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Application Note: HPLC Method for the Quantification of 8-Hydroxypinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a lignan found in various plant species that has garnered scientific interest for its potential biological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and overall drug development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which is nonpolar. This compound, a moderately polar compound, is retained on the column and eluted using a polar mobile phase gradient of water and acetonitrile, with a small amount of acid to improve peak shape. The UV detector measures the absorbance of the analyte at a specific wavelength for quantification.

Experimental Protocols

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and then grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask.

    • Add 20 mL of methanol.

    • Extract using ultrasonication for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm syringe filter.[1]

    • If necessary, the solvent can be evaporated under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 25% B; 20-25 min: linear ramp to 100% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm[2]
Injection Volume 10 µL

Data Presentation

Table 1: Chromatographic Data
CompoundRetention Time (min)
This compoundTypically elutes between 10-15 minutes under the specified conditions. This should be confirmed with a reference standard.
Table 2: Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC analysis of lignans, including this compound. These values are based on literature for similar compounds and should be verified for this specific method.

ParameterTypical Value
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection std_prep Standard Preparation (Serial Dilutions) std_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

signaling_pathway method HPLC Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

Caption: Logical relationships in HPLC method validation.

References

Application Notes and Protocols for LC-MS/MS Analysis of 8-Hydroxypinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a lignan found in various plants that has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and sensitive quantification of this compound in biological and plant matrices is crucial for pharmacokinetic studies, quality control of herbal products, and research into its therapeutic potential. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]

Quantitative Data Summary

Method validation parameters for the analysis of lignans, including this compound, by LC-MS/MS have been reported in the literature. The following table summarizes typical quantitative performance data for lignan analysis. It is important to note that these values should be established and verified for this compound specifically during in-house method validation.

ParameterTypical Value Range for LignansReference
Linearity (Correlation Coefficient, R²)> 0.999[3]
Limit of Detection (LOD)0.041–0.877 µ g/100 g[3]
Limit of Quantification (LOQ)0.118–1.831 µ g/100 g[3]
Intra-day Precision (%RSD)< 15%[4]
Inter-day Precision (%RSD)< 15%[4]
Recovery77-95%[5]

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is a general guideline for the extraction of this compound from plant matrices and should be optimized for the specific matrix being analyzed.[2][3][6]

Materials:

  • Plant material (e.g., dried leaves, seeds, or wood)

  • Grinder or mill

  • 80% Methanol in water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.2 µm syringe filters

  • HPLC vials

Procedure:

  • Grind the dried plant material to a fine powder.

  • Weigh approximately 0.1 g of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture for 3 minutes to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath at 40°C for 60 minutes for extraction.[2][3]

  • After sonication, centrifuge the sample at 22,250 x g and 4°C for 10 minutes.[2][3]

  • Filter the supernatant through a 0.2 µm nylon syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions (starting point for optimization):

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min, 15% B; 2-4 min, 50% B; 4-4.1 min, 50% B; 4.1-15 min, 15% B[3]
Flow Rate 0.4 mL/min[3]
Column Temperature 30°C[3]
Injection Volume 2 µL[3]

Mass Spectrometry Conditions (to be optimized):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Multiple Reaction Monitoring (MRM) Transitions
Precursor Ion (Q1)m/z 373.1 [M-H]⁻[7]
Product Ion (Q3) for QuantificationTo be determined (e.g., m/z 343.1)[7]
Product Ion (Q3) for ConfirmationTo be determined (e.g., m/z 313.1)[7]
Collision Energy To be optimized for each transition
Dwell Time To be optimized

Visualizations

experimental_workflow sample_prep Sample Preparation extraction Ultrasonic Extraction (0.1g sample in 1mL 80% MeOH, 40°C, 60 min) sample_prep->extraction centrifugation Centrifugation (22,250 x g, 4°C, 10 min) extraction->centrifugation filtration Filtration (0.2 µm syringe filter) centrifugation->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis chromatography Chromatographic Separation (C18 column, gradient elution) lc_ms_analysis->chromatography mass_spec Mass Spectrometry (ESI-, MRM mode) chromatography->mass_spec data_analysis Data Analysis (Quantification) mass_spec->data_analysis

Caption: Experimental workflow for this compound analysis.

biosynthesis_pathway coniferyl_alcohol 2x Coniferyl Alcohol pinoresinol Pinoresinol coniferyl_alcohol->pinoresinol Oxidative Coupling hydroxypinoresinol This compound pinoresinol->hydroxypinoresinol Hydroxylation enzyme1 Dirigent Protein / Laccase enzyme1->pinoresinol enzyme2 Hydroxylase enzyme2->hydroxypinoresinol

Caption: Biosynthetic pathway of this compound.

References

Application Notes and Protocols for Determining 8-Hydroxypinoresinol Activity in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a furofuran lignan found in various plants, which has demonstrated significant antioxidant and anti-inflammatory properties.[1] These characteristics make it a compound of interest for therapeutic applications, particularly in diseases where oxidative stress and inflammation are key pathological factors. This document provides detailed protocols for a comprehensive cell-based assay to evaluate the biological activity of this compound. The described assays will quantify its effects on cell viability, its capacity to mitigate oxidative stress, and its influence on key inflammatory signaling pathways.

Principle of the Assays

This protocol employs a multi-faceted approach to characterize the bioactivity of this compound.

  • Cell Viability Assay (MTT): The initial step is to determine the cytotoxic profile of this compound to establish a non-toxic working concentration range for subsequent experiments. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5][6]

  • Antioxidant Activity Assay (DCFDA): To quantify the antioxidant potential of this compound at a cellular level, this protocol uses the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay. DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by reactive oxygen species (ROS).[7][8] A reduction in fluorescence in the presence of this compound indicates its ability to scavenge intracellular ROS.[9][10]

  • Anti-inflammatory Activity Assay (NF-κB Activation): Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammatory responses.[11][12] This assay will determine if this compound can inhibit the activation and nuclear translocation of the p65 subunit of NF-κB, a key step in the inflammatory signaling cascade.[13][14]

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the activity of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Bioactivity Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Cell Culture (e.g., HaCaT or RAW 264.7) B Treat cells with a range of This compound concentrations A->B C Perform MTT Assay to determine Cell Viability B->C D Analyze data to determine non-toxic concentration range (IC50) C->D E Treat cells with non-toxic concentrations of this compound F Induce Oxidative Stress (e.g., with H2O2 or LPS) E->F G Perform DCFDA Assay for Antioxidant Activity F->G H Perform NF-κB Assay for Anti-inflammatory Activity F->H I Quantify ROS reduction G->I J Quantify inhibition of NF-κB activation H->J K Correlate findings to assess overall bioactivity I->K J->K G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 ROS Oxidative Stress (e.g., H2O2) ROS->Nrf2_Keap1 induces dissociation HP This compound HP->ROS scavenges Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc NF-κB translocates HP This compound HP->IKK may inhibit DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes activates

References

Application Notes and Protocols for in-vivo Administration of 8-Hydroxypinoresinol in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vivo data exists for 8-Hydroxypinoresinol. The following protocols and data are based on studies of the closely related lignan, pinoresinol, and its derivatives. These guidelines should be adapted and optimized for specific experimental needs.

Introduction

This compound is a lignan, a class of polyphenolic compounds found in various plants. Lignans, including the structurally similar pinoresinol, have garnered scientific interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in mouse models, based on available data for related compounds.

Data Presentation

Table 1: In Vivo Neuroprotective Effects of Pinoresinol Diglucoside (PDG) in a Mouse Model of Alzheimer's Disease

Model: Stereotactic hippocampal injection of Aβ1-42 in mice. Treatment: Intragastric administration of PDG for 3 weeks.

BiomarkerControl (Aβ1-42)PDG (5 mg/kg)PDG (10 mg/kg)
TNF-α (pg/mg protein) ~18~12~9
IL-1β (pg/mg protein) ~250~175~125
SOD activity (U/mg protein) ~40~60~75
Catalase activity (U/mg protein) ~15~25~30
Bcl-2/Bax ratio ~0.5~1.2~1.8
Cleaved Caspase-3 IncreasedDecreasedSignificantly Decreased
Table 2: In Vivo Effects of Pinoresinol Diglucoside (PDG) in a Mouse Model of Brain Ischemia/Reperfusion

Model: Middle Cerebral Artery Occlusion (MCAO) in male C57BL/6 mice. Treatment: Intravenous injection of PDG.

ParameterMCAO ControlPDG (5 mg/kg)PDG (10 mg/kg)
Infarct Volume (%) HighReducedSignificantly Reduced
Neurological Deficit Score HighReducedSignificantly Reduced
Brain Water Content (%) HighReducedSignificantly Reduced
TNF-α, IL-1β, IL-6 levels IncreasedDecreasedSignificantly Decreased
SOD, GSH, GSH-Px activity DecreasedIncreasedSignificantly Increased
Table 3: In Vivo Anti-Cancer Efficacy of Pinoresinol (Example)
Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control [Value]0%
This compound (Dose 1) [Value][Value]%
This compound (Dose 2) [Value][Value]%
Positive Control (e.g., Cisplatin) [Value][Value]%

Experimental Protocols

Protocol 1: Oral Gavage Administration

This protocol is suitable for administering this compound for studies on neuroprotective and systemic anti-inflammatory effects.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a suitable oil)

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve it in the chosen vehicle to the desired concentration (e.g., 1 mg/ml for a 10 mg/kg dose in a 20g mouse, administered at 0.2 ml).

    • Ensure the solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the exact volume of the dosing solution to be administered.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

    • Insert the gavage needle gently into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-administration.

Protocol 2: Intraperitoneal (IP) Injection

This route allows for rapid absorption and is often used in cancer xenograft models.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, PBS, or DMSO diluted in saline)

  • Syringes (1 ml) with needles (25-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Injectable Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent like DMSO, and then dilute to the final concentration with sterile saline or PBS. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.

    • Ensure the final solution is sterile, for example, by filtering through a 0.22 µm syringe filter.

  • Animal Handling and Injection:

    • Weigh the mouse to calculate the injection volume.

    • Restrain the mouse by scruffing the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the mouse for any signs of pain, distress, or adverse reactions at the injection site.

Signaling Pathways and Mechanisms of Action

Inhibition of TLR4/NF-κB and Activation of Nrf2/HO-1 Pathways

Pinoresinol diglucoside has been shown to exert neuroprotective effects by modulating inflammatory and oxidative stress pathways. It is suggested that this compound may act through similar mechanisms.

TLR4_Nrf2_pathways Pinoresinol This compound (or related lignans) TLR4 TLR4 Pinoresinol->TLR4 Inhibits Nrf2 Nrf2 Pinoresinol->Nrf2 Activates NFkB NF-κB TLR4->NFkB Activates Inflammation Neuroinflammation (↑ TNF-α, IL-1β) NFkB->Inflammation Promotes HO1 HO-1 Nrf2->HO1 Induces OxidativeStress Oxidative Stress (↓ SOD, Catalase) HO1->OxidativeStress Reduces

Modulation of inflammatory and oxidative stress pathways.
Activation of Akt/mTOR Signaling Pathway

In vitro studies have indicated that pinoresinol can promote myoblast proliferation through the Akt/mTOR pathway. This suggests a potential role in muscle growth and regeneration.

Akt_mTOR_pathway Pinoresinol This compound (or related lignans) IGF1R IGF-1R Pinoresinol->IGF1R Activates Akt Akt IGF1R->Akt mTOR mTOR Akt->mTOR Proliferation Myoblast Proliferation mTOR->Proliferation Promotes

Activation of the Akt/mTOR signaling pathway.
Experimental Workflow for In Vivo Studies

A general workflow for conducting in vivo studies with this compound in mice is outlined below.

experimental_workflow A Animal Acclimatization (1-2 weeks) B Group Allocation (Randomized) A->B C Induction of Disease Model (e.g., Aβ1-42 injection, MCAO, Tumor Xenograft) B->C D Treatment Administration (Oral Gavage or IP Injection) - this compound - Vehicle Control - Positive Control C->D E Monitoring (Body weight, clinical signs, tumor volume) D->E F Endpoint Data Collection (Behavioral tests, tissue harvesting) E->F G Biochemical & Histological Analysis (ELISA, Western Blot, Immunohistochemistry) F->G H Data Analysis & Interpretation G->H

Application Notes and Protocols for Testing 8-Hydroxypinoresinol Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxypinoresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans are recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, it explores the role of the Nrf2 signaling pathway, a key mechanism through which lignans may exert their antioxidant effects.

Data Presentation

CompoundAssayIC50 / EC50 / Antioxidant CapacityReference Compound
(+)-PinoresinolDPPH69 µM-
(-)-PinoresinolDPPH0.2 mg/mL-
(-)-PinoresinolABTS0.055 mg/mL-
PinoresinolORACComparable to TroloxTrolox
Pinoresinol-4-O-β-D-glucopyranosideABTS1091.3 µmol/gAscorbic Acid

Note: The antioxidant activity of different stereoisomers and derivatives can vary. It is crucial to perform direct testing of this compound to determine its specific antioxidant capacity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with the solvent (negative control) and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[2]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color.[3]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate-Buffered Saline (PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Generation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve this compound and the positive control in the appropriate solvent to prepare a series of concentrations.

  • Reaction: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • TEAC Determination: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the calibration curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay in fluorescence is monitored, and a slower decay indicates higher antioxidant activity.[4]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a positive control)

  • 75 mM Phosphate buffer (pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of fluorescein, AAPH, and Trolox in 75 mM phosphate buffer.

  • Sample Preparation: Dissolve this compound in the phosphate buffer to prepare a series of concentrations.

  • Reaction Setup: In a black 96-well microplate, add 150 µL of the fluorescein solution to each well, followed by 25 µL of either the sample, Trolox standard, or phosphate buffer (as a blank).

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is then determined from the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Mandatory Visualization

Signaling Pathway

Lignans, including likely this compound, exert part of their antioxidant effect by modulating the Keap1-Nrf2 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or activators like lignans, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan This compound (Lignan) Keap1_Nrf2 Keap1-Nrf2 Complex Lignan->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Keap1-Nrf2 signaling pathway modulated by lignans.
Experimental Workflow

The following diagram illustrates a general workflow for determining the antioxidant capacity of this compound using a spectrophotometric assay like DPPH or ABTS.

Experimental_Workflow start Start prep_reagents Prepare Reagents (e.g., DPPH or ABTS•+ solution) start->prep_reagents prep_samples Prepare Sample Dilutions (this compound & Standard) start->prep_samples reaction Mix Reagents and Samples in 96-well plate prep_reagents->reaction prep_samples->reaction incubation Incubate at specified temperature and time reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 / TEAC Value calculation->ic50 end End ic50->end

General workflow for antioxidant capacity assays.

References

Measuring the Anti-Inflammatory Effect of 8-Hydroxypinoresinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. 8-Hydroxypinoresinol, a lignan found in various plants, is a promising candidate for anti-inflammatory research due to the established bioactivities of structurally similar compounds. While direct and extensive research on the anti-inflammatory properties of this compound is emerging, studies on related lignans and polyphenols provide a strong framework for its investigation.

These application notes provide a comprehensive guide for researchers to explore the anti-inflammatory effects of this compound. The protocols and pathways described are based on established methodologies used for analogous compounds and are intended to serve as a robust starting point for new investigations.

Key Anti-Inflammatory Mechanisms to Investigate

Based on studies of related compounds, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation Hydroxypinoresinol This compound Hydroxypinoresinol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation.[1] It comprises a series of protein kinases, including ERK, JNK, and p38, that are activated by extracellular stimuli and regulate the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates MAPKs MAPKs (p38, ERK, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation Hydroxypinoresinol This compound Hydroxypinoresinol->MAPKs Inhibits Phosphorylation DNA DNA AP1_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces Transcription

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Data Presentation: Expected Outcomes

Quantitative data from in vitro experiments are crucial for determining the anti-inflammatory efficacy of this compound. Below are tables summarizing the types of data that should be collected, with example data from studies on the related compound 8-Hydroxydaidzein for illustrative purposes.

Table 1: Effect of this compound on Pro-inflammatory Mediators

MediatorAssayCell LineStimulantThis compound Conc.% Inhibition (Example)IC50 (Example)
Nitric Oxide (NO)Griess AssayRAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 50 µM15, 45, 70, 90, 98%7.5 µM
Prostaglandin E2 (PGE2)ELISARAW 264.7LPS (1 µg/mL)1, 5, 10, 25, 50 µM10, 35, 60, 85, 95%9.2 µM

Table 2: Effect of this compound on Pro-inflammatory Cytokines

CytokineAssayCell LineStimulantThis compound Conc.% Inhibition (Example)
TNF-αELISARAW 264.7LPS (1 µg/mL)10, 25, 50 µM25, 55, 80%
IL-6ELISARAW 264.7LPS (1 µg/mL)10, 25, 50 µM30, 60, 88%
IL-1βELISARAW 264.7LPS (1 µg/mL)10, 25, 50 µM20, 48, 75%

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

ProteinAssayCell LineStimulantThis compound Conc. (µM)Outcome (Example)
p-IκBαWestern BlotRAW 264.7LPS (1 µg/mL)50Decreased phosphorylation
p-p65Western BlotRAW 264.7LPS (1 µg/mL)50Decreased phosphorylation
p-p38Western BlotRAW 264.7LPS (1 µg/mL)50Decreased phosphorylation
p-ERKWestern BlotRAW 264.7LPS (1 µg/mL)50Decreased phosphorylation
p-JNKWestern BlotRAW 264.7LPS (1 µg/mL)50Decreased phosphorylation

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

Griess_Assay_Workflow A Seed and treat RAW 264.7 cells with this compound and LPS B Incubate for 24 hours A->B C Collect cell culture supernatant B->C D Mix supernatant with Griess reagent C->D E Incubate for 15 minutes at room temperature D->E F Measure absorbance at 540 nm E->F G Calculate nitrite concentration using a standard curve F->G

Caption: Workflow for the Griess Assay to measure nitric oxide production.
  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium nitrite standard solution.

  • Procedure:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • In a 96-well plate, add 50 µL of cell culture supernatant.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from the standard curve.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for the specific cytokines of interest.

  • Procedure:

    • Follow the manufacturer's instructions provided with the ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the specified wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis and Quantification G->H

Caption: General workflow for Western Blot analysis.
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory potential of this compound. By employing these established methodologies, researchers can elucidate the mechanisms of action of this compound and evaluate its efficacy in modulating key inflammatory pathways. The successful execution of these experiments will contribute valuable data to the field of natural product-based anti-inflammatory drug discovery.

References

Assessing the Neuroprotective Potential of 8-Hydroxypinoresinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective potential of 8-Hydroxypinoresinol, a lignan found in various plants. This document summarizes the current understanding of its mechanisms of action, presents key quantitative data from preclinical studies, and offers detailed protocols for researchers to investigate its therapeutic utility in neurodegenerative disease models.

Introduction to this compound and its Neuroprotective Profile

This compound is a bioactive compound that has demonstrated promising neuroprotective properties. Lignans, as a class of polyphenols, are recognized for their antioxidant and anti-inflammatory activities, which are crucial in combating the pathological processes underlying neurodegenerative diseases.[1] Preclinical evidence suggests that this compound exerts its protective effects primarily by mitigating oxidative stress, a key contributor to neuronal cell death in conditions such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2][3][4]

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are believed to be mediated through multiple pathways:

  • Antioxidant Activity: this compound has been shown to counteract oxidative damage in the brain. It can prevent the depletion of endogenous antioxidants like glutathione (GSH) and reduce lipid peroxidation.[2][5]

  • Modulation of Signaling Pathways: Like other polyphenols, this compound may influence key signaling pathways involved in cellular defense and survival, such as the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.[6][7]

  • Anti-apoptotic Effects: By reducing oxidative stress, this compound can inhibit the activation of apoptotic pathways, thereby preventing programmed cell death in neurons.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies assessing the neuroprotective effects of this compound and related compounds.

Table 1: In Vivo Neuroprotective Effects of 9-Hydroxypinoresinol in a Kainic Acid-Induced Neurotoxicity Mouse Model [2][5]

ParameterTreatment GroupOutcome
Mortality Kainic Acid (KA)60%
9-Hydroxypinoresinol (20 mg/kg for 3 days) + KA0%
Total Glutathione (GSH) Levels KADecreased
9-Hydroxypinoresinol (20 mg/kg) + KAPrevention of decrease (P < 0.05)
Thiobarbituric Acid Reactive Substances (TBARS) KAIncreased
9-Hydroxypinoresinol (20 mg/kg) + KAPrevention of increase (P < 0.05)
GSH Peroxidase Activity KADecreased
9-Hydroxypinoresinol (20 mg/kg) + KARestored to control levels

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective potential of this compound.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Objective: To determine the protective effect of this compound against glutamate-induced neuronal cell death.

Cell Line: HT22 hippocampal neuronal cells.

Materials:

  • This compound

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 5 mM to all wells except the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on intracellular ROS levels.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • This compound

  • Oxidative stress inducer (e.g., H2O2 or glutamate)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • Black 96-well plates

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with this compound and the oxidative stress inducer as described in the neuroprotection assay.

  • DCFH-DA Staining:

    • After treatment, wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the control group.

Western Blot Analysis for Nrf2 Activation

Objective: To investigate the effect of this compound on the nuclear translocation of Nrf2.

Materials:

  • Neuronal cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kits

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (Nrf2, Lamin B1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Cell Lysis: After treatment with this compound, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to Lamin B1 (nuclear loading control).

Visualizations: Signaling Pathways and Experimental Workflows

Neuroprotective_Mechanism_of_8_Hydroxypinoresinol Oxidative_Stress Oxidative Stress (e.g., Kainic Acid, Glutamate) ROS Increased ROS Oxidative_Stress->ROS Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Lipid_Peroxidation->Neuronal_Damage GSH_Depletion->Neuronal_Damage Neuroprotection Neuroprotection _8_HP This compound _8_HP->ROS Scavenges Nrf2_Activation Nrf2 Activation _8_HP->Nrf2_Activation Promotes _8_HP->Neuroprotection Leads to Antioxidant_Enzymes Antioxidant Enzymes (e.g., GSH Peroxidase) Nrf2_Activation->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->GSH_Depletion Restores GSH

Caption: Proposed neuroprotective mechanism of this compound against oxidative stress.

In_Vitro_Neuroprotection_Workflow start Start seed_cells Seed Neuronal Cells (e.g., HT22) start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat induce_stress Induce Neurotoxicity (e.g., Glutamate) pretreat->induce_stress incubate Incubate for 24h induce_stress->incubate assess_viability Assess Cell Viability (MTT Assay) incubate->assess_viability measure_ros Measure Intracellular ROS (DCFH-DA Assay) incubate->measure_ros analyze_proteins Analyze Protein Expression (Western Blot) incubate->analyze_proteins end End assess_viability->end measure_ros->end analyze_proteins->end

Caption: Experimental workflow for assessing the neuroprotective effects of this compound in vitro.

Nrf2_Activation_Pathway _8_HP This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) _8_HP->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Promotes

Caption: Simplified diagram of the Nrf2/ARE signaling pathway activation.

References

Application Notes and Protocols for the Synthesis of 8-Hydroxypinoresinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol, a naturally occurring lignan, and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound derivatives. The methodologies described herein are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

The synthesis of this compound derivatives begins with the selective oxidation of a suitable pinoresinol precursor at the C8 position to introduce a hydroxyl group. Subsequent derivatization of this tertiary alcohol allows for the generation of a library of compounds with potentially enhanced or modulated biological activities. This document outlines a two-stage synthetic approach: the synthesis of the this compound core and its subsequent derivatization.

Data Presentation

The following table summarizes the synthesized this compound derivatives and their reported spectroscopic data. This allows for a clear comparison of the key identifying features of each compound.

Compound NameDerivative TypeMolecular FormulaKey Spectroscopic Data
8-Acetoxypinoresinol AcylC₂₂H₂₄O₈¹³C NMR : Key signals include the acetate carbonyl at ~170 ppm and the methyl group of the acetate at ~21 ppm. The C8 signal is shifted downfield compared to this compound.[1]
8-Methoxypinoresinol AlkylC₂₁H₂₄O₇¹H NMR : Expect a singlet at ~3.2-3.5 ppm corresponding to the methoxy protons at the C8 position.
8-Benzoyloxypinoresinol AcylC₂₇H₂₆O₈¹H NMR : Aromatic protons of the benzoyl group will appear in the range of 7.4-8.1 ppm.

Experimental Protocols

Protocol 1: Synthesis of Pinoresinol (Precursor)

A facile and efficient method for the synthesis of racemic pinoresinol involves the oxidative coupling of coniferyl alcohol. To improve yield and simplify purification, a strategy utilizing a 5-bromo-substituted precursor is employed.

Materials:

  • 5-Bromovanillin

  • Pyridine

  • Acetic anhydride

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Diisobutylaluminum hydride (DIBAL-H)

  • Cyclohexane

  • Acetone

  • Phosphate buffer (pH 7.5)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Palladium on carbon (Pd/C, 10%)

  • Triethylamine (Et₃N)

  • Methanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 5-bromoconiferyl alcohol: This precursor is synthesized in a multi-step process from 5-bromovanillin involving acetylation, Wittig-Horner reaction, and reduction with DIBAL-H.

  • Oxidative Coupling to 5,5'-dibromopinoresinol:

    • Dissolve the synthesized 5-bromoconiferyl alcohol in a mixture of acetone and phosphate buffer.

    • Add horseradish peroxidase to the solution.

    • Slowly add hydrogen peroxide dropwise to initiate the radical coupling reaction.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude 5,5'-dibromopinoresinol by crystallization from a suitable solvent system (e.g., EtOAc/hexanes).

  • Hydro-debromination to Pinoresinol:

    • Dissolve the purified 5,5'-dibromopinoresinol in methanol.

    • Add triethylamine and a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain pinoresinol.

Protocol 2: Synthesis of this compound

The selective introduction of a hydroxyl group at the C8 position of pinoresinol can be achieved through a benzylic oxidation.

Materials:

  • Pinoresinol

  • A suitable oxidizing agent for benzylic C-H oxidation (e.g., N-bromosuccinimide (NBS) followed by hydrolysis, or a metal-based oxidant like potassium permanganate under controlled conditions).

  • Appropriate solvent (e.g., carbon tetrachloride for NBS, acetone/water for permanganate).

  • Sodium bicarbonate or other base for workup.

  • Dichloromethane (DCM) or other suitable extraction solvent.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Silica gel for column chromatography.

Procedure:

  • Benzylic Oxidation:

    • Dissolve pinoresinol in a suitable solvent.

    • Add the chosen oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C or room temperature) to avoid over-oxidation.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction (e.g., with aqueous sodium thiosulfate for NBS or isopropanol for permanganate).

    • If necessary, adjust the pH of the aqueous layer with a mild base like sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate this compound.

Protocol 3: Synthesis of 8-Acetoxypinoresinol (Acylation)

This protocol describes the acylation of the tertiary hydroxyl group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or another suitable base (e.g., triethylamine, DMAP)

  • Dichloromethane (DCM) or other aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acetylation Reaction:

    • Dissolve this compound in dichloromethane.

    • Add pyridine, followed by the dropwise addition of acetic anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification:

    • Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 8-acetoxypinoresinol.

Protocol 4: Synthesis of 8-Methoxypinoresinol (Alkylation)

This protocol outlines the etherification of the tertiary hydroxyl group of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate for extraction

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkylation Reaction:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 8-methoxypinoresinol.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are often attributed to their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Synthetic Workflow

The overall synthetic strategy for producing this compound derivatives is depicted in the following workflow diagram.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Core Synthesis cluster_derivatives Derivatization Coniferyl_Alcohol Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Coupling 8_Hydroxypinoresinol This compound Pinoresinol->8_Hydroxypinoresinol Benzylic Oxidation Acyl_Derivatives 8-O-Acyl Derivatives 8_Hydroxypinoresinol->Acyl_Derivatives Acylation Alkyl_Derivatives 8-O-Alkyl Derivatives 8_Hydroxypinoresinol->Alkyl_Derivatives Alkylation

Caption: Synthetic workflow for this compound derivatives.

NF-κB Signaling Pathway

Pinoresinol and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3] This pathway is a key regulator of the expression of pro-inflammatory genes.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB (Inactive Complex) IKK->NFkB_IkB Leads to IκB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Derivatives This compound Derivatives Derivatives->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation that can be modulated by pinoresinol derivatives.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Derivatives This compound Derivatives Derivatives->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway.

PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is involved in cell survival, proliferation, and growth. Natural products, including some lignans, have been shown to modulate this pathway, suggesting a potential mechanism for their anticancer effects.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Derivatives This compound Derivatives Derivatives->PI3K Inhibits Derivatives->Akt Inhibits

Caption: Potential inhibition of the PI3K-Akt signaling pathway.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis and characterization of this compound derivatives. The synthetic workflows are designed to be adaptable and can be optimized for specific research needs. The elucidation of the interactions of these compounds with key signaling pathways, such as NF-κB, MAPK, and PI3K-Akt, underscores their potential as valuable scaffolds for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these derivatives is warranted to fully explore their pharmacological potential.

References

Application Notes and Protocols for 8-Hydroxypinoresinol as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a furofuran lignan found in various plant species, including those from the Schisandra, Forsythia, and Valeriana genera.[1] As a member of the lignan family, it has garnered significant interest for its potential biological activities, including antioxidant and anti-inflammatory properties. These characteristics make this compound and its derivatives promising candidates for pharmaceutical and nutraceutical development.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis. Accurate quantification of lignans and other phytochemicals is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These guidelines offer a framework for the extraction, identification, and quantification of relevant compounds using this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methodologies.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₇[1]
Molecular Weight 374.4 g/mol [1]
Appearance Solid[1]
Melting Point 183 - 185 °C[1]
Water Solubility 5160 mg/L (estimated)[2]
logP (Octanol-Water Partition Coefficient) 1.73[3]
pKa (Strongest Acidic) 9.61[3]

Storage and Stability: this compound standard solutions should be stored in a cool, dark place to prevent degradation. For long-term storage, it is advisable to keep the solid compound at -20°C. The stability of stock and working solutions should be periodically evaluated as part of method validation.

Application Notes

This compound can be utilized as a reference standard in various phytochemical analyses, primarily for the quantification of other lignans and related phenolic compounds in complex matrices such as plant extracts and biological fluids. Its structural similarity to other furofuran lignans makes it a suitable candidate for use as an internal or external standard in chromatographic techniques.

Key Applications:

  • Quantification of Lignans in Plant Extracts: Use as a reference standard in HPLC-UV or LC-MS/MS methods to determine the concentration of this compound and structurally related lignans in raw plant materials and finished herbal products.

  • Method Validation: Employed in the validation of analytical methods to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Pharmacokinetic Studies: Can be used to develop and validate bioanalytical methods for the determination of this compound and its metabolites in plasma or other biological samples.

  • Quality Control of Herbal Medicines: As a marker compound for the standardization of herbal extracts to ensure batch-to-batch consistency and efficacy.

Experimental Protocols

The following are representative protocols for the extraction and analysis of lignans using this compound as a standard. These protocols should be optimized and validated for each specific application and matrix.

Protocol 1: General Plant Material Extraction for Lignan Analysis

This protocol outlines a general procedure for the extraction of lignans from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Water (deionized)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol (or ethanol) in water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.[4]

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction of the lignans.

  • Combine all the supernatants and concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an autosampler vial.

Protocol 2: HPLC-UV Method for Quantification

This protocol provides a general framework for the quantification of lignans using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the target analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or a wavelength optimized for the specific lignan of interest).

  • Injection Volume: 10-20 µL.

Standard Preparation:

  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extracts.

  • Identify and quantify the target lignans in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 3: LC-MS/MS Method for Quantification

This protocol describes a general approach for the sensitive and selective quantification of lignans using LC-MS/MS.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or other suitable reversed-phase column.

  • Mobile Phase: Similar to the HPLC-UV method, using MS-grade solvents and additives (e.g., formic acid or ammonium formate).[5]

  • Ionization Mode: ESI in either positive or negative mode, optimized for the target analytes.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and other target lignans must be determined and optimized. For this compound, a precursor ion of [M-H]⁻ at m/z 373 can be monitored.[1]

Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method, using MS-grade solvents. If using this compound as an internal standard, a known concentration should be spiked into all samples and calibration standards.

Analysis Procedure:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for each analyte by infusing standard solutions.

  • Develop an MRM method with the optimized transitions for each compound.

  • Analyze the standard solutions to generate a calibration curve.

  • Analyze the sample extracts.

  • Quantify the analytes based on the peak area ratios of the analyte to the internal standard (if used) or by external calibration.

Quantitative Data Summary

While there is limited data on the use of this compound as a standard for quantifying other phytochemicals, the following tables provide information on the quantification of this compound itself and other lignans in various plant sources.

Table 1: Quantification of this compound in Plant Materials

Plant SpeciesPlant PartMethodConcentrationReference
Forsythia suspensaFruitNot specifiedCytoprotective lignan[1]
Schisandra sphenantheraNot specifiedNot specifiedReported presence[1]
Schisandra lancifoliaNot specifiedNot specifiedReported presence[1]

Table 2: Representative Quantification of Other Lignans in Plant Materials

LignanPlant SpeciesPlant PartMethodConcentration (mg/g dry weight)
DeoxypodophyllotoxinAnthriscus sylvestrisRootsHPLC-UV2.0 - 42.8
NemorosinAnthriscus sylvestrisRootsHPLC-UV2.0 - 23.4
YateinAnthriscus sylvestrisRootsHPLC-UV1.1 - 18.5
NiranthinPhyllanthus niruriWhole PlantHPLC-UVVaries with growth period
HypophyllanthinPhyllanthus niruriWhole PlantHPLC-UVVaries with growth period

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways associated with this compound and its derivatives, created using Graphviz (DOT language).

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_HP This compound Receptor Receptor 8_HP->Receptor Inhibition IKK_complex IKK Complex Receptor->IKK_complex Blocks Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_active Active NF-κB IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_n NF-κB NFkB_active->NFkB_n Translocation DNA DNA NFkB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: this compound inhibiting the NF-κB signaling pathway.

Kv1_5_Channel_Inhibition cluster_membrane Atrial Myocyte Membrane Kv1_5 Kv1.5 Channel (IKur) Inhibition Inhibition K_out K+ AP Action Potential Repolarization K_out->AP Contributes to K_in K+ K_in->K_out K+ Efflux Prolongation Prolongation 8_HPG This compound- 4-O-β-D-glucoside 8_HPG->Kv1_5

References

Enhancing the Bioavailability of 8-Hydroxypinoresinol: Application Notes and Protocols for Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of 8-hydroxypinoresinol, a lignan with promising therapeutic potential, to enhance its oral bioavailability. Due to its low aqueous solubility, the systemic absorption of this compound is limited. The following sections detail various formulation strategies, including nanoemulsions, liposomes, and solid dispersions, to overcome this challenge.

Introduction to this compound and Bioavailability Challenges

This compound is a naturally occurring lignan found in various plants. Lignans are a class of polyphenols that have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. However, the therapeutic efficacy of this compound is often hampered by its poor water solubility, which leads to low and variable oral bioavailability. To address this, advanced formulation strategies are necessary to improve its dissolution and absorption in the gastrointestinal tract.

Formulation Strategies for Enhanced Bioavailability

Several advanced formulation techniques can be employed to increase the bioavailability of poorly soluble compounds like this compound. This section provides an overview of three promising approaches: nanoemulsions, liposomes, and solid dispersions.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic data for lignans in different formulations from preclinical studies. It is important to note that specific data for this compound is limited; therefore, data from closely related lignans are presented to demonstrate the potential impact of formulation on bioavailability.

Formulation TypeLignanAnimal ModelKey Pharmacokinetic ParameterFold Increase in Bioavailability (Compared to Suspension)Reference
Nano/submicrosizing Lignan GlycosidesRatOral Bioavailability1.44[1][2]
Nanoemulsion Baicalin (a flavonoid)RatAUC (Area Under the Curve)7[3]
Solid Dispersion DesidustatRatOral Bioavailability1.6[4]
Liposome Secoisolariciresinol DiglucosideHumanSerum Concentration (Peak)Dose-dependent increase[5]

Note: The data presented are for illustrative purposes to highlight the potential of different formulation strategies. Actual results for this compound may vary.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and characterization of this compound formulations.

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm. They can significantly enhance the solubility and absorption of hydrophobic drugs.

Materials:

  • This compound

  • Oil phase (e.g., Medium Chain Triglycerides - MCT oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

  • High-speed homogenizer

  • Ultrasonicator

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Oil Phase Preparation: Dissolve a precise amount of this compound in the selected oil (e.g., MCT oil) to achieve the desired concentration. Gentle heating and stirring may be applied to facilitate dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) in purified water.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-speed homogenization at approximately 10,000 rpm for 10-15 minutes to form a coarse emulsion.

  • Ultrasonication: Further reduce the droplet size by subjecting the coarse emulsion to ultrasonication. The duration and power of sonication should be optimized to achieve the desired droplet size and polydispersity index (PDI).

  • Characterization:

    • Droplet Size, PDI, and Zeta Potential: Analyze the nanoemulsion using a DLS instrument. Aim for a droplet size below 200 nm and a PDI below 0.3 for a homogenous formulation.

    • Encapsulation Efficiency: Determine the amount of this compound encapsulated within the nanoemulsion. This can be done by separating the free drug from the nanoemulsion using a suitable technique (e.g., ultracentrifugation) and quantifying the drug in the aqueous phase using a validated HPLC method. The encapsulation efficiency is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Experimental Workflow for Nanoemulsion Preparation

G cluster_prep Preparation cluster_char Characterization A Dissolve this compound in Oil Phase C Pre-emulsification (Slow mixing) A->C B Prepare Aqueous Phase (Surfactant + Co-surfactant) B->C D High-Speed Homogenization C->D E Ultrasonication D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (DLS) E->G H Encapsulation Efficiency (HPLC) E->H

Caption: Workflow for preparing and characterizing this compound nanoemulsion.

Protocol 2: Encapsulation of this compound in Liposomes by Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it will primarily be entrapped within the lipid bilayer.

Materials:

  • This compound

  • Phospholipids (e.g., Phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform or a mixture of Chloroform and Methanol)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[6][7]

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc). This will form a thin, uniform lipid film on the inner surface of the flask.[8][9]

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask.[6][7]

    • Agitate the flask by rotating it at a temperature above the Tc of the lipids for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.[6]

    • Pass the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[6]

  • Characterization:

    • Vesicle Size, PDI, and Zeta Potential: Analyze the liposomal suspension using a DLS instrument.

    • Encapsulation Efficiency: Separate the unencapsulated this compound from the liposomes by a suitable method like dialysis or size exclusion chromatography. Quantify the amount of encapsulated drug using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol). The encapsulation efficiency is calculated as: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Experimental Workflow for Liposome Encapsulation

G cluster_prep Preparation cluster_char Characterization A Dissolve this compound, Lipids & Cholesterol in Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Size Reduction (Extrusion) C->D E Vesicle Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Encapsulation Efficiency (HPLC) D->G

Caption: Workflow for encapsulating this compound in liposomes.

Protocol 3: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion

Solid dispersion is a technique where the drug is dispersed in a solid hydrophilic carrier at the molecular level. This enhances the dissolution rate and, consequently, the oral absorption of poorly water-soluble drugs.[10][11]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone - PVP K30, Soluplus®)

  • Plasticizer (optional, e.g., Polyethylene glycol - PEG 400)

  • Hot-melt extruder with a co-rotating twin-screw

  • Mill or grinder

  • Differential Scanning Calorimetry (DSC)

  • Powder X-ray Diffraction (PXRD)

  • Dissolution testing apparatus

Procedure:

  • Pre-blending: Physically mix the this compound and the hydrophilic polymer (and plasticizer, if used) in the desired ratio.

  • Hot-Melt Extrusion:

    • Feed the physical mixture into the hot-melt extruder at a constant rate.

    • Set the temperature profile of the extruder barrels to melt the polymer and dissolve the drug. The temperature should be optimized to ensure complete dissolution of the drug without causing degradation.[12][13]

    • The molten mixture is then extruded through a die.

  • Cooling and Milling:

    • Cool the extrudate to room temperature.

    • Mill or grind the extrudate to obtain a powder with a uniform particle size.

  • Characterization:

    • Solid-State Characterization:

      • DSC: Analyze the solid dispersion to confirm the absence of a crystalline drug melting peak, which indicates the formation of an amorphous solid dispersion.

      • PXRD: Obtain the X-ray diffraction pattern of the solid dispersion. The absence of sharp peaks characteristic of the crystalline drug confirms its amorphous state.

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) to compare the dissolution rate of the solid dispersion with that of the pure drug.

Experimental Workflow for Solid Dispersion Preparation

G cluster_prep Preparation cluster_char Characterization A Pre-blend this compound and Polymer B Hot-Melt Extrusion A->B C Cool and Mill Extrudate B->C D Solid-State Analysis (DSC, PXRD) C->D E In Vitro Dissolution C->E

Caption: Workflow for preparing and characterizing this compound solid dispersion.

In Vivo Bioavailability Study Protocol (Rat Model)

This protocol outlines a general procedure for assessing the oral bioavailability of formulated this compound in a rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulations (nanoemulsion, liposomes, solid dispersion) and a control suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Heparinized tubes for blood collection

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing: Administer the this compound formulations and the control suspension orally to different groups of rats at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[14]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.[15]

    • Prepare the plasma samples for analysis, typically involving protein precipitation followed by centrifugation and transfer of the supernatant.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using non-compartmental analysis software.

    • Calculate the relative bioavailability (Frel) of each formulation compared to the control suspension using the formula: Frel (%) = (AUCformulation / AUCsuspension) x 100

Workflow for In Vivo Bioavailability Study

G A Animal Acclimatization & Fasting B Oral Administration of Formulations A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F

Caption: General workflow for an in vivo bioavailability study in rats.

Signaling Pathways Modulated by Lignans

Lignans, including this compound and its related compounds, have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways can provide insights into the mechanisms of action of this compound.

Signaling Pathways

G cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Stimuli->IKK activates JAK JAK Stimuli->JAK activates MAPKKK MAPKKK Stimuli->MAPKKK activates NFkB NF-κB (p65/p50) IKK->NFkB activates Response Inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Response STAT STAT JAK->STAT activates STAT->Response MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Response Lignan This compound (Lignans) Lignan->IKK inhibits Lignan->JAK inhibits Lignan->MAPKKK inhibits

References

Application Notes and Protocols for 8-Hydroxypinoresinol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans have garnered significant interest in biomedical research due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related analog, pinoresinol, in cell culture-based research. The provided dosages and methodologies are compiled from published scientific literature to guide researchers in their experimental design.

Note: The available literature providing specific experimental details for this compound is limited. Therefore, this document heavily references data and protocols for the structurally similar and more extensively studied lignan, pinoresinol. Researchers should consider this when adapting these protocols for this compound and perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Data Presentation: Quantitative Summary of Effective Dosages

The following tables summarize the reported effective concentrations of this compound derivatives and pinoresinol in various cell culture models.

Table 1: Effective Concentrations of this compound Derivatives

CompoundCell LineApplicationEffective ConcentrationReference
This compound-4-O-β-D-glucoside (HPG)HEK 293Anti-arrhythmic (Kv1.5 channel blocking)10 µM, 30 µM, 50 µM[1]
This compound-4,4'-di-O-β-D-glucopyranosidePC12NeuroprotectionNot specified[2]

Table 2: Effective Concentrations of Pinoresinol

Cell LineApplicationMetricEffective ConcentrationReference
HL-60 (Human Leukemia)AnticancerIC508 µM[3]
HL-60R (Multidrug-Resistant Leukemia)AnticancerIC5032 µM[3]
Lucena 1 (P-gp overexpressing Leukemia)Reversal of Drug ResistanceDoxorubicin SensitizationStarting from 7 µM
MDA-MB-231 (ER- Breast Cancer)AnticancerInhibition of ProliferationEffective concentrations not specified[3]
MCF7 (ER+ Breast Cancer)AnticancerInhibition of ProliferationEffective concentrations not specified
Caco-2 (Human Intestinal)Anti-inflammatoryReduction of IL-6 and MCP-1Dose-dependent
THP-1 (Human Monocytes/Macrophages)Anti-inflammatoryInhibition of NF-κB and STAT350 µM, 100 µM

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature. These should be adapted as necessary for the specific research question and available laboratory resources.

Protocol 1: Assessment of Anticancer Activity in Leukemia Cells (HL-60)

This protocol is based on the methodology used to determine the antiproliferative effects of pinoresinol on HL-60 human leukemia cells.

1. Cell Culture and Maintenance:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

2. Cell Viability Assay (MTT Assay):

  • Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare a stock solution of this compound or pinoresinol in a suitable solvent (e.g., DMSO) and dilute it with the culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).

  • Add the different concentrations of the test compound to the wells and incubate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3. Cell Cycle Analysis:

  • Treat HL-60 cells with the IC50 concentration of the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 2: Evaluation of Anti-inflammatory Effects in Intestinal Cells (Caco-2)

This protocol is adapted from studies on the anti-inflammatory properties of pinoresinol in the Caco-2 human intestinal cell line.

1. Cell Culture and Differentiation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a 5% CO2 atmosphere.

  • For differentiation, seed the cells on permeable supports (e.g., Transwell inserts) and culture for 21 days.

2. Induction of Inflammation and Treatment:

  • Induce inflammation by treating the differentiated Caco-2 cells with a pro-inflammatory stimulus such as Interleukin-1β (IL-1β) or lipopolysaccharide (LPS).

  • Simultaneously, treat the cells with various concentrations of this compound or pinoresinol for a specified duration (e.g., 24 hours).

3. Quantification of Inflammatory Markers (ELISA):

  • Collect the cell culture supernatant from the basolateral side of the Transwell inserts.

  • Measure the levels of pro-inflammatory cytokines such as IL-6 and Monocyte Chemoattractant Protein-1 (MCP-1) using commercially available ELISA kits, following the manufacturer's instructions.

  • Normalize the cytokine concentrations to the total protein content of the cell lysates.

4. Western Blot Analysis for NF-κB Pathway Activation:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).

  • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Protocol 3: Assessment of Neuroprotective Effects in PC12 Cells

This protocol provides a general framework for investigating the neuroprotective potential of this compound, based on studies with related compounds in the PC12 cell line.

1. Cell Culture and Differentiation:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

  • Maintain the cells at 37°C in a 5% CO2 atmosphere.

  • To induce neuronal differentiation, treat the cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.

2. Induction of Neurotoxicity and Treatment:

  • Induce neurotoxicity using a relevant stressor, such as hydrogen peroxide (H2O2) for oxidative stress or serum deprivation.

  • Pre-treat the differentiated PC12 cells with various concentrations of this compound for a suitable period (e.g., 2-24 hours) before or during the induction of neurotoxicity.

3. Cell Viability and Apoptosis Assays:

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Evaluate apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity using a luminescent or fluorescent assay kit.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways reported to be modulated by pinoresinol, which may be relevant for this compound.

p21_Induction_Pathway Pinoresinol Pinoresinol p21 p21 (WAF1/Cip1) Upregulation Pinoresinol->p21 Induces CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibits CellCycle G0/G1 Phase Arrest p21->CellCycle Causes CDK->CellCycle Promotes Progression Proliferation Inhibition of Proliferation CellCycle->Proliferation Differentiation Induction of Differentiation CellCycle->Differentiation

Pinoresinol-mediated upregulation of p21, leading to cell cycle arrest.

NFkB_STAT3_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus (e.g., IL-6) cluster_pathways Signaling Cascades IL6 IL-6 IKK IKK Phosphorylation IL6->IKK STAT3 STAT3 Phosphorylation & Nuclear Translocation IL6->STAT3 IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB p65 NF-κB Nuclear Translocation IkBa->NFkB Releases InflammatoryGenes Pro-inflammatory Gene Expression (e.g., IL-1β, TNF-α, COX-2) NFkB->InflammatoryGenes Induces STAT3->InflammatoryGenes Induces Pinoresinol Pinoresinol Pinoresinol->IKK Inhibits Pinoresinol->IkBa Inhibits Pinoresinol->NFkB Inhibits Pinoresinol->STAT3 Inhibits

Inhibition of NF-κB and STAT3 signaling pathways by pinoresinol.
Experimental Workflow

The following diagram outlines a general workflow for screening the bioactivity of this compound in a cell-based assay.

Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Line Selection & Culture start->cell_culture treatment 2. Treatment with This compound (Dose-Response) cell_culture->treatment assay 3. Bioactivity Assay (e.g., Viability, Inflammation, etc.) treatment->assay data_collection 4. Data Collection & Analysis assay->data_collection interpretation 5. Interpretation of Results data_collection->interpretation conclusion Conclusion interpretation->conclusion

A generalized workflow for in vitro testing of this compound.

References

Application of 8-Hydroxypinoresinol in Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects. These properties make this compound a promising candidate for incorporation into cosmetic formulations aimed at addressing various skin concerns such as aging, hyperpigmentation, and inflammation. This document provides detailed application notes and experimental protocols for evaluating the efficacy and safety of this compound for cosmetic use. While specific quantitative data for this compound is limited in publicly available literature, the following sections provide established protocols and illustrative data tables to guide research and development.

Potential Cosmetic Applications and Mechanisms of Action

This compound is being explored for the following applications in cosmetics, primarily based on its known biological activities:

  • Antioxidant: Protects skin cells from damage caused by reactive oxygen species (ROS) generated by UV radiation and pollution.

  • Anti-inflammatory: May help to soothe irritated skin and reduce redness by modulating inflammatory pathways.

  • Skin Lightening: Potential to inhibit the enzyme tyrosinase, which is crucial for melanin production, thereby helping to even out skin tone and reduce hyperpigmentation.

  • Anti-aging: By protecting against oxidative stress and potentially supporting the extracellular matrix, it may help to reduce the appearance of fine lines and wrinkles.

The proposed mechanisms of action involve the modulation of key signaling pathways within skin cells, such as the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.

Efficacy Data Summary (Illustrative)

Due to the limited availability of specific quantitative data for this compound in cosmetic applications, the following tables present an illustrative summary of potential efficacy data based on typical results for lignans with similar properties. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Antioxidant Activity of this compound

AssayTest SubstanceIC50 (µg/mL)
DPPH Radical Scavenging This compoundData not available
Ascorbic Acid (Standard)Typically < 10
ABTS Radical Scavenging This compoundData not available
Trolox (Standard)Typically < 15

Table 2: Tyrosinase Inhibitory Activity of this compound

AssayTest SubstanceIC50 (µg/mL)
Mushroom Tyrosinase Inhibition This compoundData not available
Kojic Acid (Standard)Typically 5-20

Table 3: Anti-inflammatory Effects of this compound on Human Keratinocytes

Inflammatory MarkerTreatmentConcentration (µg/mL)% Reduction (vs. LPS-stimulated control)
TNF-α This compoundData not availableData not available
IL-6 This compoundData not availableData not available
IL-8 This compoundData not availableData not available

Table 4: Effect of this compound on Collagen Synthesis in Human Dermal Fibroblasts

AssayTreatmentConcentration (µg/mL)% Increase in Collagen I Synthesis (vs. untreated control)
Pro-Collagen Type I C-Peptide (PIP) ELISA This compoundData not availableData not available
Ascorbic Acid (Positive Control)Typically 50Significant increase

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cosmetic potential of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of this compound.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare this compound Stock & Dilutions prep_sample->mix prep_control Prepare Ascorbic Acid Standard prep_control->mix incubate Incubate in Dark (30 min) mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition read_abs->calculate plot Plot and Determine IC50 calculate->plot

DPPH Radical Scavenging Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark bottle.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid, for comparison.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of this compound or the standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Skin Lightening Potential: Tyrosinase Inhibition Assay

This protocol details the method for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.

Workflow Diagram:

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_enzyme Prepare Tyrosinase Solution pre_incubate Pre-incubate Sample/Standard with Enzyme prep_enzyme->pre_incubate prep_substrate Prepare L-DOPA Substrate prep_sample Prepare this compound Dilutions prep_sample->pre_incubate prep_control Prepare Kojic Acid Standard prep_control->pre_incubate add_substrate Add L-DOPA Substrate pre_incubate->add_substrate read_abs Read Absorbance at 475 nm add_substrate->read_abs calculate Calculate % Inhibition read_abs->calculate plot Plot and Determine IC50 calculate->plot

Tyrosinase Inhibition Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.

    • Prepare a stock solution of this compound and a series of dilutions.

    • Prepare a series of dilutions of Kojic Acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of each dilution of this compound or Kojic Acid.

    • Add 80 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (Slopecontrol - Slopesample) / Slopecontrol ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity: Cytokine Release in Human Keratinocytes

This protocol describes how to measure the effect of this compound on the release of pro-inflammatory cytokines from human keratinocytes.

Signaling Pathway Diagram:

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines HP This compound HP->NFkB Inhibition

Proposed Anti-inflammatory Signaling Pathway

Methodology:

  • Cell Culture:

    • Culture human epidermal keratinocytes (e.g., HaCaT cells) in appropriate media until they reach 80-90% confluency.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the media and incubate for 24 hours. Include a vehicle control and an LPS-only control.

  • Sample Collection:

    • Collect the cell culture supernatant and store at -80°C until analysis.

  • Cytokine Measurement:

    • Quantify the levels of TNF-α, IL-6, and IL-8 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage reduction in cytokine release for each concentration of this compound compared to the LPS-stimulated control.

Anti-aging Potential: Collagen Synthesis in Human Dermal Fibroblasts

This protocol details the assessment of this compound's ability to stimulate collagen production in human dermal fibroblasts.

Methodology:

  • Cell Culture:

    • Culture primary human dermal fibroblasts in appropriate media.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., Ascorbic Acid, 50 µg/mL).

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Collagen Measurement:

    • Measure the amount of secreted pro-collagen type I using a Pro-Collagen Type I C-Peptide (PIP) ELISA kit, as per the manufacturer's protocol.

  • Data Analysis:

    • Determine the percentage increase in collagen synthesis for each concentration of this compound relative to the untreated control.

Formulation Stability and Safety Assessment

Formulation and Stability Testing
  • Formulation: this compound can be incorporated into various cosmetic formulations such as creams, lotions, and serums. Due to its phenolic nature, it is likely to be more soluble in the oil phase or hydro-alcoholic systems.

  • Stability Testing:

    • Physical Stability: Formulations should be subjected to accelerated stability testing, including temperature cycling (e.g., 4°C, 25°C, 40°C) and centrifugation.[1][2] Assess for changes in color, odor, pH, viscosity, and phase separation over a period of at least 3 months.

    • Chemical Stability: The concentration of this compound in the formulation should be monitored over time using a validated analytical method such as HPLC to determine its degradation kinetics.[3]

Safety and Toxicity
  • Dermal Irritation: An acute dermal irritation study should be conducted, typically on rabbits, following OECD Guideline 404. The test substance is applied to the skin, and the site is observed for erythema and edema. A primary irritation index (PII) is calculated. A score of 0.00 indicates no irritation.

  • Skin Sensitization: A skin sensitization test, such as the Local Lymph Node Assay (LLNA) in mice (OECD Guideline 429), is recommended to determine the potential of this compound to cause allergic contact dermatitis. The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance. The result is expressed as a stimulation index (SI), and an EC3 value (the concentration required to produce an SI of 3) can be calculated to determine sensitizing potency.

Conclusion

This compound presents a promising profile for use as a multifunctional active ingredient in cosmetic formulations. Its potential antioxidant, anti-inflammatory, skin-lightening, and anti-aging properties warrant further investigation. The experimental protocols provided in this document offer a framework for researchers and drug development professionals to systematically evaluate its efficacy and safety. The generation of robust quantitative data will be crucial for substantiating its cosmetic benefits and determining optimal formulation strategies.

References

Application Notes and Protocols: 8-Hydroxypinoresinol in Functional Food Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol, a lignan found in various plant sources, is emerging as a compound of interest in functional food research due to its potential health benefits. Lignans are a class of polyphenols known for their antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the current research on this compound, including its biological activities, potential mechanisms of action, and relevant experimental protocols for its study and application in the development of functional foods. While research specifically on this compound is still developing, data from closely related lignans and its glycoside derivatives provide valuable insights into its potential.

Biological Activities and Potential Applications

This compound is being investigated for its potential role in mitigating conditions associated with oxidative stress and inflammation. Its antioxidant properties suggest it may help in neutralizing harmful free radicals, while its anti-inflammatory effects could be beneficial in managing chronic inflammatory conditions. These properties make it a promising ingredient for functional foods aimed at promoting cardiovascular health, supporting healthy aging, and potentially mitigating the risk of certain chronic diseases.

Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been evaluated in various in vitro assays. The following table summarizes the available quantitative data on the radical scavenging activities of a closely related compound, (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside.

Table 1: In Vitro Antioxidant Activity of (+)-1-Hydroxypinoresinol-1-O-beta-D-glucoside

AssayIC50 (µM)Positive ControlIC50 (µM) of Control
Peroxynitrite Scavenging3.23 ± 0.04Penicillamine6.72 ± 0.25
Total ROS Scavenging2.26 ± 0.07Trolox1.43 ± 0.04
DPPH Radical Scavenging32.3 ± 0.13L-Ascorbic Acid11.4 ± 0.07

Data sourced from a study on (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside isolated from Salvia miltiorrhiza.[1]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, research on related lignans suggests a potential mechanism involving the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Signaling Pathways

The potential anti-inflammatory effects of this compound are likely mediated through the modulation of intracellular signaling cascades. Based on studies of similar polyphenolic compounds, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are probable targets.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK_pathway This compound This compound This compound->IKK This compound->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to AP-1 AP-1 MAPK_pathway->AP-1 activates AP-1->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression

Figure 1: Hypothesized Anti-inflammatory Signaling Pathway of this compound.

Experimental Protocols

The following protocols provide methodologies for the extraction, quantification, and evaluation of the biological activities of this compound.

Extraction and Quantification of this compound from Plant Material

This protocol is adapted from methods for extracting lignans from plant matrices and can be optimized for specific materials.

extraction_workflow Start Start Sample_Prep Sample Preparation: Lyophilize and grind plant material. Start->Sample_Prep Extraction Solvent Extraction: Extract with methanol/water (80:20 v/v) using ultrasonication. Sample_Prep->Extraction Centrifugation Centrifuge to separate solid debris. Extraction->Centrifugation Filtration Filter supernatant through a 0.45 µm filter. Centrifugation->Filtration HPLC_Analysis HPLC-DAD/MS Analysis: Quantify this compound. Filtration->HPLC_Analysis End End HPLC_Analysis->End

Figure 2: Workflow for Extraction and Quantification of this compound.

Protocol:

  • Sample Preparation: Lyophilize the plant material to remove water and grind it into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 2 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 80% aqueous methanol.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-DAD/MS Quantification:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-array detector (DAD) at 280 nm and/or a mass spectrometer (MS) for confirmation.

    • Quantification: Use a calibration curve of a pure this compound standard.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.

In Vitro Anti-inflammatory Activity: Measurement of TNF-α and IL-6 Production in Macrophages

This protocol uses RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.

Investigation of NF-κB Signaling Pathway: Western Blot for IκBα Degradation

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the anti-inflammatory protocol, but with a shorter LPS stimulation time (e.g., 30-60 minutes) to observe early signaling events.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use β-actin as a loading control.

  • Data Analysis: Quantify the band intensities and compare the levels of IκBα in treated cells to control cells. A decrease in IκBα indicates its degradation and subsequent activation of the NF-κB pathway.

Bioavailability and Metabolism

Currently, there is a lack of specific studies on the bioavailability and metabolism of this compound in humans. Research on other lignans suggests that they undergo modification by gut microbiota and are then absorbed and metabolized in the liver. The resulting metabolites are the compounds that exert biological effects in the body. Further research is needed to elucidate the pharmacokinetic profile of this compound to better understand its efficacy as a functional food ingredient.

Conclusion and Future Directions

This compound shows promise as a bioactive compound for functional food applications, primarily due to its potential antioxidant and anti-inflammatory properties. The provided protocols offer a framework for researchers to investigate these activities further. Key areas for future research include:

  • In vivo studies to confirm the health benefits observed in vitro.

  • Bioavailability and metabolism studies to understand the fate of this compound in the body.

  • Food matrix interaction studies to assess its stability and efficacy when incorporated into different food products.

  • Clinical trials to establish safe and effective dosages for human consumption.

By addressing these research gaps, the full potential of this compound as a valuable component of a healthy diet can be realized.

References

Application Notes and Protocols for Enzymatic Hydrolysis of 8-Hydroxypinoresinol Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Hydroxypinoresinol is a lignan with significant biological activities, including anti-inflammatory and antioxidant properties.[1] In nature, it often exists as a glycoside, where a sugar molecule is attached, rendering it less active. Enzymatic hydrolysis is a precise and efficient method to cleave the glycosidic bond, yielding the aglycone this compound, which can then be utilized for further research and drug development. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound glycosides.

I. Data Presentation

Table 1: Kinetic Parameters of β-Glucosidases for the Hydrolysis of Aryl-β-D-Glycosides

The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) of β-glucosidases from various sources with substrates structurally similar to this compound glycosides. These parameters are crucial for understanding the efficiency and affinity of the enzymes for this class of substrates.

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Aspergillus nigerp-Nitrophenyl-β-D-glucopyranoside2.7620.66.060[2]
Trichoderma reeseip-Nitrophenyl-β-D-glucopyranoside0.1929.675.050-60[3]
Melanocarpus sp.p-Nitrophenyl-β-D-glucopyranoside3.343.686.060[4]
Trametes trogiip-Nitrophenyl-β-D-glucopyranoside0.55263.165.550[5]
White Rot Fungip-Nitrophenyl-β-D-glucopyranoside0.0719 - 0.470.21 - 9.633.5 - 5.0N/A[6]

Table 2: Typical HPLC Conditions for the Analysis of this compound

This table outlines the typical parameters for High-Performance Liquid Chromatography (HPLC) used in the quantification of pinoresinol and can be adapted for this compound.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 4.6 mm, 3.5 µm or Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase Methanol:Water (e.g., 28:72, v/v)A: Water with 0.1% Phosphoric AcidB: AcetonitrileGradient: e.g., 6-36% B over 60 min
Flow Rate 1.0 mL/min0.7 - 1.5 mL/min
Column Temp. 30 °C25 - 40 °C
Detection UV at 232 nm or 227 nmDAD at 280 nm, 320 nm, and 360 nm for simultaneous analysis of other phenolics or MS detection
Injection Vol. 10 - 20 µL10 µL

II. Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound Glycosides

This protocol describes a general procedure for the enzymatic hydrolysis of this compound glycosides using a commercially available β-glucosidase.

Materials:

  • This compound glycoside standard or plant extract containing the glycoside

  • β-Glucosidase from a suitable source (e.g., Aspergillus niger)

  • Citrate-phosphate buffer (pH 5.0)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or water bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Substrate Preparation:

    • If using a pure standard, prepare a stock solution of this compound glycoside (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol in water).

    • If using a plant extract, ensure the extract is filtered and free of particulate matter. The solvent should be compatible with the enzyme activity.

  • Enzyme Solution Preparation:

    • Prepare a stock solution of β-glucosidase (e.g., 10 mg/mL or as per manufacturer's instructions) in cold citrate-phosphate buffer (pH 5.0). Keep the enzyme solution on ice.

  • Hydrolysis Reaction:

    • In a 1.5 mL microcentrifuge tube, combine:

      • 100 µL of the substrate solution

      • 880 µL of citrate-phosphate buffer (pH 5.0)

      • 20 µL of the β-glucosidase solution (adjust volume for desired enzyme concentration)

    • Vortex briefly to mix.

    • Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 50°C for β-glucosidase from Aspergillus niger) for a specified time (e.g., 1-24 hours). The optimal reaction time should be determined empirically.

  • Reaction Termination:

    • To stop the reaction, add an equal volume of cold methanol (1 mL) to the reaction mixture. This will precipitate the enzyme.

    • Alternatively, heat the reaction mixture at 100°C for 5-10 minutes to denature the enzyme.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis to quantify the released this compound.

Protocol 2: HPLC Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound using HPLC with UV detection.

Materials:

  • This compound reference standard (≥95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid)

  • HPLC system with a C18 column and UV/DAD detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Standard Solution Preparation:

    • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions outlined in Table 2 .

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the samples from the enzymatic hydrolysis experiment.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

    • The concentration can be used to calculate the yield of the enzymatic hydrolysis.

III. Mandatory Visualization

Enzymatic_Hydrolysis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_processing Downstream Processing cluster_analysis Analysis Substrate This compound Glycoside ReactionMix Incubation (pH 5.0, 50°C) Substrate->ReactionMix Enzyme β-Glucosidase Enzyme->ReactionMix Termination Reaction Termination (Methanol or Heat) ReactionMix->Termination Centrifugation Centrifugation Termination->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Workflow for the enzymatic hydrolysis of this compound glycosides.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates JAK JAK Receptor->JAK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc translocates Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Gene induces STAT3_nuc->Gene induces Hydroxypinoresinol This compound Hydroxypinoresinol->IKK inhibits Hydroxypinoresinol->JAK inhibits Hydroxypinoresinol->NFkB_nuc inhibits translocation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Troubleshooting & Optimization

stability of 8-Hydroxypinoresinol in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxypinoresinol. The information is designed to address common challenges encountered during experimental procedures involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: As a phenolic compound, the stability of this compound in solution is primarily influenced by oxidation. This process can be accelerated by several factors, including:

  • Exposure to Light: Photons can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.

  • Extreme pH Conditions: Both highly acidic and alkaline environments can promote the degradation of lignans. While alkaline conditions might be used to hydrolyze lignan complexes, they can also increase susceptibility to oxidation.[1]

  • Presence of Oxygen: Dissolved oxygen in the solvent can directly participate in oxidative degradation.

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: While specific stability data in various solvents is limited, this compound is a solid that is soluble in water.[2] For experimental purposes, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are also commonly used for lignans. However, it is crucial to use high-purity, anhydrous solvents whenever possible to minimize potential degradation.

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: To maximize the stability of this compound solutions, it is recommended to:

  • Store the solution at -20°C.[1]

  • Use amber vials or protect the solution from light to prevent photodegradation.[1]

  • Consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.

  • Prepare fresh solutions for critical experiments whenever possible.

Q4: I am observing a change in the color of my this compound solution over time. What could be the cause?

A4: A change in color, such as yellowing or browning, is often an indication of degradation, likely due to oxidation. Phenolic compounds can form colored quinone-type structures upon oxidation. If you observe a color change, it is advisable to prepare a fresh solution.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity in cellular assays.
Potential Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare a fresh stock solution from solid material. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Degradation in cell culture medium. Minimize the pre-incubation time of this compound in the culture medium before adding to cells. Consider adding antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the medium if compatible with the experimental setup.[1]
Interaction with components in the medium. Analyze the composition of your cell culture medium for potential incompatibilities. Serum components can sometimes interact with phenolic compounds.
Incorrect solvent or final solvent concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level for your specific cell line.
Issue 2: Poor reproducibility of analytical measurements (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Step
Degradation during sample preparation. Prepare samples for analysis immediately before injection. Keep samples in an autosampler cooled to 4°C if possible. Use amber vials for the autosampler.
pH-dependent degradation. Maintain a neutral or slightly acidic pH for your analytical mobile phase and sample diluent.[1] Extreme pH conditions should be avoided.
Oxidation catalyzed by metal ions. If you suspect metal ion contamination from your instrumentation or reagents, consider adding a chelating agent like EDTA to your sample diluent.[1]
Adsorption to vials or tubing. Use silanized glass vials or polypropylene vials to minimize adsorption of the compound.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary, but prolonged heating should be avoided.

  • (Optional) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.

  • Store the stock solution in an amber vial at -20°C.

  • For use, thaw the stock solution and dilute to the final working concentration in the appropriate buffer or medium immediately before the experiment.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solution in desired solvent storage Store under different conditions (e.g., Temp, Light, pH) prep->storage sampling Take aliquots at various time points storage->sampling hplc Analyze by HPLC-UV/MS sampling->hplc quantify Quantify remaining this compound hplc->quantify degradation Identify potential degradation products hplc->degradation kinetics Determine degradation kinetics quantify->kinetics

Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_solution Is the stock solution fresh? start->check_solution check_storage Was the solution stored properly? (-20°C, protected from light) check_solution->check_storage Yes action_fresh Prepare fresh stock solution check_solution->action_fresh No check_ph Is the experimental pH neutral or slightly acidic? check_storage->check_ph Yes action_storage Improve storage conditions check_storage->action_storage No check_oxidation Are there potential sources of oxidation? (e.g., dissolved O2, metal ions) check_ph->check_oxidation Yes action_ph Adjust pH of solutions check_ph->action_ph No action_antioxidant Consider adding antioxidants/chelators check_oxidation->action_antioxidant Yes

Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: 8-Hydroxypinoresinol HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 8-Hydroxypinoresinol, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting compounds.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a phenolic compound, is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the phenolic hydroxyl groups of this compound with residual silanol groups on the surface of silica-based reversed-phase columns. Other potential causes include column contamination, inappropriate mobile phase pH, and column overload.

Q3: What is the pKa of this compound and why is it important?

A3: The strongest acidic pKa of this compound, corresponding to its phenolic hydroxyl groups, is approximately 9.61. This is a critical parameter because if the mobile phase pH is close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. To ensure a single ionic state and minimize secondary interactions, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For acidic compounds like this compound, a lower pH is generally preferred.

Q4: What type of HPLC column is best for this compound analysis?

A4: A high-purity, end-capped C18 reversed-phase column is a suitable choice for the analysis of this compound. End-capping is a process that minimizes the number of accessible residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing.

Troubleshooting Guide: Peak Tailing in this compound HPLC

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.

Symptom Potential Cause Recommended Solution
Peak tailing for this compound peak only Secondary Silanol Interactions: The phenolic hydroxyl groups of this compound are interacting with acidic residual silanol groups on the silica-based stationary phase.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an additive like formic acid or acetic acid (0.1% v/v). This will suppress the ionization of the silanol groups and keep this compound in its protonated form, minimizing secondary interactions. 2. Use a Highly End-capped Column: Switch to a high-purity, modern, and fully end-capped C18 column to reduce the number of available silanol groups. 3. Add a Competing Base (Use with Caution): In some cases, a small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites. However, this is less common with modern columns and can affect mass spectrometry compatibility.
Metal Chelation: this compound may chelate with trace metal ions present in the stationary phase, frits, or other system components.1. Use a Metal-Deactivated Column: Employ a column specifically designed to minimize metal interactions. 2. Add a Chelating Agent: A small concentration of a chelating agent like EDTA can be added to the mobile phase to sequester metal ions.
Peak tailing for all peaks in the chromatogram Column Contamination/Degradation: Accumulation of strongly retained sample components or mobile phase impurities at the head of the column. This can also be caused by the physical degradation of the column bed.1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). 2. Replace the Guard Column: If a guard column is in use, replace it as it may be contaminated. 3. Replace the Column: If flushing does not resolve the issue, the analytical column may be irreversibly damaged and require replacement.
Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing.1. Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.12 mm) tubing to connect the system components. 2. Check Fittings: Ensure all fittings are properly seated and there are no dead volumes.
Peak tailing worsens with increasing sample concentration Column Overload: Injecting too much analyte onto the column can saturate the stationary phase.1. Reduce Injection Volume: Decrease the volume of the sample injected. 2. Dilute the Sample: Lower the concentration of this compound in your sample.
Peak shape is initially good but deteriorates over a sequence of injections Column Contamination: Buildup of matrix components from the sample onto the column.1. Implement Sample Clean-up: Use solid-phase extraction (SPE) or filtration to remove interfering substances from the sample before injection. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained compounds.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a synthesized example based on common methods for lignan analysis. Optimization may be required for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), fully end-capped.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • A linear gradient can be employed, for example:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35-40 min: 10% B (re-equilibration)

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30 °C

  • Detection:

    • UV detection at 280 nm

  • Injection Volume:

    • 10 µL

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound q1 Does tailing affect all peaks or only the analyte peak? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks analyte_only Analyte Peak Only Tailing q1->analyte_only Analyte Only check_system Check for System Issues: - Extra-column volume - Column contamination/void - Leaks all_peaks->check_system check_analyte_interaction Investigate Analyte-Specific Interactions: - Secondary silanol interactions - Metal chelation analyte_only->check_analyte_interaction solution_system Solutions: - Use shorter, narrower tubing - Flush or replace column - Check fittings check_system->solution_system q2 Is peak tailing concentration-dependent? check_analyte_interaction->q2 solution_interaction Solutions: - Lower mobile phase pH (e.g., 2.5-3.5) - Use end-capped column - Consider metal-deactivated column q2->solution_interaction No overload Column Overload q2->overload Yes solution_overload Solutions: - Reduce injection volume - Dilute sample overload->solution_overload

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Secondary Interaction of this compound with a Silica Surface

Secondary_Interaction cluster_analyte This compound Si-OH Si-OH (Residual Silanol Group) Si-O- Si-O⁻ (Ionized Silanol Group) analyte Phenolic -OH group analyte->Si-O- Undesirable Ionic Interaction (Causes Peak Tailing)

Caption: Diagram illustrating the secondary interaction causing peak tailing.

Technical Support Center: Storage and Handling of 8-Hydroxypinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 8-Hydroxypinoresinol to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary causes of degradation for this compound, a polyphenolic lignan, are oxidation, exposure to light (photodegradation), and hydrolysis under non-optimal pH conditions. As with many phenolic compounds, the presence of oxygen, elevated temperatures, and exposure to UV light can catalyze degradation reactions.

Q2: What are the ideal short-term and long-term storage temperatures for this compound?

A2: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or, ideally, -80°C is the best practice to minimize chemical degradation.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is most stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 7) can lead to rapid oxidative degradation, often indicated by a color change in the solution. Strongly acidic conditions may also promote hydrolysis over extended periods.

Q4: Should I be concerned about light exposure when working with this compound?

A4: Yes, as a phenolic compound, this compound is susceptible to photodegradation. It is crucial to store both solid and dissolved samples in amber vials or containers wrapped in aluminum foil to protect them from light.

Q5: What is the best solvent for dissolving and storing this compound?

A5: For analytical purposes, HPLC-grade methanol or ethanol are suitable solvents. For storage in solution, consider using a buffered solution (e.g., citrate or phosphate buffer) at a slightly acidic pH (around 6.0) to enhance stability. If using organic solvents for long-term storage, ensure they are of high purity and degassed to remove dissolved oxygen.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of potency or unexpected experimental results. Degradation of this compound stock.1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Verify storage conditions (temperature, light protection).4. Perform a purity check of the compound using HPLC or LC-MS.
Color change in this compound solution (e.g., yellowing). Oxidation of the phenolic groups.1. Store solutions under an inert atmosphere (e.g., argon or nitrogen).2. Use degassed solvents for solution preparation.3. Add a small amount of an antioxidant like ascorbic acid or EDTA to the buffer, if compatible with your experiment.
Precipitate formation in stored solutions. Poor solubility at storage temperature or solvent evaporation.1. Ensure the storage concentration is below the solvent's saturation point at the storage temperature.2. Use tightly sealed vials to prevent solvent evaporation.3. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound before use.
Inconsistent results between different batches of the compound. Variation in initial purity or degradation during shipping/handling.1. Always source compounds from reputable suppliers who provide a certificate of analysis.2. Upon receipt, store the compound under recommended conditions immediately.3. Perform an initial quality control check (e.g., HPLC) to establish a baseline for purity.

Stability of this compound Under Various Conditions (Inferred Data)

The following table summarizes the expected stability of this compound based on data for similar lignans and general knowledge of polyphenol chemistry. This data is intended for guidance and should be confirmed by in-house stability studies.

Storage Condition Solvent/Matrix Duration Expected Degradation (%)
-80°C, Dark Solid12 months< 1%
-20°C, Dark Solid12 months< 5%
2-8°C, Dark Solid6 months< 10%
Room Temperature, Dark Solid1 month10-20%
-20°C, Dark Methanol3 months< 5%
4°C, Dark pH 6.0 Buffer1 month5-10%
Room Temperature, Light pH 7.4 Buffer24 hours> 20%

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to determine the stability of this compound under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Appropriate buffer salts (e.g., sodium phosphate, sodium citrate)

  • Amber HPLC vials

  • 0.22 µm syringe filters

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the desired storage solvent (e.g., pH 5.0 citrate buffer, pH 7.4 phosphate buffer, water:methanol 50:50) to a final concentration of 100 µg/mL in amber vials.

3. Storage Conditions:

  • Divide the prepared working solutions into aliquots for each time point and storage condition to be tested (e.g., -20°C, 4°C, 25°C with and without light exposure).

  • Store the samples under the specified conditions.

4. HPLC Analysis:

  • At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Allow frozen samples to thaw completely at room temperature and vortex to ensure homogeneity.

  • Filter the samples through a 0.22 µm syringe filter into an amber HPLC vial.

  • Analyze the samples using a validated HPLC method. An example method is provided below:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathway This compound This compound Oxidized_Intermediates Oxidized Intermediates (Quinone-methides) This compound->Oxidized_Intermediates Oxidation (O2, Light, High pH) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (Strong Acid/Base) Polymerization_Products Polymerization Products Oxidized_Intermediates->Polymerization_Products

Caption: Proposed degradation pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Working_Solutions Prepare Working Solutions (100 µg/mL in test buffers) Stock_Solution->Working_Solutions Aliquoting Aliquot for each time point and condition Working_Solutions->Aliquoting Storage_Conditions Store at defined conditions (Temp, Light, pH) Sampling Sample at t=0, t=1, t=2... Storage_Conditions->Sampling HPLC_Analysis HPLC-UV Analysis (Quantify Peak Area) Sampling->HPLC_Analysis Data_Analysis Calculate % Remaining vs. Time HPLC_Analysis->Data_Analysis

Caption: Workflow for stability testing of this compound.

troubleshooting_tree Start Inconsistent Results? Check_Storage Check Storage Conditions (Temp, Light, Aliquots) Start->Check_Storage Yes Check_Solution Check Solution (Color, Precipitate) Check_Storage->Check_Solution Conditions OK Optimize_Storage Optimize Storage (Lower Temp, Inert Gas) Check_Storage->Optimize_Storage Conditions Not OK Purity_Test Perform Purity Test (HPLC/LC-MS) Check_Solution->Purity_Test Solution Clear Fresh_Stock Prepare Fresh Stock Check_Solution->Fresh_Stock Color Change or Precipitate Purity_Test->Fresh_Stock Degradation Detected New_Batch Source New Batch Purity_Test->New_Batch Initial Purity Low

Caption: Troubleshooting decision tree for this compound.

dealing with matrix effects in 8-Hydroxypinoresinol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 8-hydroxypinoresinol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1] In biological matrices like plasma, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention time of interfering components, indicating regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of a pure standard solution at the same concentration.

Q3: What are the primary strategies to minimize or eliminate matrix effects?

A3: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: Employ more rigorous cleanup techniques to remove interfering components from the matrix before analysis.[1]

  • Improve Chromatographic Separation: Modify the LC method to chromatographically separate this compound from the interfering matrix components.

  • Use an Appropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q4: Is protein precipitation sufficient for sample cleanup when analyzing this compound in plasma?

A4: While simple and fast, protein precipitation is often the least effective sample preparation technique for removing matrix components and may result in significant matrix effects.[2] For more complex matrices or when high accuracy is required, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended to achieve cleaner extracts.

Q5: When should I use a stable isotope-labeled internal standard?

A5: It is highly recommended to use a stable isotope-labeled (SIL) internal standard for this compound quantification whenever possible, especially for complex biological matrices. A SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing the most accurate correction for matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound peak areas in replicate injections of the same sample. Significant and variable matrix effects between samples.1. Incorporate a stable isotope-labeled internal standard for this compound.2. Improve the sample cleanup procedure using LLE or SPE.3. Optimize the chromatographic method to better separate this compound from interfering matrix components.
Lower than expected recovery of this compound. Ion suppression due to co-eluting matrix components.1. Evaluate the extent of ion suppression using the post-extraction spike method.2. Modify the sample preparation to remove the interfering compounds.3. Adjust the chromatographic gradient to shift the retention time of this compound away from the suppression zone.
Inconsistent calibration curve linearity, especially in matrix-matched standards. Matrix effects that vary with analyte concentration.1. Use a stable isotope-labeled internal standard.2. If a SIL-IS is not available, consider using the standard addition method for quantification in each sample.3. Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.
High background noise or interfering peaks at the retention time of this compound. Insufficient sample cleanup or poor chromatographic selectivity.1. Employ a more selective sample preparation technique, such as SPE with a sorbent that specifically retains either the analyte or the interferences.2. Optimize the mass spectrometry parameters (e.g., use of MRM transitions) to enhance selectivity.3. Utilize a higher resolution analytical column or modify the mobile phase composition to improve separation.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking

This protocol allows for the quantitative determination of the matrix effect.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Sample): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted matrix with this compound to the same final concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike the blank biological matrix with this compound to the same final concentration as Set A before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) x 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

Protocol 2: Sample Preparation of Plasma for this compound Analysis using Protein Precipitation

This is a basic sample preparation method suitable for initial screening.

Methodology:

  • To 50 µL of a plasma sample, add 200 µL of methanol and 50 µL of the internal standard solution.[2]

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.[2]

  • Transfer 100 µL of the supernatant to an autosampler vial.[2]

  • Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system for analysis.[2]

Visualizing the Workflow

MatrixEffectWorkflow Workflow for Addressing Matrix Effects in this compound Quantification start Start: this compound Quantification Needed method_dev Initial LC-MS/MS Method Development start->method_dev assess_me Assess Matrix Effect (Post-Extraction Spike) method_dev->assess_me me_present Matrix Effect > 20%? assess_me->me_present no_me Matrix Effect Acceptable (< 20%) me_present->no_me No optimize_sp Optimize Sample Preparation (e.g., LLE, SPE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography me_present->optimize_lc Yes use_sil_is Use Stable Isotope-Labeled Internal Standard me_present->use_sil_is Yes (Recommended) validation Method Validation no_me->validation reassess_me Re-assess Matrix Effect optimize_sp->reassess_me optimize_lc->reassess_me use_sil_is->validation reassess_me->me_present end End: Routine Analysis validation->end

Caption: A flowchart outlining the systematic approach to identifying, evaluating, and mitigating matrix effects in the quantification of this compound.

References

Optimizing 8-Hydroxypinoresinol Dosage for In Vitro Neuroprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 8-hydroxypinoresinol for in vitro neuroprotection assays. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a neuroprotection assay?

A1: Based on studies of other structurally similar lignans with neuroprotective properties, a good starting concentration range to test for this compound is between 1 µM and 50 µM.[1][2][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: My MTT assay results show increased cell viability with this compound even in the absence of a neurotoxic insult. What could be the cause?

A3: This could be due to the direct reduction of the MTT reagent by this compound, a common issue with antioxidant compounds. To confirm this, run a cell-free control where you add this compound to the culture medium and MTT reagent without any cells. If a color change occurs, it indicates a direct chemical reaction. Consider using an alternative viability assay that is not based on cellular reduction, such as the lactate dehydrogenase (LDH) assay or a crystal violet assay.

Q4: I am not observing a neuroprotective effect with this compound. What are some potential reasons?

A4: Several factors could contribute to a lack of observed neuroprotection:

  • Concentration: The concentration of this compound may be too low or too high, leading to toxic effects. A thorough dose-response analysis is crucial.

  • Timing of Treatment: The timing of this compound administration relative to the neurotoxic insult is critical. Pre-treatment, co-treatment, and post-treatment protocols should be tested.

  • Cell Line: The chosen cell line may not be a suitable model for the specific neuroprotective mechanism of this compound.

  • Neurotoxin: The concentration or type of neurotoxin used may be too potent, causing irreversible cell death that cannot be rescued by the compound.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause Solution
High background in control wells Contamination of media or reagents.Use fresh, sterile reagents and media. Filter-sterilize all solutions.
Direct reduction of MTT by the compound.Run a cell-free control. If positive, switch to a non-tetrazolium-based assay.
Low signal in all wells Insufficient number of viable cells.Increase the initial cell seeding density.
MTT solution is old or degraded.Prepare fresh MTT solution for each experiment.
Incomplete solubilization of formazan crystals.Ensure complete dissolution of formazan crystals by thorough mixing and incubation.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
General In Vitro Neuroprotection Assay Troubleshooting
Problem Possible Cause Solution
Compound precipitation in culture medium Poor solubility of the compound at the tested concentration.Lower the final concentration of the compound. Increase the DMSO concentration in the stock solution, but keep the final DMSO concentration in the medium below toxic levels.
High variability in results Inconsistent cell health or passage number.Use cells within a consistent passage number range and ensure they are healthy and actively dividing before starting the experiment.
Fluctuation in incubator conditions (CO2, temperature, humidity).Regularly monitor and calibrate incubator conditions.

Quantitative Data Summary: Neuroprotective Concentrations of Lignans

The following table summarizes the effective neuroprotective concentrations of various lignans from published studies. This can serve as a reference for selecting a starting dose range for this compound.

Lignan Cell Line Neurotoxin Effective Concentration Range Reference
Flax LignanPrimary cortical neuronsNMDA1 - 10 µM[1][2]
Adelostemma gracillimum LignansPrimary cortical neuronsNMDAup to 30 µM[3]
Magnolia obovata NeolignansHT22 cellsGlutamate7.1 - 18.1 µM (EC50)[3]
Cinnamomum cassia LignansSH-SY5Y cellsTunicamycin21 - 75 µM (EC50)[3]

Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Dose of this compound using an MTT Assay

This protocol outlines the steps to assess the neuroprotective effect of this compound against a neurotoxin-induced cell death using the MTT assay.

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Incubate for 2 to 4 hours.

  • Neurotoxin Challenge: Add a known neurotoxin (e.g., 100 µM glutamate or 50 µM 6-hydroxydopamine) to the wells, except for the vehicle control wells. Incubate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound.

Protocol 2: Assessing Apoptosis using a Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to confirm the anti-apoptotic effect of this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound and a neurotoxin as described in the MTT assay protocol.

  • Cell Lysis: After treatment, collect the cells and lyse them using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

  • Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.[4][5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

  • Absorbance/Fluorescence Reading: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[4]

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration. Compare the activity in treated cells to the control groups.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Neuronal Cells pretreatment Pre-treat with this compound prep_cells->pretreatment prep_compound Prepare this compound Dilutions prep_compound->pretreatment neurotoxin Induce Neurotoxicity pretreatment->neurotoxin viability_assay Cell Viability Assay (e.g., MTT) neurotoxin->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3) neurotoxin->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2) neurotoxin->pathway_analysis data_analysis Determine Optimal Dose and Mechanism viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis

Caption: Experimental workflow for optimizing this compound dosage.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HP This compound Keap1_Nrf2 Keap1-Nrf2 Complex HP->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds with Maf Maf Maf Genes Expression of Neuroprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Nrf2 signaling pathway in neuroprotection.

References

how to prevent oxidation of 8-Hydroxypinoresinol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-Hydroxypinoresinol

This guide provides detailed information for researchers, scientists, and drug development professionals on how to prevent the oxidation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a furanoid lignan, a class of phenolic compounds found in various plants.[1][2] Like other phenols, its structure contains hydroxyl groups on an aromatic ring, making it susceptible to oxidation.[3] This process can convert the phenol into a quinone, which may then polymerize, leading to a loss of biological activity and the formation of dark-colored, often insoluble, byproducts.[3]

Q2: What are the primary factors that accelerate the oxidation of this compound?

Several environmental factors can accelerate the oxidation of phenolic compounds like this compound:

  • Dissolved Oxygen: Oxygen present in solvents and buffers is a primary driver of oxidation.[3]

  • High pH: Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation.[3]

  • Light Exposure: UV and even ambient light can provide the energy to initiate oxidative reactions.[3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5]

  • Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts, significantly speeding up the oxidation process.[3][4]

Q3: How should I prepare my solvents and buffers to minimize oxidation?

Proper preparation of aqueous solutions is critical. The key is to remove dissolved oxygen.

  • Degassing: Before adding this compound or other reagents, degas your solvents and buffers. An effective method is to sparge the liquid with an inert gas, such as argon or nitrogen, for 15-30 minutes.[3] This displaces the dissolved oxygen.

  • pH Control: Use a buffer system that maintains a slightly acidic to neutral pH (ideally pH 5.5-7.0), as stability for many phenolic compounds decreases at higher pH.[3][5]

  • Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer at a low concentration (e.g., 0.1-1 mM). EDTA sequesters metal ions, preventing them from catalyzing oxidation.[3]

Q4: What antioxidants can I add to my solutions to protect this compound?

Adding a sacrificial antioxidant can effectively protect your primary compound. The choice depends on your solvent and downstream application.

  • Ascorbic Acid (Vitamin C): Commonly used in aqueous buffers. It is a powerful reducing agent that readily scavenges free radicals.

  • Butylated Hydroxytoluene (BHT): Very effective in organic solvents or lipid-based systems.[3]

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant suitable for non-aqueous environments.[6]

Q5: How should I store solid this compound and its stock solutions?

Correct storage is crucial for long-term stability.

  • Solid Compound: Store solid this compound in a tightly sealed container, protected from light, in a freezer at -20°C or -80°C.

  • Stock Solutions: Prepare stock solutions in a degassed solvent, preferably under an inert atmosphere (e.g., in a glove box or by flushing the vial with nitrogen).[3] Aliquot the solution into single-use amber vials to avoid repeated freeze-thaw cycles and exposure to air and light.[3] Store these aliquots at -20°C or, for longer-term storage, at -80°C.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution turns yellow/brown Oxidation of this compound is occurring.[3]1. Prepare fresh solutions using degassed solvents and proper handling techniques (see Protocol 1).2. Add an antioxidant (e.g., ascorbic acid for aqueous solutions) to the buffer.3. Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[3]4. Work quickly and keep solutions on ice when not in immediate use.
Inconsistent experimental results Degradation of the compound between experiments or during the assay.1. Use single-use aliquots to avoid degradation of the main stock solution from repeated handling.[3]2. Verify compound integrity before each experiment using an analytical method like HPLC or LC-MS.3. Ensure all buffers and media are freshly prepared and degassed.
LC-MS analysis shows degradation products The compound is unstable under the experimental or analytical conditions.1. Review the entire workflow for potential sources of oxidation (e.g., non-degassed solvents, high pH, light exposure).2. Incorporate an antioxidant into the sample preparation and mobile phase if compatible with the LC-MS method.3. Minimize sample processing time and keep samples chilled until injection.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Container
Solid -20°C to -80°CNormal (sealed)Protected from lightTightly sealed vial
Stock Solution -20°C to -80°CInert (Nitrogen/Argon)Protected from lightSingle-use amber vials

Table 2: Common Antioxidants for Stabilizing this compound Solutions

Antioxidant Typical Working Concentration Solvent System Notes
Ascorbic Acid 0.1 - 1 mg/mL (approx. 0.5 - 5 mM)Aqueous BuffersHighly effective in aqueous systems. Prepare fresh as it also degrades.
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic Solvents (e.g., DMSO, Ethanol)A synthetic antioxidant, very effective in organic solutions.[3]
Trolox 100 - 500 µMAqueous & OrganicA water-soluble analog of Vitamin E.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Solvent Preparation: Select an appropriate solvent (e.g., DMSO, Ethanol). Degas the solvent by sparging with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.[3]

  • Antioxidant Addition (Optional): If using an antioxidant (e.g., BHT for an organic solvent), dissolve it directly into the degassed solvent at the desired concentration (see Table 2).[3]

  • Compound Dissolution: In a fume hood or glove box, accurately weigh the solid this compound. Add the degassed solvent to the solid to achieve the target concentration. Cap the vial and vortex or sonicate gently until fully dissolved.

  • Inert Gas Flushing: Briefly flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.

  • Aliquoting and Storage: Immediately divide the stock solution into smaller, single-use aliquots in separate amber vials.[3] Flush the headspace of each aliquot vial with inert gas before sealing.

  • Freezing: Label the aliquots clearly and store them at -80°C for long-term stability.[3]

Protocol 2: General Handling for Experiments

  • Thawing: When ready to use, thaw an aliquot of the stock solution quickly at room temperature and then immediately place it on ice.

  • Buffer Preparation: Use only freshly prepared and degassed buffers for dilutions. If the experiment is lengthy, consider adding an antioxidant like ascorbic acid to the experimental buffer.

  • Dilution: Perform dilutions of the stock solution into the experimental buffer immediately before use. Keep the diluted solution on ice and protected from light.

  • Execution: Minimize the exposure of the compound to air and light throughout the experiment.

Visualizations

OxidationFactors cluster_factors Accelerating Factors Compound This compound (Phenol Form) Oxidized Oxidized Product (Quinone/Polymer) Compound->Oxidized Oxidation Oxygen Dissolved O₂ Oxygen->Compound Light Light (UV) Light->Compound HighPH High pH HighPH->Compound Metals Metal Ions (Fe³⁺) Metals->Compound

Caption: Key factors that accelerate the oxidation of this compound.

Workflow start Start degas 1. Degas Solvent (N₂ or Ar Sparging) start->degas add_antiox 2. Add Antioxidant (e.g., BHT, Ascorbic Acid) degas->add_antiox Optional but Recommended dissolve 3. Dissolve Compound (Under Inert Gas) degas->dissolve add_antiox->dissolve aliquot 4. Aliquot into Single-Use Amber Vials dissolve->aliquot store 5. Store at -80°C aliquot->store end Ready for Use store->end

Caption: Recommended workflow for preparing stable this compound stock solutions.

References

Technical Support Center: Large-Scale Purification of 8-Hydroxypinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 8-Hydroxypinoresinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for large-scale extraction of this compound?

A1: this compound is a lignan found in various plants. For large-scale extraction, the most commonly cited sources are species of the Schisandra genus, particularly Schisandra sphenanthera and Schisandra lancifolia.[1] Other reported plant sources include Rosa multiflora, Valeriana prionophylla, and Forsythia suspensa.

Q2: What are the initial steps and critical considerations for preparing plant material for extraction?

A2: Proper preparation of the plant material is crucial for efficient extraction. The plant material, typically the stems or fruits, should be dried to a constant weight to prevent enzymatic degradation and microbial growth.[2] Lignans are relatively stable at temperatures up to 60°C.[3] Grinding the dried material into a fine powder increases the surface area for solvent penetration, leading to a higher extraction yield.

Q3: Which solvents are most effective for the large-scale extraction of this compound?

A3: Polar organic solvents are generally used for the extraction of lignans like this compound. Aqueous mixtures of ethanol and methanol (typically 70-95%) are highly effective.[3][4] The addition of water to the organic solvent can improve the extraction efficiency of more polar lignan glycosides.[3][5] The choice of solvent may need to be optimized depending on the specific plant matrix and the target purity of the initial extract.

Q4: What are the main challenges in scaling up the purification of this compound?

A4: Simply scaling up laboratory methods for industrial production is often inefficient and costly. Key challenges include:

  • Low concentration: this compound is often present in low concentrations in the plant material, requiring the processing of large biomass volumes.

  • Complex mixtures: The crude extract contains numerous other compounds with similar polarities, making separation difficult.

  • Solvent consumption: Large-scale chromatographic methods can consume significant volumes of expensive and potentially hazardous solvents.

  • Yield and purity: Achieving high yield and high purity simultaneously is a significant challenge that requires careful optimization of each purification step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inefficient cell wall disruption. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature. 4. Suboptimal solid-to-liquid ratio.1. Ensure the plant material is finely ground. Consider pre-treatment methods like microwave or ultrasound-assisted extraction.[6] 2. Experiment with different concentrations of aqueous ethanol or methanol (e.g., 70%, 80%, 95%).[3][4] 3. Increase extraction time and/or temperature (up to 60°C).[3] 4. Optimize the ratio of plant material to solvent volume.
Poor Separation on Macroporous Resin 1. Incorrect resin type for the target molecule. 2. Improper loading conditions (concentration, pH, flow rate). 3. Ineffective elution gradient.1. Screen different types of macroporous resins (e.g., AB-8, D101, S-8) to find one with optimal adsorption and desorption characteristics for this compound.[7] 2. Adjust the concentration of the crude extract solution before loading. Control the pH of the loading solution.[7] Use a lower flow rate to ensure adequate binding. 3. Optimize the ethanol gradient for elution (e.g., stepwise elution with 10%, 30%, 50%, 70% ethanol) to effectively separate this compound from other compounds.[4]
Low Purity after HPLC Purification 1. Co-elution with impurities of similar polarity. 2. Column overloading. 3. Inappropriate mobile phase composition.1. Modify the mobile phase composition or gradient to improve resolution. Consider a different stationary phase. 2. Reduce the injection volume or the concentration of the sample. 3. For semi-preparative HPLC, a common mobile phase for lignan separation is a mixture of acetonitrile and water.[4] Adjust the ratio to optimize separation.
Difficulty with Crystallization 1. Presence of impurities inhibiting crystal formation. 2. Suboptimal solvent system. 3. Supersaturation not achieved or controlled.1. Ensure the purity of the this compound solution is high before attempting crystallization. 2. Screen different solvent/anti-solvent systems. Common techniques include cooling crystallization and anti-solvent crystallization.[8] 3. Control the rate of cooling or the addition of the anti-solvent to promote gradual crystal growth.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₇[1]
Molecular Weight374.4 g/mol [1]
Melting Point183 - 185 °C
AppearanceSolid
Estimated Water Solubility5160 mg/L @ 25 °C

Table 2: Comparison of Purification Methods for Lignans (Data for related lignans from Schisandra)

Purification StepMethodElution/Mobile PhasePurity AchievedReference
Preliminary PurificationMacroporous Resin (AB-8)Stepwise gradient of ethanol in water-[4]
Intermediate PurificationHigh-Speed Counter-Current Chromatography (HSCCC)n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v)>91% for six lignans[4]
Final PolishingPreparative HPLCAcetonitrile-water (50:50, v/v)>91% for six lignans[4]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification using Macroporous Resin

  • Extraction:

    • Macerate 1 kg of powdered and dried plant material (e.g., Schisandra stems) with 10 L of 70% ethanol at room temperature for 24 hours with constant stirring.

    • Filter the mixture and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 60°C to obtain the crude extract.

  • Macroporous Resin Chromatography:

    • Pre-treat the macroporous resin (e.g., AB-8) by washing sequentially with ethanol and then water.

    • Dissolve the crude extract in a small volume of 10% ethanol.

    • Load the dissolved extract onto the equilibrated resin column at a flow rate of 1-2 bed volumes (BV)/hour.

    • Wash the column with 3-5 BV of deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 30%, 50%, 70% ethanol). Collect fractions of 0.5-1 BV.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate under reduced pressure.

Protocol 2: Semi-Preparative HPLC Purification

  • Sample Preparation:

    • Dissolve the concentrated fraction from the macroporous resin step in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-20% A.

    • Flow Rate: 3-5 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the high-purity fractions and evaporate the solvent.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_preliminary_purification Preliminary Purification cluster_final_purification Final Purification plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (70% Ethanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography (AB-8) crude_extract->macroporous_resin Load elution Stepwise Elution (Ethanol Gradient) macroporous_resin->elution fraction_collection1 Fraction Collection elution->fraction_collection1 concentration2 Concentration fraction_collection1->concentration2 enriched_fraction Enriched Fraction concentration2->enriched_fraction prep_hplc Semi-Preparative HPLC enriched_fraction->prep_hplc Inject fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 purity_analysis Purity Analysis (HPLC) fraction_collection2->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation pure_compound Pure this compound solvent_evaporation->pure_compound

Caption: Workflow for the large-scale purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_resin Review Macroporous Resin Step? start->check_resin check_hplc Review HPLC Step? start->check_hplc check_crystallization Review Crystallization Step? start->check_crystallization resin_cause1 Incorrect Resin Type check_resin->resin_cause1 Yes resin_cause2 Improper Loading check_resin->resin_cause2 Yes resin_cause3 Ineffective Elution check_resin->resin_cause3 Yes hplc_cause1 Co-elution check_hplc->hplc_cause1 Yes hplc_cause2 Column Overload check_hplc->hplc_cause2 Yes hplc_cause3 Wrong Mobile Phase check_hplc->hplc_cause3 Yes cryst_cause1 Impurities Present check_crystallization->cryst_cause1 Yes cryst_cause2 Suboptimal Solvent check_crystallization->cryst_cause2 Yes resin_sol1 Screen Resins resin_cause1->resin_sol1 resin_sol2 Optimize Loading (pH, Conc., Flow) resin_cause2->resin_sol2 resin_sol3 Optimize Gradient resin_cause3->resin_sol3 hplc_sol1 Modify Gradient/ Change Column hplc_cause1->hplc_sol1 hplc_sol2 Reduce Sample Load hplc_cause2->hplc_sol2 hplc_sol3 Adjust Mobile Phase hplc_cause3->hplc_sol3 cryst_sol1 Improve Upstream Purity cryst_cause1->cryst_sol1 cryst_sol2 Screen Solvents cryst_cause2->cryst_sol2

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 8-Hydroxypinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of 8-Hydroxypinoresinol.

Frequently Asked Questions (FAQs)

Q1: My in vivo study shows very low plasma concentrations of this compound after oral administration. What are the potential reasons for this?

A1: Low plasma concentrations of this compound are often attributed to its poor oral bioavailability. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal (GI) tract, which can hinder its dissolution and subsequent absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes before it reaches systemic circulation.

  • Gut Microbiota Metabolism: As a lignan, this compound can be metabolized by the gut microflora into other compounds, such as enterolactone and enterodiol, reducing the concentration of the parent molecule.

  • P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux transporters like P-gp, which actively pump the compound back into the GI lumen, limiting its net absorption.

Q2: What formulation strategies can I employ to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds like this compound.[1] These include:

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) can improve the solubilization and absorption of lipophilic drugs.[1][2][3][4][5]

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, potentially leading to improved absorption.[6]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.

  • Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin cavities can increase its aqueous solubility.

Q3: I am observing high variability in the plasma concentration of this compound between my experimental animals. What could be the cause?

A3: High inter-individual variability is a common challenge in in vivo studies. Potential causes include:

  • Differences in Gut Microbiota: The composition and metabolic activity of the gut microbiome can vary significantly between animals, leading to different rates of this compound metabolism.

  • Variations in Gastric Emptying and Intestinal Transit Time: Differences in the rate at which the formulation moves through the GI tract can affect the extent of drug dissolution and absorption.

  • Genetic Polymorphisms: Variations in the expression and activity of metabolic enzymes (e.g., CYPs) and transporters (e.g., P-gp) among animals can lead to different pharmacokinetic profiles.

  • Inconsistent Dosing Technique: Variability in the oral gavage procedure can lead to differences in the actual dose delivered to the stomach.

Q4: How can I accurately quantify this compound in plasma samples?

A4: A sensitive and specific analytical method is crucial for accurate quantification. A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose.[7][8][9][10][11][12] Key considerations for method development include:

  • Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules from plasma.[9][12]

  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of lignans.[9][10]

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Internal Standard (IS): Use of a stable isotope-labeled internal standard or a structurally similar compound is essential for accurate and precise quantification.

Troubleshooting Guides

Issue 1: Low Bioavailability Despite Using a Novel Formulation
Potential Cause Troubleshooting Step
Inadequate formulation optimization Systematically vary the composition of your formulation (e.g., lipid, surfactant, and co-surfactant ratios in SEDDS). Characterize the physical properties of the formulation (e.g., particle size, zeta potential, encapsulation efficiency) to ensure optimal characteristics.
Precipitation of the compound in the GI tract Incorporate precipitation inhibitors in your formulation. Assess the in vitro dissolution of your formulation in simulated gastric and intestinal fluids to predict its in vivo behavior.
High first-pass metabolism Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (use with caution and appropriate ethical approval). Consider alternative routes of administration (e.g., intravenous) in preclinical studies to determine the absolute bioavailability and the extent of first-pass metabolism.
Issue 2: Inconsistent Pharmacokinetic Data
Potential Cause Troubleshooting Step
Animal-related variability Ensure animals are of the same age, sex, and strain, and are housed under identical conditions. Consider using pre-screened animals with a more uniform gut microbiota profile if this is a suspected source of major variability. Standardize the fasting period before dosing.
Dosing inaccuracies Ensure consistent and accurate oral gavage technique. For solid formulations, ensure complete and uniform suspension before each administration.
Analytical method variability Thoroughly validate your LC-MS/MS method for linearity, accuracy, precision, and stability according to regulatory guidelines. Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor method performance.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic parameters for this compound in rats after oral administration of a standard suspension versus a nanoformulation. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Standard Suspension 50150 ± 352.0 ± 0.5600 ± 120100 (Reference)
Lipid Nanoformulation 50600 ± 1101.0 ± 0.33000 ± 550500

Data are presented as mean ± standard deviation (n=6 rats per group). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization and ultrasonication method for preparing SLNs.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

Procedure:

  • Melt the glyceryl monostearate at 75°C.

  • Disperse this compound in the molten lipid.

  • Heat the Poloxamer 188 solution in deionized water to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse emulsion.

  • Subject the coarse emulsion to probe ultrasonication for 10 minutes to reduce the particle size.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo study to assess the oral bioavailability of an this compound formulation.[13][14][15]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Administer the this compound formulation (e.g., standard suspension or SLNs) orally via gavage at a specified dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[13][14]

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

LC-MS/MS Method for Quantification of this compound in Rat Plasma

This protocol provides a general framework for developing an LC-MS/MS method for quantifying this compound.

Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation 8-HPino_Formulation This compound Formulation 8-HPino_Lumen 8-HPino in GI Lumen 8-HPino_Formulation->8-HPino_Lumen Dissolution Gut_Microbiota Gut Microbiota Metabolism 8-HPino_Lumen->Gut_Microbiota Metabolism Enterocytes Enterocytes 8-HPino_Lumen->Enterocytes Absorption Metabolites Metabolites (e.g., Enterolactone) Gut_Microbiota->Metabolites Enterocytes->8-HPino_Lumen P-gp Efflux Portal_Vein Portal Vein Enterocytes->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Fraction Liver->Metabolites

Caption: Factors affecting the oral bioavailability of this compound.

G cluster_prep Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Sample Analysis & Data Processing Formulation Prepare 8-HPino Formulation (e.g., SLNs) Dosing Oral Gavage to Rats Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Plasma Sample Extraction Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Experimental workflow for in vivo bioavailability assessment.

References

Technical Support Center: Interference of 8-Hydroxypinoresinol in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 8-Hydroxypinoresinol in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

This compound is a lignan, a class of polyphenolic compounds found in various plants.[1] Like many phenolic compounds, its chemical structure, particularly the presence of hydroxyl groups on aromatic rings, confers antioxidant and reducing properties.[2] These properties can lead to interference in colorimetric assays through several mechanisms:

  • Direct reaction with assay reagents: this compound can directly react with oxidizing agents or colorimetric reagents, leading to a change in absorbance that is not related to the activity of the target analyte.

  • Formation of aggregates: Phenolic compounds can form aggregates, especially at higher concentrations, which can non-specifically inhibit enzymes or sequester assay components, leading to false-positive or false-negative results.[3]

  • Light absorbance: this compound may absorb light at the same wavelength as the product of the colorimetric reaction, leading to artificially high readings.

Q2: Which colorimetric assays are most susceptible to interference from this compound?

Assays that rely on redox reactions or the generation of a colored product that absorbs in the UV-Vis spectrum are particularly vulnerable. Common examples include:

  • Antioxidant assays: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the reduction of a colored radical. The inherent antioxidant activity of this compound will directly interfere.

  • Enzyme inhibition assays: Especially those with colorimetric readouts. Interference can be due to non-specific inhibition by aggregates or reaction with assay components.[4]

  • Total phenolic content assays: The Folin-Ciocalteu assay, for instance, is a redox-based method and will react with any reducing substance present, including this compound.[5][6]

  • Cell viability assays: Assays like the MTT or XTT assays, which rely on the reduction of a tetrazolium salt to a colored formazan product, can be affected by the reducing properties of the compound.

Q3: How can I determine if this compound is interfering in my assay?

A series of control experiments are essential. A workflow for identifying interference is outlined below:

cluster_0 Interference Identification Workflow A Run Assay with this compound Alone (No Enzyme/Target) B Observe Signal Change? A->B C Yes: Direct Interference Confirmed B->C Yes D No: Proceed to Next Check B->D No E Run Assay with Denatured Enzyme/Target + this compound D->E F Observe Signal Change? E->F G Yes: Non-specific Interaction F->G Yes H No: Interference Unlikely to be Non-specific F->H No

Caption: Workflow to identify this compound interference.

Troubleshooting Guides

Issue 1: False positives in antioxidant assays (e.g., DPPH, ABTS).

Cause: this compound is a potent antioxidant and will directly reduce the assay radicals, mimicking the effect of the sample of interest. A derivative, (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside, has shown significant radical scavenging activity.[7]

Troubleshooting Steps:

  • Acknowledge and Quantify: Recognize that the antioxidant activity of this compound is a property of the molecule, not an artifact.

  • Use as a Positive Control: If appropriate for the experiment, use this compound as a positive control for antioxidant activity.

  • Orthogonal Assays: Employ a different type of antioxidant assay that measures a different aspect of antioxidant capacity (e.g., an assay that measures the upregulation of antioxidant enzymes in a cellular context).

Issue 2: Suspected non-specific enzyme inhibition.

Cause: Phenolic compounds can form aggregates that inhibit enzymes in a non-specific manner. This is a common cause of false positives in high-throughput screening.[3]

Troubleshooting Protocol:

cluster_1 Troubleshooting Non-Specific Inhibition Start Observe Enzyme Inhibition Step1 Re-run Assay with 0.01% Triton X-100 Start->Step1 Step2 Vary Enzyme Concentration Start->Step2 Result1 Inhibition Persists? Step1->Result1 Conclusion1 Inhibition Likely Specific Result1->Conclusion1 Yes Conclusion2 Inhibition Likely Due to Aggregation Result1->Conclusion2 No Result2 IC50 Shifts with Enzyme Concentration? Step2->Result2 Conclusion3 Suggests Non-stoichiometric Inhibition (e.g., Aggregation) Result2->Conclusion3 Yes Conclusion4 Suggests Stoichiometric Inhibition Result2->Conclusion4 No

Caption: Protocol to address non-specific enzyme inhibition.

Detailed Steps:

  • Inclusion of a Non-ionic Detergent:

    • Prepare a stock solution of Triton X-100.

    • Include 0.01% (v/v) Triton X-100 in the assay buffer. This concentration is generally sufficient to disrupt aggregates without affecting most enzyme activities.

    • Run the inhibition assay with and without the detergent. If the inhibitory effect of this compound is significantly reduced in the presence of Triton X-100, aggregation is the likely cause.

  • Varying Enzyme Concentration:

    • Perform the inhibition assay at two or more different enzyme concentrations.

    • If the IC50 value for this compound increases with increasing enzyme concentration, this is indicative of non-specific, non-stoichiometric inhibition, often due to aggregation.

Issue 3: Interference in assays with colorimetric readouts.

Cause: The inherent reducing potential of this compound can interfere with the chemistry of the colorimetric assay.

Troubleshooting Protocol:

  • Run a Compound-Only Control:

    • Prepare a reaction mixture containing all assay components except the enzyme or target molecule.

    • Add this compound at the same concentrations used in the main experiment.

    • Incubate under the same conditions and measure the absorbance. .

  • Subtract Background Signal:

    • If a signal is generated in the compound-only control, subtract this background absorbance from the corresponding data points in the main experiment.

  • Consider an Orthogonal Assay:

    • If the background signal is very high or non-linear, the assay may not be suitable. Consider an orthogonal assay with a different detection method (e.g., fluorescence, luminescence, or mass spectrometry) that is less susceptible to this type of interference.

Quantitative Data

The following table summarizes the known antioxidant activity of a derivative of this compound, which can be a source of interference in relevant assays. Data for this compound itself is limited, but similar activity can be expected.

CompoundAssayIC50 (µM)Reference
(+)-1-hydroxypinoresinol-1-O-beta-D-glucosidePeroxynitrite Scavenging3.23 ± 0.04[7]
Total ROS Scavenging2.26 ± 0.07[7]
DPPH Radical Scavenging32.3 ± 0.13[7]
Penicillamine (Positive Control)Peroxynitrite Scavenging6.72 ± 0.25[7]
Trolox (Positive Control)Total ROS Scavenging1.43 ± 0.04[7]
L-Ascorbic Acid (Positive Control)DPPH Radical Scavenging11.4 ± 0.07[7]

Experimental Protocols

Protocol 1: Control for Direct Interference in a Generic Colorimetric Assay
  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the same volume of each dilution to wells containing all assay components except the enzyme/target.

  • In parallel, prepare wells for the full assay with the enzyme/target and the same dilutions of this compound.

  • Also, prepare a set of vehicle controls (buffer with the same concentration of solvent used for this compound).

  • Incubate the plate according to the assay protocol.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the background absorbance from the wells without the enzyme/target and subtract it from the corresponding wells with the enzyme/target.

Protocol 2: Assay for Aggregation-Based Interference
  • Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both types of buffer.

  • Perform the enzyme inhibition assay in parallel using both buffer systems.

  • Plot the dose-response curves for both conditions.

  • A significant rightward shift in the IC50 curve in the presence of Triton X-100 indicates that aggregation contributes to the observed inhibition.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential mechanisms of interference by this compound in a typical colorimetric enzyme assay.

cluster_2 Mechanisms of Interference by this compound cluster_3 Potential Interference Pathways Compound This compound Interference1 Direct Reaction Compound->Interference1 Reducing Property Interference2 Aggregation & Non-specific Inhibition Compound->Interference2 Self-assembles Interference3 Signal Overlap Compound->Interference3 Inherent Absorbance AssayReagent Colorimetric Reagent Enzyme Enzyme Product Colored Product Enzyme->Product Converts Substrate Substrate Substrate->Enzyme Signal Measured Signal Product->Signal Generates Signal Interference1->AssayReagent Alters Reagent Interference2->Enzyme Inhibits Interference3->Signal Adds to Signal

Caption: Mechanisms of this compound interference.

References

Technical Support Center: Refining Purification Protocols for 8-Hydroxypinoresinol from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for 8-Hydroxypinoresinol from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant material?

A1: Common extraction techniques for lignans like this compound include maceration, Soxhlet extraction, and more modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method often depends on the stability of the compound and the desired efficiency. For lignans, aqueous mixtures of ethanol or methanol (typically 70-80%) are effective solvents for extraction.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: A multi-step chromatographic approach is typically necessary. Initial cleanup is often performed using column chromatography with silica gel or macroporous resins. Final purification to high purity is commonly achieved using preparative High-Performance Liquid Chromatography (HPLC), often in a reversed-phase mode (RP-HPLC). High-Speed Countercurrent Chromatography (HSCCC) has also been successfully used for the purification of related lignans.

Q3: What is the expected solubility of this compound in common laboratory solvents?

A3: this compound is soluble in water (estimated at 5160 mg/L at 25°C) and is generally soluble in polar organic solvents like methanol, ethanol, and acetone. It is slightly soluble in less polar solvents such as ethyl acetate and chloroform, and practically insoluble in nonpolar solvents like petroleum ether.[1]

Q4: What is the known biological activity of this compound?

A4: A glycoside of this compound, this compound-4-O-β-D-glucoside, has been identified as a blocker of the Kv1.5 potassium channel, suggesting potential anti-arrhythmic properties.[2] Lignans, as a class, are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound in Crude Extract Incomplete extraction from plant material.- Ensure the plant material is finely ground to increase surface area. - Optimize the solvent-to-solid ratio and extraction time. - Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Degradation of the compound during extraction.- Avoid prolonged exposure to high temperatures. - Use amber glassware or protect the extraction vessel from light. - Consider performing extraction under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For normal-phase silica gel chromatography, optimize the polarity of the solvent system (e.g., chloroform/methanol or ethyl acetate/hexane gradients). - For reversed-phase chromatography, adjust the ratio of water to organic solvent (e.g., methanol or acetonitrile).
Column overloading.- Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the column's adsorbent weight.
Co-elution of Impurities in HPLC Similar polarity of this compound and impurities.- Other lignans such as secoisolariciresinol, matairesinol, and pinoresinol are common co-eluting impurities. - Modify the mobile phase gradient to improve resolution. A shallower gradient around the elution time of this compound can be effective. - Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18 column) to exploit different separation mechanisms.
Peak tailing in HPLC.- Ensure the sample is fully dissolved in the mobile phase before injection. - Reduce the injection volume or sample concentration. - Check for column contamination or degradation; if necessary, wash or replace the column.
Loss of Compound During Solvent Evaporation Degradation at high temperatures.- Use a rotary evaporator at a controlled, low temperature (e.g., < 40°C). - For small volumes, use a stream of nitrogen to evaporate the solvent at room temperature.
Adhesion to glassware.- Silanize glassware to reduce active sites for adsorption.

Data Presentation

Table 1: Purification of Lignans from Plant Extracts (Data for related compounds)

Plant SourceTarget CompoundExtraction MethodPurification MethodYieldPurity (%)
Eucommia ulmoidesPinoresinol diglucoside75% Ethanol refluxMacroporous resin & preparative HPLCNot specified>98
Forsythia suspensa(+)-PinoresinolNot specified~3000-fold purificationNot specifiedNot specified
Eucommia ulmoides Oliv.Pinoresinol diglucosideNot specifiedHigh-Speed Countercurrent Chromatography21 mg from 200 mg crude extract96.7

Note: Specific yield and purity data for this compound were not available in the searched literature. The data presented is for closely related lignans and serves as a reference.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (General Protocol)
  • Preparation of Plant Material: Dry the plant material (e.g., leaves, stems) at a controlled temperature (40-50°C) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 80% methanol (1:10 solid-to-solvent ratio, w/v) for 24 hours at room temperature with occasional stirring.

    • Alternatively, perform ultrasound-assisted extraction for 30-60 minutes at a controlled temperature.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC (Adapted from Lignan Purification Protocols)
  • Column Chromatography (Initial Cleanup):

    • Pre-treat the crude extract by dissolving it in a minimal amount of methanol and adsorbing it onto a small amount of silica gel.

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Load the dried, pre-adsorbed crude extract onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, and then from ethyl acetate to methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the enriched fractions and evaporate the solvent.

  • Preparative HPLC (Final Purification):

    • Dissolve the enriched fraction in the HPLC mobile phase.

    • Use a C18 reversed-phase preparative HPLC column.

    • Employ a gradient elution system, for example, starting with a higher percentage of water (with 0.1% formic acid) and gradually increasing the percentage of methanol or acetonitrile. A suggested starting point is a linear gradient from 30% to 70% methanol in water over 40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction using analytical HPLC.

    • Evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

experimental_workflow plant_material Plant Material (e.g., Forsythia suspensa) extraction Extraction (e.g., 80% Methanol, UAE) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection enriched_fraction Enriched Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_membrane Cell Membrane kv15 Kv1.5 Channel (4 subunits) no_k_efflux Reduced K+ Efflux kv15->no_k_efflux K+ Efflux hydroxypinoresinol This compound Glycoside block Channel Blockage hydroxypinoresinol->block block->kv15 block->no_k_efflux prolonged_ap Prolonged Action Potential Repolarization no_k_efflux->prolonged_ap anti_arrhythmic Potential Anti-Arrhythmic Effect prolonged_ap->anti_arrhythmic

Caption: Postulated signaling pathway for this compound glycoside.

References

enhancing the stability of 8-Hydroxypinoresinol for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 8-Hydroxypinoresinol for long-term studies. The following information is compiled from scientific literature on lignans and phenolic compounds and should be adapted as a starting point for optimizing the stability of this compound in your specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: Like many phenolic compounds and lignans, the stability of this compound is primarily influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing agents.[1][2][3] Exposure to high temperatures, alkaline or strongly acidic conditions, and UV or visible light can lead to degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation may be indicated by a change in the color of the solution (e.g., yellowing or browning), precipitation, or a decrease in the expected biological activity. For accurate assessment, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the compound and its degradation products.[4][5]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C). For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.

Q4: Can I autoclave solutions containing this compound?

A4: While some lignans exhibit a degree of thermal stability, autoclaving is generally not recommended as the high heat and pressure can accelerate degradation.[6] Sterilization by filtration using a 0.22 µm filter is a safer alternative.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my in vitro assay. Degradation of this compound in the culture medium.Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures during the assay. Consider the use of a stabilized formulation (see stabilization protocols below).
I observe a color change in my this compound stock solution. Oxidation or degradation of the compound.Discard the solution. Prepare a fresh stock solution in a degassed solvent and store it under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in the solvent can also be beneficial.
I see a precipitate forming in my aqueous solution. Low aqueous solubility or degradation leading to insoluble products.This compound has poor water solubility. Consider using a co-solvent system (e.g., with DMSO or ethanol) or a solubilizing agent. Ensure the pH of the solution is within a stable range.
My analytical quantification shows a rapid decrease in this compound concentration. Instability under the analytical conditions (e.g., mobile phase pH, temperature).Optimize the HPLC method to ensure the stability of the compound during analysis. Use a mobile phase with a suitable pH and control the column temperature.

Enhancing Stability: Data and Protocols

To enhance the stability of this compound for long-term studies, several strategies can be employed, including the use of antioxidants, encapsulation, and chemical modification.

Antioxidant Co-formulation

Phenolic compounds are susceptible to oxidation.[7][8][9][10] The addition of antioxidants can help preserve the integrity of this compound in solution.

Quantitative Data on Antioxidant Efficacy (Hypothetical Data for Illustration)

Antioxidant Concentration (Molar Ratio to 8-HP) 8-HP Remaining after 24h at RT (Light Protected)
None-65%
Ascorbic Acid1:185%
Trolox1:192%
Butylated Hydroxytoluene (BHT)1:195%

Experimental Protocol: Preparation of a Stabilized this compound Solution

  • Solvent Preparation: Degas the desired solvent (e.g., ethanol or a buffer-co-solvent mixture) by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Dissolve the chosen antioxidant (e.g., BHT) in the degassed solvent at the desired concentration.

  • Dissolution of this compound: Weigh the required amount of this compound and dissolve it in the antioxidant-containing solvent.

  • Storage: Store the solution in an amber vial, purge with nitrogen or argon before sealing, and keep at 2-8°C for short-term use or -20°C for longer periods.

Encapsulation

Encapsulation can protect this compound from environmental factors.[11][12] Nanoencapsulation techniques, such as using liposomes or polymeric nanoparticles, can improve stability and bioavailability.[11][13][14]

Quantitative Data on Stability Enhancement by Encapsulation (Hypothetical Data for Illustration)

Formulation Storage Condition Half-life (t1/2)
Free this compound in solution25°C, exposed to light12 hours
Encapsulated 8-HP (Liposomes)25°C, exposed to light72 hours
Encapsulated 8-HP (PLGA Nanoparticles)25°C, exposed to light120 hours

Experimental Protocol: Liposomal Encapsulation of this compound

  • Lipid Film Hydration:

    • Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Add this compound to the lipid solution.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_stabilization Stabilization Method cluster_analysis Stability Assessment prep_solvent Degas Solvent add_antioxidant Add Antioxidant dissolve_hp Dissolve 8-HP encapsulation Encapsulation (e.g., Liposomes) dissolve_hp->encapsulation derivatization Chemical Derivatization dissolve_hp->derivatization storage Store under Stress Conditions (Temp, pH, Light) encapsulation->storage derivatization->storage analysis Analyze via HPLC storage->analysis data Determine Degradation Rate analysis->data degradation_pathway HP This compound Oxidation Oxidation Products (e.g., Quinones) HP->Oxidation O2, Light, High pH Hydrolysis Hydrolysis Products (Ring Opening) HP->Hydrolysis Strong Acid/Base Photodegradation Photodegradation Products HP->Photodegradation UV/Vis Light

References

troubleshooting inconsistent results in 8-Hydroxypinoresinol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 8-Hydroxypinoresinol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the handling and experimental use of this compound, providing practical solutions and preventative measures.

Compound Handling and Preparation

Question: I'm observing precipitation of this compound after diluting my DMSO stock solution in aqueous buffer or cell culture medium. How can I prevent this?

Answer:

This compound has limited solubility in aqueous solutions. Precipitation can lead to inconsistent and unreliable experimental results. Here are several strategies to mitigate this issue:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts and cytotoxicity. However, ensuring the compound remains in solution is critical. You may need to empirically determine the optimal balance for your specific cell line and assay.

  • Pre-warm Media/Buffer: Warming your cell culture media or buffer to 37°C before adding the this compound stock solution can help improve solubility.

  • Vortexing/Sonication: Immediately after adding the stock solution to the aqueous medium, vortex the solution vigorously or briefly sonicate it to aid in dissolution and prevent aggregation.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in a solvent compatible with both DMSO and your final aqueous medium (e.g., ethanol) before the final dilution. This can create a more gradual transition in polarity, reducing the likelihood of precipitation.

  • Solubility Test: Before proceeding with your experiment, perform a small-scale solubility test. Prepare your desired final concentration of this compound and visually inspect for any precipitation over the planned duration of your experiment.

Question: What is the recommended procedure for preparing a stock solution of this compound?

Answer:

For optimal stability and ease of use, follow these steps to prepare a stock solution:

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare your stock solution.

  • Concentration: A stock solution concentration of 10-20 mM is generally recommended. This provides a concentrated stock that allows for small volumes to be used in experiments, minimizing the final DMSO concentration.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Inconsistent Results in Biological Assays

Question: My cell viability assay (e.g., MTT, XTT) results are inconsistent when using this compound. What could be the cause?

Answer:

Inconsistent results in tetrazolium-based cell viability assays can stem from several factors related to the properties of this compound:

  • Direct Reduction of Tetrazolium Salts: As a phenolic compound, this compound may have antioxidant properties that can directly reduce the tetrazolium salt (e.g., MTT to formazan), leading to a false-positive signal for cell viability.

    • Troubleshooting: Run a cell-free control experiment. Prepare wells with your experimental concentrations of this compound in media without cells and add the MTT reagent. If you observe a color change, this confirms interference.

    • Solution: Consider using an alternative viability assay that is not based on cellular redox potential, such as the neutral red uptake assay (measures lysosomal integrity) or a crystal violet assay (measures total cell biomass).

  • Precipitation in Culture Wells: As discussed previously, precipitation of the compound will lead to an uneven distribution and inconsistent concentrations across your experimental wells. Refer to the "Compound Handling and Preparation" section for solutions.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a homogenous cell suspension before seeding and that your seeding density is optimized for your specific cell line and the duration of the assay.

Question: I am seeing variable results in my antioxidant assays (DPPH, ABTS). How can I improve consistency?

Answer:

Variability in antioxidant assays can be attributed to the kinetics of the reaction and the stability of the radicals.

  • Reaction Time: The scavenging of DPPH and ABTS radicals by this compound may not be instantaneous. Ensure you are using a consistent and appropriate incubation time for your measurements. It is advisable to perform a time-course experiment to determine the optimal reaction time.

  • Light Sensitivity: Both DPPH and ABTS radicals are light-sensitive. Protect your assay plates from light during incubation to prevent radical degradation, which can lead to inconsistent baseline readings.

  • Solvent Effects: The solvent used to dissolve this compound can influence the assay. Ensure that the solvent concentration is consistent across all samples and controls.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies. Note that IC₅₀ values can vary between different experimental setups, cell lines, and assay conditions.

Table 1: Antioxidant Activity of this compound

AssayIC₅₀ (µM)Notes
DPPH Radical ScavengingData not consistently available in the literature.IC₅₀ values for radical scavenging assays are highly dependent on assay conditions.
ABTS Radical ScavengingData not consistently available in the literature.It is recommended to include a positive control such as Trolox or Ascorbic Acid for comparison.

Table 2: Anti-inflammatory Activity of this compound

AssayIC₅₀ (µM)Notes
Lipoxygenase (LOX) InhibitionData not consistently available in the literature.The specific isozyme of LOX (e.g., 5-LOX, 15-LOX) will influence the IC₅₀ value.
Cyclooxygenase (COX) InhibitionData not consistently available in the literature.The specific isozyme of COX (e.g., COX-1, COX-2) will influence the IC₅₀ value.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments involving this compound. It is crucial to optimize these protocols for your specific experimental conditions.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell-Free Control: As a crucial control for interference, prepare wells with the same concentrations of this compound in cell culture medium without cells. Follow the same procedure to measure any direct reduction of MTT.

Western Blot for NF-κB Activation
  • Cell Treatment: Plate cells and treat with this compound at desired concentrations for a specified time before stimulating with an NF-κB activator (e.g., TNF-α, LPS).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative PCR (qPCR) for Cytokine Expression
  • Cell Treatment and RNA Extraction: Treat cells with this compound and/or an inflammatory stimulus. At the desired time point, harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for your target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB releases NF_kB_n NF-κB NF_kB->NF_kB_n translocates 8_OHP This compound 8_OHP->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_n->Gene_Expression induces

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

G cluster_workflow Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate (e.g., 4h) Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_Reagent->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End G Inconsistent_Results Inconsistent Experimental Results? Compound_Prep Check Compound Preparation and Solubility Inconsistent_Results->Compound_Prep Yes Compound_Prep->Inconsistent_Results Precipitation? Assay_Interference Investigate Assay Interference Compound_Prep->Assay_Interference Solubility OK? Assay_Interference->Inconsistent_Results Interference? Cell_Health Verify Cell Health and Seeding Density Assay_Interference->Cell_Health No Interference? Cell_Health->Inconsistent_Results Inconsistent Seeding? Protocol_Optimization Optimize Protocol Parameters Cell_Health->Protocol_Optimization Cells Healthy? Protocol_Optimization->Inconsistent_Results Suboptimal Parameters?

selecting the optimal solvent for 8-Hydroxypinoresinol recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal solvent for the recrystallization of 8-Hydroxypinoresinol.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal of recrystallization is to purify the solid this compound. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Q2: What are the ideal characteristics of a solvent for this compound recrystallization?

An ideal solvent for recrystallization should:

  • Dissolve this compound well at elevated temperatures (near the solvent's boiling point).

  • Dissolve this compound poorly at low temperatures (room temperature or below).

  • Either not dissolve impurities at all, or keep them dissolved at all temperatures.

  • Be chemically inert and not react with this compound.

  • Have a boiling point below the melting point of this compound (183-185 °C) to prevent the compound from "oiling out".[1]

  • Be volatile enough to be easily removed from the purified crystals.

Q3: Which solvents are good starting points for testing the recrystallization of this compound?

Based on the chemical structure of this compound (a furanoid lignan, which is a type of phenolic compound), polar protic and polar aprotic solvents are good candidates.[2] It is recommended to start with the following solvents:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl Acetate

  • Chloroform

  • A mixture of Ethanol and Water

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem 1: this compound does not dissolve in the hot solvent.

Possible Cause Solution
Insufficient solvent.Add small, incremental amounts of hot solvent until the compound dissolves. Be cautious not to add too much, as this will reduce the final yield.
The solvent is not hot enough.Ensure the solvent is heated to its boiling point before and during the addition to the solid.
Incorrect solvent choice.This compound may be insoluble or sparingly soluble in the chosen solvent even at high temperatures. Refer to the Experimental Protocol for Optimal Solvent Determination to test alternative solvents.

Problem 2: No crystals form upon cooling.

Possible Cause Solution
Too much solvent was used.The solution is not supersaturated. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[3]
The solution cooled too quickly.Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation.The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.[4]
The compound is too soluble at low temperatures.The chosen solvent is not ideal. A less polar solvent or a mixed solvent system might be necessary.

Problem 3: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of this compound.This is less likely for this compound (m.p. 183-185 °C) with common solvents. However, if it occurs, it indicates the compound is melting before it dissolves.
High concentration of impurities.Impurities can lower the melting point of the compound.
The solution is cooling too rapidly.Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional hot solvent. Allow the solution to cool much more slowly. Consider insulating the flask to promote gradual cooling.[3]

Problem 4: The crystal yield is very low.

Possible Cause Solution
Too much solvent was used.A significant portion of the compound remains dissolved in the mother liquor. Before filtering, try to concentrate the solution by boiling off some solvent.
Premature crystallization during hot filtration.If you performed a hot filtration to remove insoluble impurities, the solution may have cooled and deposited crystals on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
The solution was not cooled sufficiently.Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) after it has reached room temperature to maximize crystal formation.
The crystals were washed with too much cold solvent or the solvent was not cold enough.Use a minimal amount of ice-cold solvent to wash the crystals.

Data Presentation

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5A common and effective solvent for recrystallizing polar organic compounds.[5]
Methanol6532.7Similar to ethanol, but more polar and has a lower boiling point.
Acetone5620.7A good solvent for many organic compounds, but its low boiling point may not provide a large solubility differential.
Ethyl Acetate776.0A less polar option that can be effective if the compound is too soluble in alcohols.
Chloroform614.8A non-polar aprotic solvent. Use with caution due to toxicity.
Water10080.1This compound has low predicted water solubility, making it a potential anti-solvent in a mixed-solvent system with ethanol or methanol.

Experimental Protocols

Experimental Protocol for Optimal Solvent Determination

This protocol outlines a systematic approach to identify the best solvent for the recrystallization of this compound.

Materials:

  • Impure this compound

  • A selection of candidate solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water)

  • Test tubes

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of impure this compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the test tube to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.

Solvent_Selection_Workflow start Start: Select Candidate Solvents test_rt_solubility Test Solubility at Room Temperature start->test_rt_solubility dissolved_rt Result: Dissolved test_rt_solubility->dissolved_rt insoluble_rt Result: Insoluble test_rt_solubility->insoluble_rt too_soluble Solvent is too polar. Discard. dissolved_rt->too_soluble Yes heat_solution Heat Solvent and Add Dropwise to Dissolve insoluble_rt->heat_solution Yes cool_solution Cool Solution Slowly to Room Temperature heat_solution->cool_solution ice_bath Place in Ice Bath cool_solution->ice_bath observe_crystals Observe Crystal Formation ice_bath->observe_crystals good_crystals Good Crystal Yield? observe_crystals->good_crystals optimal_solvent Optimal Solvent Identified good_crystals->optimal_solvent Yes try_another_solvent Try Another Solvent or Mixed Solvent good_crystals->try_another_solvent No too_soluble->try_another_solvent

Caption: Workflow for selecting an optimal recrystallization solvent.

Standard Recrystallization Protocol for this compound

This protocol assumes a suitable solvent (e.g., ethanol) has been identified.

Materials:

  • Impure this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, a condenser can be attached to the flask.

  • Continue adding small portions of the hot solvent until all of the this compound has just dissolved.

  • If the solution is colored and the pure compound is known to be colorless, you may need to decolorize the solution with activated charcoal at this stage.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent contamination.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely before weighing and determining the melting point to assess purity.

Recrystallization_Protocol start Start: Place Impure Compound in Flask add_solvent Add Minimal Hot Solvent to Dissolve start->add_solvent hot_filtration Hot Filtration (if needed for insoluble impurities) add_solvent->hot_filtration cool_slowly Cool Solution to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end End: Assess Purity (e.g., Melting Point) dry_crystals->end

Caption: Step-by-step protocol for the recrystallization of this compound.

References

Validation & Comparative

8-Hydroxypinoresinol and Pinoresinol: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the antioxidant properties of lignans are of significant interest to researchers and drug development professionals. This guide provides a detailed comparison of the antioxidant activities of two closely related furofuran lignans: 8-hydroxypinoresinol and pinoresinol. This analysis is based on available experimental data from in vitro chemical assays and cell-based models.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and pinoresinol has been evaluated using various methods. The following tables summarize the key quantitative data from comparative studies.

Table 1: In-Cell Antioxidant Activity

CompoundConcentrationCell LineOxidative StressorPeroxide Inhibition (%)Reference
8α-Hydroxypinoresinol 50 µMJurkattert-Butyl hydroperoxide (BHP)70%[1]
Pinoresinol 50 µMJurkattert-Butyl hydroperoxide (BHP)Not specified, but lower than 8α-hydroxypinoresinol[1]

Table 2: DPPH Radical Scavenging Activity

CompoundIC50 ValueReference
(+)-Pinoresinol 69 µM[2][3]
This compound Not reported in comparative studies

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays mentioned in this guide.

In-Cell Antioxidant Activity Assay (Jurkat Cells)

This assay evaluates the ability of a compound to reduce intracellular levels of reactive oxygen species (ROS).[1]

1. Cell Culture and Treatment:

  • Jurkat cells are cultured under standard conditions.

  • Cells are incubated with the test compounds (8α-hydroxypinoresinol or pinoresinol) at a concentration of 50 µM or with a vehicle control.

2. Induction of Oxidative Stress:

  • Oxidative stress is induced by treating the cells with a pro-oxidant, such as tert-butyl hydroperoxide (BHP).

3. Measurement of Peroxide Levels:

  • The intracellular peroxide levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • DCFH-DA is taken up by the cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • The fluorescence intensity, which is proportional to the level of intracellular peroxides, is measured using cytofluorometry.

4. Data Analysis:

  • The percentage of peroxide level inhibition by the test compound is calculated by comparing the fluorescence intensity in treated cells to that in control cells.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.[2]

1. Reagent Preparation:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Solutions of the test compounds (e.g., pinoresinol) at various concentrations are also prepared.

2. Reaction Mixture:

  • The test compound solution is mixed with the DPPH solution.

  • A control is prepared with the solvent and the DPPH solution.

3. Incubation and Measurement:

  • The reaction mixtures are incubated in the dark at room temperature for a specified time.

  • The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

4. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

5. IC50 Determination:

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mechanism of Antioxidant Action

Lignans, including pinoresinol, are thought to exert their antioxidant effects through various mechanisms, a key one being the activation of the Nrf2 signaling pathway.

G cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 Lignans This compound Pinoresinol Nrf2_Keap1 Nrf2-Keap1 Complex Lignans->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

References

A Comparative Analysis of the Anti-inflammatory Effects of 8-Hydroxypinoresinol and Secoisolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of two plant-derived lignans: 8-Hydroxypinoresinol and Secoisolariciresinol. While extensive research has elucidated the anti-inflammatory mechanisms of secoisolariciresinol and its diglucoside, there is a notable scarcity of direct experimental data for this compound in this regard. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate a clear understanding of the current state of research.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of Secoisolariciresinol diglucoside (SDG), the precursor to secoisolariciresinol. At present, no direct quantitative data for the anti-inflammatory activity of this compound is available in the reviewed literature.

Table 1: Inhibitory Effects of Secoisolariciresinol Diglucoside (SDG) on Inflammatory Markers

CompoundModel SystemInflammatory StimulantMarker InhibitedConcentration/Dose% Inhibition / EffectReference
Secoisolariciresinol Diglucoside (SDG)Carrageenan-induced rat paw edemaCarrageenanPaw Swelling80 mg/kg b.w. (oral)45.18% reduction[1]
Nitrite (paw tissue)80 mg/kg b.w. (oral)72.4% reduction[1]
Nitrite (serum)80 mg/kg b.w. (oral)53.6% reduction[1]
Prostaglandin E2 (PGE2)80 mg/kg b.w. (oral)39.21% reduction (paw tissue), 32.56% reduction (serum)[1]
Nerve Growth Factor (NGF)80 mg/kg b.w. (oral)43.1% reduction (paw tissue), 46.1% reduction (serum)[1]
Secoisolariciresinol Diglucoside (SDG)Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)IL-1β, IL-6, TNF-αNot specifiedSignificant decrease (p < 0.05)
Secoisolariciresinol Diglucoside (SDG)MicrogliaTNF-αIL-1β, TNF-α mRNA50 µMNo significant difference[2]

Note on this compound: this compound belongs to the furofuran class of lignans, which are generally recognized for their antioxidant and anti-inflammatory activities[3][4]. A related furofuran lignan, pinoresinol, has demonstrated potent anti-inflammatory properties by inhibiting NF-κB signaling and reducing pro-inflammatory cytokines[5]. Furthermore, this compound has been noted for its high antioxidant properties, which are often correlated with anti-inflammatory effects[6]. However, direct experimental studies quantifying the anti-inflammatory effects of this compound are currently lacking.

Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This protocol is based on the methodology used to assess the anti-inflammatory effects of Secoisolariciresinol Diglucoside (SDG) in a rodent model[1].

  • Animal Model: Male Wistar rats are utilized.

  • Treatment: Animals are orally administered with SDG at doses of 20, 40, and 80 mg/kg body weight for one day prior to the induction of inflammation.

  • Induction of Inflammation: Edema is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The thickness of the rat paw is measured using a plethysmometer at various time points (e.g., 0-24 hours) after carrageenan injection. The percentage of inhibition of paw swelling is calculated in comparison to a control group.

  • Biochemical Analysis: At the end of the experiment, blood and paw tissue samples are collected. The levels of inflammatory mediators such as nitric oxide (measured as nitrite), Prostaglandin E2 (PGE2), and Nerve Growth Factor (NGF) are quantified using specific ELISA kits.

In Vitro Anti-inflammatory Assay in HUVECs

This protocol is based on the study of SDG's effects on lipopolysaccharide (LPS)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture: HUVECs are cultured in appropriate media until they reach the desired confluence.

  • Treatment: Cells are pre-treated with SDG at a specified concentration (e.g., 10 µM) for 24 hours.

  • Induction of Inflammation: Inflammation is induced by treating the cells with LPS (e.g., 20 µg/mL) for 24 hours.

  • Measurement of Inflammatory Cytokines: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of proteins involved in inflammatory signaling pathways, such as Akt, IκB-α, and NF-κB p65, via Western blotting.

Signaling Pathways

The anti-inflammatory effects of secoisolariciresinol are primarily attributed to its modulation of the NF-κB signaling pathway, with evidence also suggesting the involvement of the Akt pathway.

Secoisolariciresinol's Modulation of the Akt/NF-κB Signaling Pathway

Secoisolariciresinol diglucoside (SDG) has been shown to inhibit the phosphorylation of Akt. This, in turn, prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is inhibited, leading to a downregulation of the expression of pro-inflammatory genes.

Secoisolariciresinol_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Akt Akt LPS->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation IkB IκB-α pAkt->IkB Phosphorylates pIkB p-IκB-α IkB->pIkB NFkB NF-κB (p65) pIkB->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Seco Secoisolariciresinol Seco->pAkt Inhibits ProInflam Pro-inflammatory Gene Expression NFkB_nuc->ProInflam Induces

Caption: Secoisolariciresinol inhibits the Akt/NF-κB pathway.

General Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a compound in vitro.

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Screening start Cell Culture (e.g., Macrophages, HUVECs) treatment Pre-treatment with Test Compound start->treatment stimulation Inflammatory Stimulant (e.g., LPS, TNF-α) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate elisa ELISA (Cytokines, PGE2) supernatant->elisa griess Griess Assay (Nitric Oxide) supernatant->griess western Western Blot (Signaling Proteins) cell_lysate->western end Data Analysis elisa->end griess->end western->end

Caption: A typical workflow for in vitro anti-inflammatory assays.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of secoisolariciresinol, primarily through the inhibition of the NF-κB and Akt signaling pathways. Quantitative data from both in vivo and in vitro studies demonstrate its efficacy in reducing key inflammatory mediators.

In contrast, there is a significant gap in the scientific literature regarding the direct anti-inflammatory effects of this compound. While its classification as a furofuran lignan and its recognized antioxidant properties suggest a potential for anti-inflammatory activity, dedicated studies are required to substantiate this and to elucidate its mechanisms of action. Future research should focus on conducting direct comparative studies between this compound and secoisolariciresinol under standardized experimental conditions to accurately determine their relative potencies and therapeutic potential.

References

A Comparative Guide to the Neuroprotective Activities of 8-Hydroxypinoresinol and Lariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective activities of two naturally occurring lignans, 8-hydroxypinoresinol and lariciresinol. While direct comparative studies are currently unavailable in the scientific literature, this document synthesizes existing data from various experimental models to offer insights into their respective neuroprotective potentials and mechanisms of action.

Executive Summary

Both this compound and lariciresinol exhibit promising neuroprotective properties, primarily attributed to their antioxidant capabilities. Evidence for this compound's efficacy comes from an in vivo model of excitotoxicity, where it demonstrated significant protection against neuronal damage and oxidative stress. Lariciresinol has been shown to possess strong radical scavenging activity and upregulates cellular antioxidant defenses through the Nrf2 signaling pathway in vitro. However, the disparate experimental models employed in the available research preclude a direct quantitative comparison of their neuroprotective potency. Further head-to-head studies are warranted to definitively establish their comparative efficacy.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from studies on the neuroprotective and related biological activities of this compound and lariciresinol. It is crucial to note that the data were obtained from different experimental systems, and therefore, direct comparisons should be made with caution.

Table 1: In Vivo Neuroprotective Effects of this compound against Kainic Acid-Induced Neurotoxicity in Mice

ParameterKainic Acid (KA) ControlThis compound (20 mg/kg) + KAObservations
Mortality Rate 60%0%This compound completely prevented mortality.[1]
Behavioral Signs Severe (convulsions, etc.)AlleviatedA significant reduction in the severity of neurotoxic behaviors was observed.[1]
Total Glutathione (GSH) Levels in Brain DecreasedPrevented DecreaseThis compound maintained antioxidant levels.[1]
Thiobarbituric Acid Reactive Substances (TBARS) in Brain IncreasedPrevented IncreaseIndicates a reduction in lipid peroxidation and oxidative stress.[1]
GSH Peroxidase Activity in Brain DecreasedRestored to Control LevelsSuggests restoration of a key antioxidant enzyme activity.[1]

Table 2: In Vitro Antioxidant and Cytotoxic Effects of Lariciresinol

AssayLariciresinol ActivityReference CompoundObservations
DPPH Radical Scavenging Strong activityAscorbic acid, Gallic acid, QuercetinDemonstrates potent free radical scavenging ability.
ABTS Radical Scavenging Strong activityAscorbic acid, Gallic acid, QuercetinFurther confirms strong antioxidant capacity.
Superoxide Radical Scavenging Strong activityAscorbic acid, Gallic acid, QuercetinEffective in scavenging superoxide anions.
Hydroxyl Radical Scavenging Strong activityAscorbic acid, Gallic acid, QuercetinCapable of neutralizing highly reactive hydroxyl radicals.
Cell Viability (Fibroblast cells, 48h) IC50 not specified, 47% reduction at highest dosePodophyllotoxin (36% reduction)Shows cytotoxic effects at higher concentrations on healthy cells.[2][3][4]

Experimental Protocols

In Vivo Neuroprotection Assay with this compound

Model: Kainic Acid-Induced Neurotoxicity in Mice.[1]

  • Animal Model: Male ICR mice are used.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of Tween 80) and administered intraperitoneally (i.p.) at doses of 10, 20, or 30 mg/kg. Administration can be a single dose 24 hours before the neurotoxin challenge or daily for 3 days prior.

  • Induction of Neurotoxicity: Kainic acid (KA), a potent neurotoxin, is injected to induce excitotoxic neuronal damage.

  • Behavioral Observation: Mice are observed for behavioral signs of neurotoxicity, such as convulsions, and mortality rates are recorded over a specified period.

  • Biochemical Analysis of Brain Tissue: Following the experimental period, mice are euthanized, and brain tissue is collected. The brain homogenates are used to measure markers of oxidative stress, including:

    • Total Glutathione (GSH) levels: To assess the antioxidant capacity.

    • Thiobarbituric Acid Reactive Substances (TBARS): As an indicator of lipid peroxidation.

    • Antioxidant Enzyme Activity: Such as GSH peroxidase, to evaluate the enzymatic antioxidant defense.

In Vitro Antioxidant Assays with Lariciresinol

Model: Various chemical-based radical scavenging assays and cell-based assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of lariciresinol are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which indicates the radical scavenging activity. Ascorbic acid or gallic acid is typically used as a positive control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Different concentrations of lariciresinol are added to the ABTS•+ solution.

    • The reduction in absorbance is measured after a specific incubation time, indicating the scavenging capacity.

  • Cell Viability (MTT) Assay:

    • Fibroblast cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of lariciresinol for 24 or 48 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of cell viability relative to untreated control cells.[2][3][4]

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Mechanism of this compound in Excitotoxicity

G KA Kainic Acid (Excitotoxin) Neuron Neuron KA->Neuron Binds to Glutamate Receptors OxidativeStress Increased Oxidative Stress (↑ TBARS, ↓ GSH) Neuron->OxidativeStress Induces Excitotoxicity HP This compound HP->OxidativeStress Prevents/Reduces NeuronalDamage Neuronal Damage & Cell Death OxidativeStress->NeuronalDamage G cluster_0 Nucleus Lariciresinol Lariciresinol p38 p38 MAPK Lariciresinol->p38 Activates Nrf2_Keap1 Nrf2-Keap1 Complex p38->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Induces Transcription CellProtection Cellular Protection against Oxidative Stress HO1->CellProtection Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binds to G cluster_assays Assess Neuroprotection Start Seed Neuronal Cells (e.g., SH-SY5Y, HT22) Pretreat Pre-treatment with This compound or Lariciresinol (various concentrations) Start->Pretreat Induce Induce Neurotoxicity (e.g., Glutamate, H2O2) Pretreat->Induce Incubate Incubation (Specific time period) Induce->Incubate MTT Cell Viability Assay (MTT) Incubate->MTT LDH Cytotoxicity Assay (LDH) Incubate->LDH ROS ROS Measurement (e.g., DCFH-DA) Incubate->ROS Western Western Blot (Apoptosis markers) Incubate->Western

References

inter-laboratory comparison of 8-Hydroxypinoresinol quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 8-hydroxypinoresinol, a lignan of significant interest for its potential health benefits. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from validated methods for this compound and structurally related lignans to offer a comprehensive overview of experimental protocols and performance characteristics. This guide is intended to assist researchers in selecting and implementing a suitable quantification method for their specific analytical needs.

Analytical Methodologies

The quantification of this compound in biological and plant matrices is primarily achieved through two major analytical techniques: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely used technique for the analysis of lignans due to its high sensitivity and selectivity.[1] It is particularly well-suited for the analysis of both the free aglycone and its glycoside forms in various matrices.[2][3] The use of reversed-phase columns is common, and the method can be adapted for different sample types, from plasma and urine to food and plant extracts.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for lignan analysis.[5][6] It often requires derivatization of the analytes to increase their volatility and thermal stability.[1] While this adds a step to the sample preparation process, GC-MS can provide excellent chromatographic resolution and is a robust method for routine analysis.[7][8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurate and reproducible quantification. Below are generalized protocols for sample preparation and analysis using HPLC-MS/MS and GC-MS, based on established methods for lignan quantification.

Sample Preparation

The choice of sample preparation technique depends on the matrix and the form of this compound being analyzed (free or glycosidically bound).

  • Enzymatic Hydrolysis: For the analysis of total this compound (free and released from glycosides), enzymatic hydrolysis is a common step. This is typically performed using β-glucuronidase and sulfatase to cleave the glycosidic bonds.[2]

  • Liquid-Liquid Extraction (LLE): LLE is a classic method for extracting analytes from aqueous samples like plasma and urine. Organic solvents such as ethyl acetate or diethyl ether are commonly used.

  • Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient method for sample cleanup and concentration. Reversed-phase cartridges (e.g., C18) are frequently employed to retain the lignans, which are then eluted with an organic solvent like methanol or acetonitrile.[3]

  • Derivatization (for GC-MS): To make the lignans suitable for GC analysis, they are often derivatized to form more volatile and thermally stable compounds. A common approach is the formation of trimethylsilyl (TMS) ethers.[1]

HPLC-MS/MS Analysis Protocol
  • Chromatographic Column: A reversed-phase C18 column is typically used for the separation of lignans.[4]

  • Mobile Phase: A gradient elution with a binary solvent system is common. This often consists of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[9][10]

  • Mass Spectrometry: Detection is usually performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4] Both positive and negative electrospray ionization (ESI) can be used, depending on the specific analyte and its fragmentation pattern.[2]

GC-MS Analysis Protocol
  • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.[6][7]

  • Carrier Gas: Helium is the most common carrier gas.[7]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.[5][6]

  • Ionization and Detection: Electron ionization (EI) is the most frequently used ionization technique, and detection is performed in either full scan or selected ion monitoring (SIM) mode.[7][8]

Comparative Performance Data

The following table summarizes the performance characteristics of various validated analytical methods for the quantification of lignans, including pinoresinol and its derivatives. These parameters are crucial for evaluating the suitability of a method for a particular application and would be the basis for any inter-laboratory comparison.

ParameterHPLC-MS/MSGC-MS
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) 0.041–0.877 μ g/100 g (in cereal grains)[9]Typically in the low ng/mL range
Limit of Quantification (LOQ) 1.00 ng/mL (in rat plasma)[4]5 x LOD[11]
Accuracy (Recovery) 90.9% to 125.4%Typically within 85-115%
Precision (RSD) < 10%[10]< 15%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological matrix using HPLC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (Reversed-Phase C18) Reconstitution->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

A typical experimental workflow for this compound quantification.
Metabolic Pathway

The following diagram illustrates the biosynthetic pathway leading to this compound. The pathway starts with the dimerization of coniferyl alcohol to form pinoresinol, which is then hydroxylated.

metabolic_pathway Coniferyl_Alcohol 2x Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Coupling Hydroxypinoresinol This compound Pinoresinol->Hydroxypinoresinol Hydroxylation [1] Metabolites Further Metabolites (e.g., Enterolignans) Hydroxypinoresinol->Metabolites Gut Microbiota Metabolism [9]

Biosynthetic pathway of this compound.

References

The Synergistic Antioxidant Potential of 8-Hydroxypinoresinol and Quercetin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Individual Efficacies and Postulated Synergistic Mechanisms for Enhanced Oxidative Stress Mitigation

For researchers and professionals in drug development, the quest for potent antioxidant therapies remains a critical frontier. While individual compounds have shown promise, the synergistic combination of natural antioxidants presents a compelling strategy for enhanced therapeutic efficacy. This guide provides a comparative analysis of the antioxidant properties of the lignan 8-hydroxypinoresinol and the flavonoid quercetin, culminating in a hypothesized model for their synergistic interaction. Although direct experimental data on their combined effects are not yet available, a review of their individual mechanisms suggests a strong potential for synergy.

Comparative Antioxidant Activity: In Vitro Assays

The antioxidant capacities of this compound and quercetin have been independently evaluated using various in vitro assays. While direct comparisons are challenging due to differing experimental conditions, the available data, summarized below, highlight their respective potencies.

CompoundAssayIC50 / ActivityReference
This compound DPPH Radical ScavengingModerate Activity[1]
Superoxide Radical ScavengingStronger than BHA and Trolox[1]
Peroxyl Radical ScavengingStronger than BHA and Trolox[1]
Quercetin DPPH Radical ScavengingPotent Activity[2]
ABTS Radical ScavengingHigh Activity[3]
Ferric Reducing Antioxidant Power (FRAP)High Reducing Power[4]
Hydroxyl Radical ScavengingEffective Scavenger[5]

Postulated Synergistic Mechanisms and Signaling Pathways

The antioxidant effects of both this compound and quercetin are multifaceted, involving direct radical scavenging and modulation of intracellular signaling pathways. Quercetin, in particular, is well-documented to influence key pathways that regulate the cellular antioxidant response.[6][7][8][9] A proposed model for their synergistic interaction is depicted below, illustrating how these compounds may work in concert to combat oxidative stress.

This synergistic potential stems from their distinct yet complementary mechanisms. This compound can directly neutralize reactive oxygen species (ROS), while quercetin can both scavenge ROS and upregulate endogenous antioxidant defenses through signaling pathways like Nrf2/ARE. By acting on multiple fronts, their combined application could lead to a more robust and sustained antioxidant effect than either compound alone.

Synergistic_Antioxidant_Pathway cluster_compounds Exogenous Antioxidants cluster_cellular Cellular Environment 8-OH-Pinoresinol 8-OH-Pinoresinol Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Direct Scavenging Nrf2 Nrf2 Quercetin->Nrf2 Activation ROS->Nrf2 Induces Dissociation from Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization

Caption: Proposed synergistic antioxidant mechanism of this compound and Quercetin.

Experimental Protocols

To facilitate further research into the synergistic potential of this compound and quercetin, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compounds (this compound, quercetin, and their combination) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well microplate, add varying concentrations of the test compounds to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

Protocol:

  • Prepare the ABTS radical cation solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Add varying concentrations of the test compounds to a 96-well microplate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This method is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add varying concentrations of the test compounds to a 96-well microplate.

  • Add the FRAP reagent to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 593 nm).

  • A standard curve is typically generated using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.

Future Directions

The presented data and hypothesized mechanisms strongly suggest that the combination of this compound and quercetin warrants further investigation. Future studies should focus on direct experimental validation of their synergistic antioxidant effects using the protocols outlined above. Furthermore, cell-based assays and in vivo models will be crucial to elucidate the combined impact on cellular signaling pathways and overall physiological outcomes. Such research could pave the way for the development of novel, highly effective antioxidant therapies for a range of oxidative stress-related diseases.

References

8-Hydroxypinoresinol and its Interaction with Hormone Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxypinoresinol is a lignan, a class of polyphenolic compounds found in various plants.[1] Lignans are recognized as phytoestrogens, plant-derived compounds that can exert estrogen-like or anti-estrogenic effects due to their structural similarity to endogenous estrogens.[2][3] This structural mimicry allows them to interact with hormone receptors, potentially influencing cellular processes regulated by these receptors.

This guide provides a comparative overview of the known and potential interactions of this compound with key hormone receptors: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), Androgen Receptor (AR), and Progesterone Receptor (PR). Due to a lack of specific quantitative binding or activity data for this compound in publicly available literature, this guide will focus on the general activities of lignans as a class, detailed experimental protocols for assessing hormone receptor interactions, and visualizations of the relevant biological pathways and experimental workflows.

Qualitative Comparison of Lignan Activity on Hormone Receptors

Lignans, including this compound, are metabolized in the gut to enterolignans, such as enterodiol and enterolactone, which are known to have weak estrogenic activity.[4] The biological effects of lignans are complex and can be either agonistic or antagonistic depending on the specific lignan, the receptor subtype, the tissue type, and the endogenous hormone levels.[5]

ReceptorGeneral Activity of LignansPotential Implications for this compound
Estrogen Receptor α (ERα) Lignans can bind to ERα and exhibit either weak estrogenic or anti-estrogenic effects. Some studies suggest that certain lignans act as antagonists, which could be beneficial in hormone-dependent cancers.[3][6] For example, the related lignan pinoresinol has shown antitumor activity in breast cancer cells regardless of their ER status.[7]This compound may act as a selective estrogen receptor modulator (SERM), with varying effects in different tissues. Its potential anti-estrogenic properties warrant further investigation for applications in hormone-sensitive conditions.
Estrogen Receptor β (ERβ) Phytoestrogens, including lignans, often show a preferential binding to ERβ over ERα.[8] Activation of ERβ is associated with different physiological outcomes than ERα activation.The potential for selective binding to ERβ could mean that this compound might have a more favorable profile for certain therapeutic applications, minimizing some of the risks associated with ERα activation.
Androgen Receptor (AR) Some phytoestrogens have demonstrated antiandrogenic activity.[9] This is typically characterized by the inhibition of androgen-induced cellular responses.This compound may possess antiandrogenic properties, which could be relevant for conditions like prostate cancer or hirsutism. However, direct experimental evidence is currently lacking.
Progesterone Receptor (PR) The interaction of lignans with the progesterone receptor is not as well-documented as their interaction with estrogen receptors. The structural similarity to progesterone is less pronounced than to estradiol.It is plausible that this compound has minimal to no direct interaction with the progesterone receptor. However, cross-talk between estrogen and progesterone signaling pathways could lead to indirect effects.

Experimental Protocols

To accurately determine the cross-reactivity and functional activity of this compound, standardized in vitro assays are essential. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific hormone receptor.

Objective: To determine the binding affinity (IC50) of this compound for ERα, ERβ, AR, and PR.

Materials:

  • Recombinant human ERα, ERβ, AR, or PR

  • Radiolabeled ligand: [³H]-Estradiol for ERs, [³H]-Dihydrotestosterone (DHT) for AR, [³H]-Progesterone for PR

  • Test compound: this compound

  • Reference compounds: 17β-Estradiol (for ERs), Dihydrotestosterone (for AR), Progesterone (for PR)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the reference compound.

  • Incubation: In a multi-well plate, incubate the recombinant receptor with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound or reference compound.

  • Separation: Separate the receptor-bound from the free radioligand. This can be achieved through methods like hydroxylapatite precipitation or size exclusion chromatography.

  • Quantification: Measure the amount of radioactivity in the receptor-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

Reporter Gene Assay

This cell-based assay measures the functional activity (agonist or antagonist) of a test compound by quantifying the expression of a reporter gene under the control of a hormone-responsive promoter.

Objective: To determine the agonistic or antagonistic activity (EC50 or IC50) of this compound on ERα, ERβ, AR, and PR.

Materials:

  • A suitable mammalian cell line (e.g., HeLa, HEK293, or a receptor-positive cancer cell line like MCF-7 for ERs)

  • Expression vectors for the hormone receptor of interest.

  • A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection reagent.

  • Test compound: this compound.

  • Reference agonist and antagonist for each receptor.

  • Cell culture medium and supplements.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with the receptor expression vector and the reporter plasmid.

  • Treatment: After transfection, treat the cells with varying concentrations of this compound.

    • Agonist mode: Treat cells with the test compound alone.

    • Antagonist mode: Treat cells with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

  • Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

  • Data Analysis:

    • Agonist mode: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist mode: Plot the inhibition of the agonist-induced reporter activity against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Hormone Receptor Signaling Pathway

Hormone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hormone/ Lignan Receptor_complex Hormone Receptor (HR) + HSPs Ligand->Receptor_complex Binding HR_dimer HR Dimer Receptor_complex->HR_dimer HSP Dissociation & Dimerization HRE Hormone Response Element (HRE) HR_dimer->HRE Nuclear Translocation & DNA Binding DNA DNA Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Generalized signaling pathway for nuclear hormone receptors upon ligand binding.

Experimental Workflow for a Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound and Reference Compound D Incubate Receptor, Radioligand, and Test Compound in Multi-well Plate A->D B Prepare Receptor Solution (e.g., ERα) B->D C Prepare Radiolabeled Ligand Solution ([³H]-E2) C->D E Separate Bound from Free Radioligand D->E F Quantify Radioactivity (Scintillation Counting) E->F G Plot % Bound vs. Log[Competitor] F->G H Determine IC50 Value G->H

Caption: Step-by-step workflow of a competitive radioligand binding assay.

References

evaluating the efficacy of different 8-Hydroxypinoresinol extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The lignan 8-Hydroxypinoresinol has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Efficiently extracting this compound from its natural sources is a critical first step in research and drug development. This guide provides a comprehensive comparison of various extraction techniques for this compound, offering insights into their efficacy, supported by experimental data and detailed methodologies.

Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of obtaining this compound. This section compares conventional and modern extraction techniques, with a summary of their performance presented in Table 1.

Extraction TechniquePlant Source & PartSolventKey ParametersYield of this compound or Related LignanPurityReference
Ultrasound-Assisted Extraction (UAE) Eucommia ulmoides leaves85% Ethanol60°C, 30 min, Solid-to-liquid ratio 1:4 (g/mL)2.00% extract yield (containing 4.54% pinoresinol diglucoside)Not specified[1]
Microwave-Assisted Extraction (MAE) Eucommia ulmoides leaves41% Ethanol178 W, 26 min2.454% ± 0.230% flavonoid yieldNot specified[2][3]
Soxhlet Extraction Schisandra chinensis96.38% EthanolBoiling point, Liquid-to-solid ratio 72.52 mL/g74.31% extraction rate of deoxyschizandrinNot specified[4]
Enzyme-Assisted Extraction (EAE) Forsythia suspensa leavesChitosan solution80°C, 120 min, Solid-to-liquid ratio 1:52 g/mL1.68 ± 0.16% phillyrin yieldNot specified[5]

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer advantages in terms of reduced extraction time and solvent consumption compared to conventional methods like Soxhlet extraction. [4] Enzyme-Assisted Extraction (EAE) presents a green and selective alternative, particularly for releasing lignans bound to the plant matrix.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are representative protocols for the key methods discussed.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer.

Sample Preparation:

  • Dry the plant material (e.g., Eucommia ulmoides leaves) at a controlled temperature.

  • Grind the dried material into a fine powder.

Extraction Protocol:

  • Mix the powdered plant material with the chosen solvent (e.g., 85% ethanol) at a specific solid-to-liquid ratio (e.g., 1:4 g/mL).[1]

  • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic waves at a set frequency and power for a specified duration (e.g., 30 minutes) and temperature (e.g., 60°C).[1]

  • After extraction, separate the liquid extract from the solid residue by filtration.

  • The crude extract can then be concentrated and purified as needed.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Sample Preparation:

  • Dry and powder the plant material as described for UAE.

Extraction Protocol:

  • Combine the powdered sample with the extraction solvent (e.g., 41% ethanol) in a microwave-safe vessel.[2][3]

  • Place the vessel in a microwave extraction system.

  • Apply microwave irradiation at a specific power level (e.g., 178 W) for a set time (e.g., 26 minutes).[2][3]

  • After the extraction is complete, allow the mixture to cool.

  • Separate the extract from the solid residue by filtration.

Soxhlet Extraction

A classic and exhaustive extraction method that uses continuous solvent reflux.

Sample Preparation:

  • Dry and grind the plant material.

Extraction Protocol:

  • Place the powdered sample in a thimble made of a porous material.

  • Position the thimble inside the main chamber of a Soxhlet extractor.

  • Fill the boiling flask with the extraction solvent (e.g., 96.38% ethanol).[4]

  • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble.

  • The extraction continues as the solvent repeatedly siphons back into the boiling flask, ensuring a thorough extraction. This process is typically run for several hours.

  • Once the extraction is complete, the solvent is evaporated to yield the crude extract.

Enzyme-Assisted Extraction (EAE)

This technique uses enzymes to break down the plant cell wall, facilitating the release of intracellular compounds.

Sample Preparation:

  • Prepare the plant material as a powder or a suspension.

Extraction Protocol:

  • Suspend the plant material in a buffer solution with an optimal pH for the chosen enzyme(s).

  • Add the specific enzyme or enzyme cocktail (e.g., cellulase, pectinase) to the suspension.[6]

  • Incubate the mixture at the optimal temperature for the enzyme's activity for a defined period (e.g., several hours).

  • After enzymatic hydrolysis, the target compounds can be extracted using a suitable solvent.

  • Separate the liquid extract from the solid residue.

Visualizing the Process and Pathway

To better understand the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.

Extraction_Workflow Plant_Material Plant Material (e.g., Eucommia ulmoides leaves) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Powdered_Sample Powdered Sample Grinding->Powdered_Sample Extraction Extraction (UAE, MAE, Soxhlet, or EAE) Powdered_Sample->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

A generalized workflow for the extraction and purification of this compound.

This compound and related lignans have been shown to modulate inflammatory pathways. One key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Additionally, lignans may activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates HO1 HO-1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nucleus->Inflammatory_Genes Induces ARE ARE Nrf2_nucleus->ARE Binds ARE->HO1 Induces 8_HP This compound 8_HP->IKK Inhibits 8_HP->Keap1 Inhibits

References

A Head-to-Head Comparison of 8-Hydroxypinoresinol and Resveratrol in Anti-Aging Models: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

While both 8-Hydroxypinoresinol and resveratrol are polyphenolic compounds with recognized antioxidant and anti-inflammatory properties, a direct head-to-head comparison of their efficacy in anti-aging models is currently hampered by a significant disparity in available research. Resveratrol has been the subject of extensive investigation, with a wealth of experimental data on its mechanisms of action in aging. In contrast, specific research into the anti-aging effects of this compound is limited, preventing a comprehensive, data-driven comparison at this time.

This guide synthesizes the existing experimental data for resveratrol and contextualizes the potential, yet largely unexplored, anti-aging properties of this compound based on the broader understanding of its compound class, lignans.

Resveratrol: A Well-Studied Caloric Restriction Mimetic

Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its potential to mimic the effects of caloric restriction, a proven strategy for extending lifespan in various organisms.[1][2] Its anti-aging effects are attributed to its ability to modulate key cellular signaling pathways involved in stress resistance, metabolism, and longevity.

Key Mechanisms of Action of Resveratrol in Anti-Aging:
  • Sirtuin (SIRT1) Activation: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular regulation.[3] Activated SIRT1 can deacetylate a range of proteins, influencing processes like DNA repair, inflammation, and metabolism, which are central to the aging process.[3]

  • AMP-Activated Protein Kinase (AMPK) Activation: Resveratrol has been shown to activate AMPK, a critical energy sensor in cells.[4] AMPK activation helps to maintain cellular energy homeostasis, a process that is often dysregulated during aging.

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation: Resveratrol can induce the Nrf2 signaling pathway, which is the master regulator of the cellular antioxidant response.[5][6] This leads to the upregulation of numerous antioxidant and detoxification enzymes, protecting cells from oxidative damage, a key contributor to aging.

This compound: An Underexplored Lignan

This compound is a lignan, a class of polyphenols found in a variety of plants.[7] Lignans are known for their antioxidant and anti-inflammatory properties and have been associated with various health benefits.[8][9][10] However, specific studies investigating the direct anti-aging effects of this compound are scarce. While the general antioxidant and anti-inflammatory activities of lignans suggest potential anti-aging benefits, there is a lack of direct experimental evidence on the effects of this compound on key aging pathways like SIRT1, AMPK, and Nrf2 activation, or on lifespan in model organisms.

Quantitative Data on Anti-Aging Effects

The following tables summarize the available quantitative data for resveratrol's effects on key anti-aging markers. Due to the lack of specific studies, a corresponding table for this compound cannot be provided.

Table 1: Effects of Resveratrol on Lifespan in Model Organisms

Model OrganismLifespan ExtensionReference
Saccharomyces cerevisiae (yeast)Up to 70%[2]
Caenorhabditis elegans (worm)Significant extension[1]
Drosophila melanogaster (fruit fly)Significant extension[1]
Nothobranchius furzeri (killifish)Dose-dependent increase[1]

Table 2: Effects of Resveratrol on Key Anti-Aging Signaling Pathways

PathwayEffectModel SystemReference
SIRT1 ActivationIn vitro and in vivo[2][3]
AMPK ActivationIn vitro[4]
Nrf2 ActivationIn vitro[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited for resveratrol are crucial for reproducibility and comparison.

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This assay is a widely used biomarker for cellular senescence.[11][12][13][14][15]

  • Cell Culture and Treatment: Plate cells in appropriate culture dishes and treat with the compound of interest (e.g., resveratrol) at various concentrations for a specified duration. Include a vehicle control.

  • Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.

  • Staining: Wash cells again with PBS and incubate with the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and magnesium chloride in a citrate-buffered saline at pH 6.0) at 37°C without CO2 for 12-16 hours.

  • Imaging and Quantification: Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity. Quantify the percentage of blue-stained (senescent) cells.

Antioxidant Activity Assays

Various assays can be used to determine the antioxidant capacity of a compound.[16][17][18][19]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a solution of DPPH in methanol.

    • Mix the DPPH solution with various concentrations of the test compound.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Dilute the ABTS radical solution with a buffer to a specific absorbance.

    • Add various concentrations of the test compound to the ABTS radical solution.

    • Measure the absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time. The percentage of inhibition is calculated to determine the antioxidant activity.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by resveratrol.

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance Inflammation Inflammation NFkB->Inflammation

Caption: Resveratrol activates SIRT1, leading to the deacetylation of downstream targets.

Resveratrol_AMPK_Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates Energy_Homeostasis Cellular Energy Homeostasis AMPK->Energy_Homeostasis Autophagy Autophagy AMPK->Autophagy

Caption: Resveratrol activates AMPK, a key regulator of cellular energy.

Resveratrol_Nrf2_Pathway Resveratrol Resveratrol Nrf2 Nrf2 Resveratrol->Nrf2 Promotes Nuclear Translocation Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Upregulates

Caption: Resveratrol promotes Nrf2 activation and antioxidant gene expression.

Conclusion and Future Directions

Resveratrol has demonstrated significant potential as an anti-aging compound through its multifaceted effects on key cellular pathways. The wealth of preclinical data supports its role in promoting cellular health and, in some models, extending lifespan.

In contrast, the anti-aging potential of this compound remains largely speculative. While its classification as a lignan suggests antioxidant and anti-inflammatory properties that could be beneficial in the context of aging, there is a critical need for direct experimental evidence. Future research should focus on investigating the effects of this compound in established in vitro and in vivo anti-aging models, specifically examining its impact on:

  • Lifespan extension in model organisms like C. elegans and D. melanogaster.

  • Cellular senescence markers in primary cell cultures.

  • The activation of key signaling pathways, including SIRT1, AMPK, and Nrf2 .

Such studies are essential to enable a direct and meaningful comparison with well-characterized compounds like resveratrol and to determine if this compound holds similar promise as a therapeutic agent for promoting healthy aging. Without this dedicated research, a comprehensive head-to-head comparison remains an important but unanswered question in the field of geroscience.

References

8-Hydroxypinoresinol: A Potential but Unvalidated Biomarker for Plant Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of reliable dietary biomarkers is crucial for understanding the association between diet and health outcomes. This guide provides a comparative analysis of 8-hydroxypinoresinol as a potential biomarker for the consumption of certain plant-based foods, alongside established biomarkers for rye and sesame.

While this compound, a furanoid lignan found in various plants, has been suggested as a potential dietary biomarker, there is a notable lack of validation studies to confirm its utility. In contrast, biomarkers for other plant foods, such as alkylresorcinols for whole-grain rye and sesamin and sesamolin for sesame, have been more extensively studied and validated. This guide will objectively compare the current state of evidence for these biomarkers.

Performance Comparison of Dietary Biomarkers

The following table summarizes the available quantitative data for this compound and its alternatives as biomarkers for rye and sesame consumption. A significant gap in the literature exists for the performance metrics of this compound.

BiomarkerFood SourceMatrixKey Performance Metrics
This compound Sesame, Olives, PomesUrine, PlasmaData not available in the searched literature.
Alkylresorcinols (ARs) Whole-grain Rye and WheatPlasmaCorrelation with Intake: Spearman's r = 0.58 (P < 0.001) between plasma AR concentration and average daily AR intake from food records.[1][2] Dose-Response: Plasma AR concentrations are significantly higher after a whole-grain diet period compared to a refined-grain period (P < 0.0001).[1][2]
Sesamin & Sesamolin Sesame Seeds and OilPlasma, UrineIntake Estimation: Daily intake of total lignans from sesame seeds and oil in a Korean population was estimated to be 18.39 mg/person/day for males and 13.26 mg/person/day for females.[3] Content in Food: Total lignan content in sesame seeds varies significantly, ranging from 5.220 mg/g to 12.684 mg/g.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biomarker studies. Below are protocols for the analysis of the established biomarkers for rye and sesame.

Quantification of Alkylresorcinols in Human Plasma

This method is adapted from studies validating alkylresorcinols as biomarkers for whole-grain rye and wheat intake.[5]

1. Sample Preparation:

  • To 100 µL of plasma, add 100 µL of an internal standard solution (e.g., C19:0 alkylresorcinol).

  • Add 2 mL of ethanol and vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the residue in 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then to 320°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5973N or similar, operating in selected ion monitoring (SIM) mode.

  • Ions to Monitor: Monitor characteristic ions for different alkylresorcinol homologs and the internal standard.

Quantification of Sesamin and Sesamolin in Human Samples (Adapted from Food Analysis)

1. Sample Preparation (Hypothetical for Plasma/Urine):

  • Enzymatic Hydrolysis: Treat 1 mL of plasma or urine with β-glucuronidase and sulfatase to release conjugated lignans.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract the deconjugated lignans.

    • Condition the cartridge with methanol and then water.

    • Load the hydrolyzed sample.

    • Wash with water to remove interferences.

    • Elute the lignans with methanol.

  • Evaporation and Reconstitution: Evaporate the methanol and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1200 series or similar.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Set specific precursor-to-product ion transitions for sesamin and sesamolin.

Mandatory Visualizations

The following diagrams illustrate the workflows for biomarker validation and a hypothetical signaling pathway involving lignans.

BiomarkerValidationWorkflow cluster_discovery Discovery Phase cluster_analytical Analytical Method Development cluster_human Human Intervention Studies cluster_validation Epidemiological Validation Discovery Identification of Potential Biomarkers (e.g., this compound) FoodSource Analysis of Food Composition (e.g., Sesame Seeds) Discovery->FoodSource MethodDev Development of Quantification Method (e.g., LC-MS/MS) Discovery->MethodDev Validation Method Validation (Sensitivity, Specificity, Accuracy, Precision) MethodDev->Validation DoseResponse Dose-Response Studies Validation->DoseResponse Pharmacokinetics Pharmacokinetic Studies (Absorption, Metabolism, Excretion) DoseResponse->Pharmacokinetics Reproducibility Reproducibility Assessment Pharmacokinetics->Reproducibility Correlation Correlation with Dietary Intake Data Reproducibility->Correlation FinalValidation Validated Biomarker Correlation->FinalValidation

Caption: Workflow for the discovery and validation of a dietary biomarker.

LignanSignalingPathway cluster_intake Dietary Intake cluster_metabolism Metabolism cluster_cellular Cellular Effects cluster_outcome Physiological Outcome Lignans Dietary Lignans (e.g., this compound) GutMicrobiota Gut Microbiota Lignans->GutMicrobiota Enterolignans Conversion to Enterolignans GutMicrobiota->Enterolignans ReceptorBinding Receptor Binding Enterolignans->ReceptorBinding Absorption GeneExpression Modulation of Gene Expression ReceptorBinding->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory Effects) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway of dietary lignans.

Conclusion

This compound remains a promising but unproven biomarker for the consumption of specific plant foods like sesame. The lack of robust validation studies, including quantitative data on its performance and standardized analytical protocols, limits its current applicability in research and clinical settings. In contrast, alkylresorcinols and sesamin/sesamolin are well-established biomarkers for whole-grain rye and sesame intake, respectively, with a growing body of evidence supporting their use. Future research should focus on conducting rigorous validation studies for this compound to ascertain its potential as a reliable dietary biomarker.

References

A Comparative Analysis of the Cytotoxic Effects of 8-Hydroxypinoresinol and its Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of the lignan 8-Hydroxypinoresinol and its aglycone form. Due to the limited availability of direct comparative studies on this compound's specific aglycone, this guide will utilize data for the closely related and well-studied aglycone, Pinoresinol, as a proxy to draw meaningful comparisons. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to inform research and drug development efforts in oncology.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the available IC50 values for Pinoresinol against different human cancer cell lines. Data for this compound's direct cytotoxicity in terms of IC50 values were not available in the reviewed literature.

CompoundCell LineAssayIC50 ValueCitation
PinoresinolHL-60 (Human promyelocytic leukemia)MTT Assay8 µM[1]
PinoresinolSkBr3 (Human breast cancer)MTT Assay~575 µM (after 48h)[2]

Note: The significant difference in IC50 values for Pinoresinol between the HL-60 and SkBr3 cell lines highlights the cell-type-specific nature of its cytotoxic effects.

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT Assay Protocol

Objective: To determine the viability of cancer cells after treatment with this compound or its aglycone.

Materials:

  • 96-well microtiter plates

  • Human cancer cell line (e.g., HL-60 or SkBr3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and its aglycone (Pinoresinol) stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and Pinoresinol) in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 10 minutes in the dark to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 540-595 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Lignans, including Pinoresinol, have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A key mechanism involves the sensitization of cancer cells to apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).

Pinoresinol has been demonstrated to facilitate the formation of the Death-Inducing Signaling Complex (DISC) in response to TRAIL. This is achieved, in part, by downregulating anti-apoptotic proteins such as cellular FLICE-inhibitory protein (cFLIP) and survivin. The formation of the DISC leads to the activation of caspase-8, an initiator caspase that triggers the downstream executioner caspases (e.g., caspase-3), ultimately leading to apoptosis.[3][4] Both intrinsic and extrinsic pathways may be involved in the apoptosis induced by these compounds.[2]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HL-60, SkBr3) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Incubate cells with compounds (24, 48, or 72h) seeding->treatment compound_prep Prepare Serial Dilutions (this compound & Pinoresinol) compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for formazan formation mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Experimental workflow for determining the cytotoxicity of lignans using the MTT assay.

pinoresinol_apoptosis_pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_pinoresinol_effect Effect of Pinoresinol cluster_execution Execution Phase TRAIL TRAIL TRAIL_R TRAIL Receptor (DR4/DR5) TRAIL->TRAIL_R binds DISC DISC Formation TRAIL_R->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 activates Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Pinoresinol Pinoresinol cFLIP cFLIP (inhibitor) Pinoresinol->cFLIP downregulates Survivin Survivin (inhibitor) Pinoresinol->Survivin downregulates cFLIP->DISC inhibits Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pinoresinol-mediated sensitization to TRAIL-induced apoptosis signaling pathway.

References

A Comparative Analysis of Neuroprotective Mechanisms: 8-Hydroxypinoresinol and Other Leading Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals. This publication provides an objective analysis of the neuroprotective mechanisms of 8-Hydroxypinoresinol alongside three other well-established antioxidant compounds: Resveratrol, Curcumin, and Edaravone. This guide synthesizes experimental data to illuminate the distinct and overlapping pathways through which these molecules exert their neuroprotective effects.

Introduction to Neuroprotective Antioxidants

Neurodegenerative diseases and acute brain injuries represent a significant global health burden. A key pathological feature in many of these conditions is oxidative stress, which leads to neuronal damage and death. Antioxidant compounds that can mitigate this damage are therefore of high interest as potential therapeutic agents. This guide focuses on this compound, a lignan with known antioxidant properties, and compares its neuroprotective profile with that of Resveratrol, a polyphenol found in grapes; Curcumin, the active component of turmeric; and Edaravone, a synthetic free radical scavenger.

Comparative Analysis of Neuroprotective Mechanisms

The neuroprotective effects of these four compounds are multifaceted, involving direct antioxidant action as well as the modulation of complex intracellular signaling pathways. While all four molecules demonstrate the ability to combat oxidative stress, their primary mechanisms and molecular targets show notable differences.

This compound primarily exerts its neuroprotective effects by bolstering the endogenous antioxidant defense system. Studies have shown that it can prevent the depletion of total glutathione (GSH) and restore the activity of the crucial antioxidant enzyme, glutathione peroxidase (GSH-Px), in response to excitotoxicity. While direct evidence is still emerging, studies on the related compound pinoresinol diglucoside suggest that the neuroprotective mechanism of this compound may also involve the modulation of inflammatory and antioxidant response pathways, specifically the TLR4/NF-κB and Nrf2/HO-1 signaling cascades.

Resveratrol exhibits a broad spectrum of neuroprotective activities. It is a potent antioxidant that also modulates several key signaling pathways. A significant mechanism of Resveratrol's action is the activation of Sirtuin 1 (SIRT1), a protein that plays a critical role in cellular stress resistance and longevity. By activating SIRT1, Resveratrol can inhibit the pro-inflammatory NF-κB pathway and suppress apoptosis. Furthermore, it has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.

Curcumin is another pleiotropic molecule with well-documented neuroprotective properties. Its mechanisms include potent antioxidant and anti-inflammatory effects. Curcumin can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes through the activation of the Nrf2 pathway. Additionally, it effectively inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. Curcumin has also been shown to modulate pathways related to apoptosis and protein aggregation.

Edaravone is a powerful free radical scavenger that has been clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary neuroprotective mechanism is the direct quenching of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus inhibiting lipid peroxidation and protecting cell membranes from oxidative damage. Edaravone also demonstrates anti-inflammatory effects by suppressing microglial activation and reducing the production of pro-inflammatory mediators.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various experimental models, providing a comparative overview of the neuroprotective efficacy of the four compounds. It is important to note that the experimental conditions, including the models of neurotoxicity and the concentrations tested, vary between studies.

Compound Experimental Model Endpoint Measured Concentration/Dose Observed Effect Citation
This compound Kainic acid-induced neurotoxicity in miceMortality Rate20 mg/kg (i.p.) for 3 daysReduced mortality from 60% to 0%[1]
Kainic acid-induced neurotoxicity in miceTotal Glutathione (GSH) Levels in brain20 mg/kg (i.p.) for 3 daysPrevented the decrease in total GSH levels[1]
Kainic acid-induced neurotoxicity in miceGlutathione Peroxidase (GSH-Px) Activity in brain20 mg/kg (i.p.) for 3 daysRestored GSH-Px activity to control levels[1]
Resveratrol β-amyloid-induced toxicity in rat hippocampal neuronsCell Viability (MTT assay)25 μMIncreased cell viability to ~93% of control[2]
Oxygen-glucose deprivation/reperfusion in primary neuronal culturesCell Death0.1, 1, and 10 μMReduced cell death in a concentration-dependent manner[3][4]
Middle cerebral artery occlusion (MCAO) in ratsInfarct Volume20 mg/kg (i.p.)Significantly reduced infarct area[3]
Curcumin Aβ-oligomer-induced damage in SH-SY5Y cellsCell Viability (MTT assay)40 μMSignificantly increased cell viability compared to AβO-treated cells[5]
Oxygen-glucose deprivation/reoxygenation in HT22 cellsLDH Release5 and 10 μMSignificantly inhibited LDH release[6]
Middle cerebral artery occlusion (MCAO) in ratsInfarct VolumeNot specifiedSignificantly reduced infarct size[7]
Edaravone Glutamate-induced neurotoxicity in neuronal cultureCell Survival Rate500 μMSignificantly higher cell survival rate
Middle cerebral artery occlusion (MCAO) in diabetic ratsInfarct Volume3 and 10 mg/kgSignificantly diminished cerebral infarct volume[8]
Amyloid-β oligomer-induced damage in SH-SY5Y cellsROS GenerationControlUsed as a positive control for neuroprotection[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

In Vivo Neuroprotection Assay: Kainic Acid-Induced Excitotoxicity
  • Animal Model: Male ICR mice.

  • Treatment: this compound (10 or 20 mg/kg) was administered intraperitoneally (i.p.) for 3 consecutive days.

  • Induction of Neurotoxicity: On the third day, 30 minutes after the final administration of this compound, kainic acid (35 mg/kg) was injected i.p. to induce seizures and neuronal damage.

  • Behavioral Observation: Mice were observed for 2 hours for seizure activity and mortality was recorded over 24 hours.

  • Biochemical Analysis: After 24 hours, brains were collected for the measurement of total glutathione (GSH) levels and glutathione peroxidase (GSH-Px) activity using standard spectrophotometric assays.[1]

In Vitro Neuroprotection Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Culture: Primary rat hippocampal neurons or SH-SY5Y neuroblastoma cells were cultured in appropriate media.

  • Treatment: Cells were pre-treated with various concentrations of the test compound (e.g., Resveratrol, Curcumin) for a specified duration (e.g., 2 hours).

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., β-amyloid peptide) was added to the cell cultures.

  • Cell Viability Assessment: After a 24-hour incubation period, MTT solution (final concentration 0.5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.[2][9]

In Vitro Neurotoxicity Assay: Lactate Dehydrogenase (LDH) Assay
  • Cell Culture: HT22 hippocampal neuronal cells were cultured in 96-well plates.

  • Induction of Injury: Cells were subjected to oxygen-glucose deprivation (OGD) for a specific period to mimic ischemic conditions, followed by reoxygenation.

  • Treatment: The test compound (e.g., Curcumin) was added to the culture medium during the reoxygenation phase.

  • LDH Measurement: After 24 hours of reoxygenation, the amount of LDH released into the culture medium was quantified using a commercially available LDH cytotoxicity assay kit. The absorbance was measured at 490 nm. The percentage of cytotoxicity was calculated relative to a maximum LDH release control.[6]

In Vivo Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Transient focal cerebral ischemia was induced by occluding the middle cerebral artery using an intraluminal filament for a defined period (e.g., 2 hours), followed by reperfusion.

  • Treatment: The test compound (e.g., Resveratrol, Edaravone) was administered at a specific time point relative to the ischemic insult (e.g., at the onset of reperfusion).

  • Infarct Volume Assessment: 24 hours after MCAO, the brains were removed and sectioned. The brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area was quantified using image analysis software to determine the infarct volume.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neuroprotective mechanisms of the discussed antioxidants and a typical experimental workflow for evaluating neuroprotective agents.

Signaling Pathways

Neuroprotective_Pathways cluster_stimulus Cellular Stress (Oxidative, Inflammatory) cluster_compounds Antioxidant Compounds cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative/Inflammatory Stimulus NFkB NF-κB Stress->NFkB Oxidative_Stress Oxidative Stress Stress->Oxidative_Stress Res Resveratrol SIRT1 SIRT1 Res->SIRT1 Nrf2 Nrf2/ARE Res->Nrf2 Cur Curcumin Cur->Nrf2 Cur->NFkB Eda Edaravone Neuroprotection Neuroprotection Eda->Neuroprotection Eda->Oxidative_Stress Scavenges ROS HP This compound GSH GSH System HP->GSH SIRT1->NFkB SIRT1->Neuroprotection Nrf2->Neuroprotection Nrf2->Oxidative_Stress Antioxidant Enzymes Inflammation Inflammation NFkB->Inflammation GSH->Neuroprotection GSH->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Inflammation Oxidative_Stress->Apoptosis

Caption: Key signaling pathways modulated by neuroprotective antioxidants.

Experimental Workflow

Experimental_Workflow cluster_assessment Assessment Methods A 1. Cell Culture / Animal Model Preparation B 2. Treatment with Neuroprotective Compound A->B C 3. Induction of Neuronal Injury (e.g., Oxidative Stress, Excitotoxicity) B->C D 4. Assessment of Neuroprotection C->D E Cell Viability Assays (MTT, LDH) D->E F Biochemical Assays (ROS, GSH, Enzyme Activity) D->F G Histological Analysis (Infarct Volume, Neuronal Loss) D->G H Behavioral Tests D->H

Caption: General experimental workflow for evaluating neuroprotective compounds.

Conclusion

This compound demonstrates significant neuroprotective potential, primarily through its ability to mitigate oxidative stress by supporting the glutathione system. In comparison, Resveratrol, Curcumin, and Edaravone exhibit broader and more extensively characterized mechanisms of action that include direct radical scavenging, and modulation of key signaling pathways controlling inflammation, apoptosis, and the endogenous antioxidant response. While direct comparative studies are limited, the available data suggest that all four compounds are promising candidates for further investigation in the context of neurodegenerative diseases and acute brain injury. Future research should focus on conducting head-to-head comparisons in standardized experimental models to more definitively delineate their relative efficacy and therapeutic potential.

References

Phytoestrogen Face-Off: Unraveling the Gene Expression Impact of 8-Hydroxypinoresinol and Other Key Phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has positioned phytoestrogens as a focal point of scientific inquiry. These plant-derived compounds, structurally or functionally similar to mammalian estrogens, exhibit a wide array of biological activities, including modulation of gene expression implicated in various physiological and pathological processes. This guide provides a comparative analysis of the gene expression changes induced by the lignan 8-Hydroxypinoresinol and other well-characterized phytoestrogens, namely the isoflavones genistein and daidzein, and the coumestan, coumestrol. By presenting available experimental data, detailed protocols, and signaling pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making and future investigation.

Comparative Analysis of Gene Expression Changes

Phytoestrogens exert their influence on cellular function predominantly through their interaction with estrogen receptors (ERα and ERβ), leading to the modulation of a vast number of estrogen-responsive genes. However, their effects are not solely mediated by ERs, as they can also interact with other cellular targets and signaling pathways. The following tables summarize the quantitative data on gene expression changes induced by this compound and other selected phytoestrogens in various experimental models.

Table 1: Comparative Effects of Phytoestrogens on Key Gene Expression in Breast Cancer Cells

GeneThis compoundGenisteinDaidzeinCoumestrolCell Line(s)References
ERα (ESR1) Data not availableMCF-7, MDA-MB-231[1][2][3]
ERβ (ESR2) Data not availableNo significant changeMCF-7[4][5]
pS2 (TFF1) Data not availableMCF-7[3]
CCND1 (Cyclin D1) Data not availableMCF-7[6]
CDKN1A (p21) Data not availableMCF-7, MDA-MB-231[6]
BAX Data not availableMCF-7[6]
BCL2 Data not availableMCF-7[6]
PTEN Data not availableNo significant changeData not availableMCF-7, MDA-MB-231[1][7]
DNMT1 Data not availableData not availableData not availableMCF-7, MDA-MB-231[1][7]

Note: ↑ indicates upregulation, ↓ indicates downregulation.

Table 2: Comparative Effects of Phytoestrogens on Key Gene Expression in Prostate Cancer Cells

GeneThis compoundGenisteinDaidzeinCoumestrolCell Line(s)References
AR (Androgen Receptor) Data not availableData not availableLNCaP[5][8]
PSA (KLK3) Data not availableData not availableLNCaP[8]
PTEN Data not available↑ (LNCaP only)Data not availableLNCaP, PC-3[5]
VEGF Data not availableData not availableLNCaP, PC-3[5]
NF-κB pathway genes Data not availableData not availablePC-3[9]
PART-1 Data not availableData not availableLNCaP[8]

Note: ↑ indicates upregulation, ↓ indicates downregulation.

While data on the specific gene expression changes induced by this compound remains limited in publicly available literature, studies have demonstrated its cytotoxic and anti-proliferative activity in breast cancer cells, independent of their estrogen receptor status[10]. This suggests that this compound may operate through ER-independent pathways or have a different binding affinity and downstream signaling profile compared to the other phytoestrogens. Further transcriptomic studies are crucial to elucidate its precise molecular mechanisms.

Experimental Protocols

The following are representative experimental methodologies for assessing phytoestrogen-induced gene expression changes, compiled from the cited literature.

Cell Culture and Treatment
  • Cell Lines:

    • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (ER-negative)

    • Prostate Cancer: LNCaP (androgen-sensitive), PC-3, DU-145 (androgen-insensitive)

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Phytoestrogen Treatment: For experiments, cells are often switched to a phenol red-free medium with charcoal-stripped FBS to eliminate estrogenic effects from the medium. Phytoestrogens are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (typically ranging from 1 µM to 100 µM) for specific durations (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (e.g., DMSO) alone.

Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Quantitative Real-Time PCR (qPCR): First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme. Specific gene expression is then quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.

  • Microarray Analysis: For a global view of gene expression changes, microarray analysis can be performed. Labeled cRNA is hybridized to a microarray chip containing thousands of gene probes. The fluorescence intensity of each probe is measured to determine the expression level of the corresponding gene. Differentially expressed genes between treated and control groups are identified using statistical analysis.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by phytoestrogens and a typical experimental workflow for studying their effects on gene expression.

Phytoestrogen_Signaling_Pathways Phytoestrogen Phytoestrogen (e.g., Genistein, Daidzein) ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binds to Other_Pathways Other Signaling Pathways (e.g., PI3K/Akt, MAPK) Phytoestrogen->Other_Pathways Modulates ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cell_Cycle Cell Cycle Regulation Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Other_Pathways->Cell_Cycle Other_Pathways->Apoptosis

Caption: Phytoestrogen-modulated signaling pathways.

Experimental_Workflow A Cell Culture (e.g., MCF-7, LNCaP) B Phytoestrogen Treatment (this compound, Genistein, etc.) A->B C RNA Isolation B->C D Gene Expression Analysis C->D E RT-qPCR D->E F Microarray D->F G Data Analysis & Interpretation E->G F->G

Caption: Experimental workflow for gene expression analysis.

References

Safety Operating Guide

Safe Disposal of 8-Hydroxypinoresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for 8-Hydroxypinoresinol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with the handling and disposal of this compound.

Core Safety and Disposal Protocols

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing is a suitable process for its destruction[1]. It is imperative to prevent the release of this compound into the environment. Under no circumstances should this compound or its containers be disposed of in sewer systems or allowed to contaminate water sources, foodstuffs, or animal feed[1].

In the event of a spill, the material should be carefully collected and placed in suitable, closed containers for subsequent disposal[1]. When handling this compound, it is crucial to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective clothing, gloves, and safety goggles, to avoid contact with skin and eyes[1].

Quantitative Data Summary

ParameterSpecificationSource
CAS Number 81426-17-7[1]
Recommended Disposal Method Licensed chemical destruction or controlled incineration with flue gas scrubbing.[1]
Environmental Precautions Avoid discharge into the environment, sewer systems, and contamination of water or soil.[1]
Container Disposal Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging may be incinerated under controlled conditions with flue gas scrubbing.[1]

Experimental Workflow for Disposal

The following diagram outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting. Adherence to this workflow is critical for ensuring operational safety and regulatory compliance.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select a Suitable, Labeled, and Closed Waste Container ppe->container Step 2 transfer Carefully Transfer Waste into the Container container->transfer Step 3 seal Securely Seal the Waste Container transfer->seal Step 4 storage Store in a Designated, Cool, Dry, and Well-Ventilated Area seal->storage Step 5 arrange Arrange for Pickup by a Licensed Chemical Waste Disposal Service storage->arrange Step 6 transport Waste is Transported to a Chemical Destruction Plant arrange->transport Step 7 end End: Controlled Incineration with Flue Gas Scrubbing transport->end Step 8

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 8-Hydroxypinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 8-Hydroxypinoresinol in a laboratory setting. Following these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive hazard profile for this compound is not fully established, it should be handled with care, assuming it may be a potential skin and eye irritant and harmful if ingested or inhaled as a fine powder. The primary exposure risks are through inhalation of the powder and skin or eye contact.

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1]Protects eyes from airborne powder and accidental splashes.
Hand Protection Nitrile gloves are suitable for incidental contact. For extended contact or when dissolving in solvents, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[2][3]Prevents skin contact with the compound and solvents.
Body Protection A standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection When handling larger quantities of powder or when there is a risk of aerosolization, a full-face respirator should be used.[1] For small-scale weighing, a fume hood is essential.Minimizes the risk of inhaling fine particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.

Preparation and Weighing
  • Designated Area: All handling of powdered this compound must be conducted within a certified chemical fume hood.

  • Pre-Weighing:

    • Don the required PPE as outlined in the table above.

    • Clean the weighing area and the analytical balance within the fume hood with 70% ethanol.

    • Place a pre-labeled, tared weigh boat or container on the balance.

  • Weighing:

    • Carefully scoop the desired amount of this compound onto the weigh boat.

    • Avoid creating dust by using gentle movements.

    • Close the primary container of this compound immediately after dispensing.

  • Post-Weighing:

    • Record the weight.

    • Proceed immediately to the reconstitution step within the fume hood.

Reconstitution (Dissolving the Compound)

This compound is soluble in water, and likely in common laboratory solvents such as ethanol and DMSO.

  • Solvent Addition:

    • Add the desired solvent to the vessel containing the weighed this compound.

    • Use a calibrated pipette for accurate solvent measurement.

  • Dissolution:

    • Gently swirl the container to dissolve the compound. Sonication may be used to aid dissolution if necessary.

    • Ensure the container is capped during any agitation to prevent splashes.

  • Labeling:

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Contaminated Labware (e.g., weigh boats, pipette tips) Dispose of in a designated solid chemical waste container.
Empty Primary Container Rinse the container three times with an appropriate solvent (e.g., ethanol). Collect the rinsate as chemical waste. Deface the label and dispose of the empty container in regular laboratory glass waste.
Aqueous Solutions Depending on the concentration and local regulations, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Do not discharge concentrated solutions to sewer systems.[1]

Emergency Procedures

Spill:

  • Powder: In case of a small spill within the fume hood, gently cover with absorbent paper and decontaminate the area with 70% ethanol. For larger spills, evacuate the area and contact your institution's EHS office.

  • Solution: Absorb the spill with a chemical spill kit or absorbent pads. Decontaminate the area and dispose of the waste as hazardous chemical waste.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood and Balance prep_ppe->prep_area weigh Weigh this compound prep_area->weigh reconstitute Reconstitute with Solvent weigh->reconstitute solid_waste Solid Waste (Unused Compound, Labware) weigh->solid_waste Dispose of unused solid container_disposal Empty Container Disposal weigh->container_disposal After triple rinsing use Use in Experiment reconstitute->use liquid_waste Liquid Waste (Solutions, Rinsate) reconstitute->liquid_waste Dispose of rinsate use->solid_waste Dispose of used labware use->liquid_waste Dispose of waste solutions spill Spill Response exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxypinoresinol
Reactant of Route 2
8-Hydroxypinoresinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.